Product packaging for Enpp-1-IN-8(Cat. No.:)

Enpp-1-IN-8

Cat. No.: B15143968
M. Wt: 434.5 g/mol
InChI Key: VWJNNNVRMHXTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enpp-1-IN-8 is a useful research compound. Its molecular formula is C19H26N6O4S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N6O4S B15143968 Enpp-1-IN-8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26N6O4S

Molecular Weight

434.5 g/mol

IUPAC Name

7,8-dimethoxy-5-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]imidazo[1,2-a]quinazoline

InChI

InChI=1S/C19H26N6O4S/c1-28-16-11-14-15(12-17(16)29-2)25-10-7-21-19(25)23-18(14)24-8-4-13(5-9-24)3-6-22-30(20,26)27/h7,10-13,22H,3-6,8-9H2,1-2H3,(H2,20,26,27)

InChI Key

VWJNNNVRMHXTRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC3=NC=CN23)N4CCC(CC4)CCNS(=O)(=O)N)OC

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of ENPP1 Inhibition in Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint in the tumor microenvironment. Its primary role in cancer progression is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway. By degrading cGAMP, ENPP1 effectively dampens anti-tumor immunity. This technical guide provides an in-depth exploration of the mechanism of action of ENPP1 inhibitors in cancer cells, offering a valuable resource for researchers and drug development professionals. We will delve into the underlying signaling pathways, present quantitative data for representative inhibitors, detail key experimental protocols, and visualize complex interactions through signaling and workflow diagrams.

The ENPP1-cGAS-STING Signaling Axis: A Key Regulator of Anti-Tumor Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system's response to cancer. The process is initiated by the presence of cytosolic double-stranded DNA (dsDNA) in cancer cells, a common result of genomic instability.[1][2] This cytosolic dsDNA is detected by cGAS, which then synthesizes cGAMP.[3][4] cGAMP acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[4]

STING activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3] This cytokine release "heats up" the tumor microenvironment, promoting the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), which are essential for tumor cell killing.[5]

ENPP1, a type II transmembrane glycoprotein, acts as a negative regulator of this pathway by hydrolyzing extracellular cGAMP.[6][7] Many tumor cells overexpress ENPP1 on their surface, creating an immunosuppressive shield by preventing cGAMP from activating STING on adjacent immune cells.[1][8] Furthermore, the hydrolysis of ATP by ENPP1 can lead to the production of adenosine, another immunosuppressive molecule in the tumor microenvironment.[9]

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are small molecules designed to block the catalytic activity of ENPP1.[10] By inhibiting ENPP1, these compounds prevent the degradation of extracellular cGAMP, thereby increasing its local concentration and allowing for sustained STING pathway activation in surrounding immune cells.[5][10] This leads to an enhanced anti-tumor immune response, characterized by increased cytokine production and immune cell infiltration into the tumor.[11] The inhibition of ENPP1 can also reduce the production of immunosuppressive adenosine.[9]

This mechanism of action makes ENPP1 inhibitors a promising strategy for cancer immunotherapy, particularly for "cold" tumors that lack immune cell infiltration and are often resistant to checkpoint inhibitors.[1][12] By "heating up" the tumor microenvironment, ENPP1 inhibitors can potentially synergize with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, and conventional treatments like radiation therapy.[5][13]

Quantitative Data for Representative ENPP1 Inhibitors

While a specific inhibitor designated "Enpp-1-IN-8" is not prominently featured in publicly available literature, several other potent and selective ENPP1 inhibitors have been described. The following tables summarize key quantitative data for some of these compounds, providing a comparative overview of their potency and activity.

InhibitorTargetAssay TypeSubstrateIC50KiReference
AVA-NP-695 ENPP1Enzymaticp-Nitrophenyl-5’-TMP6.25 nM-[14]
ENPP1Enzymatic2'3'-cGAMP-281 pM[14]
STF-1623 Mouse ENPP1³²P-cGAMP TLC2'3'-cGAMP-16 nM[15]
Human ENPP1cGAMP export2'3'-cGAMP68 nM-[15]
ISM5939 Human ENPP1Enzymatic2'3'-cGAMP0.9 nM-[16]
Human ENPP1EnzymaticATP1.2 nM-[16]
SR-8314 ENPP1Enzymatic--79 nM[17]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Key Experimental Protocols

ENPP1 Enzymatic Activity Assay

This assay is fundamental for determining the inhibitory potency of a compound against ENPP1.

Principle: The enzymatic activity of ENPP1 is measured by its ability to hydrolyze a substrate, leading to a detectable product. A common method involves a colorimetric substrate, p-nitrophenyl-5'-thymidinemonophosphate (p-Nph-5'-TMP), or the physiological substrate ATP.[18][19]

Detailed Methodology (using p-Nph-5'-TMP):

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 130 mM NaCl, 1 mM CaCl₂, 5 mM KCl.[18]

    • Substrate Solution: 1 mM p-Nph-5'-TMP in deionized water.[18]

    • ENPP1 Source: Recombinant human ENPP1 (rhENPP1) or cell lysates from ENPP1-expressing cells.[18][20]

    • Test Compound: Serial dilutions of the ENPP1 inhibitor in assay buffer.

  • Assay Procedure:

    • In a clear 96-well plate, add 10 µL of ENPP1 cell lysate or rhENPP1 to each well.[18]

    • Add 10 µL of the test compound at various concentrations or vehicle control.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 80 µL of pre-warmed assay buffer and 10 µL of the 1 mM p-Nph-5'-TMP substrate solution to each well for a final volume of 110 µL.[18]

    • Immediately measure the change in absorbance at 405 nm every minute for 60 minutes at 37°C using a microplate reader.[18] The absorbance change is due to the release of p-nitrophenolate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cGAMP Quantification in Cell Culture

This protocol is used to measure the levels of cGAMP in cell lysates or culture supernatants, providing a direct readout of ENPP1 activity and its inhibition.

Principle: cGAMP levels can be quantified using various methods, including ELISA and LC-MS/MS.[21][22]

Detailed Methodology (using ELISA):

  • Sample Preparation:

    • Cell Lysates:

      • Culture cells to the desired confluency.

      • Treat cells with the ENPP1 inhibitor for the desired time.

      • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.[23]

    • Culture Supernatants:

      • Collect the cell culture medium and centrifuge to remove any detached cells.

  • ELISA Procedure (following a commercial kit's instructions, e.g., Cayman Chemical 501700): [21]

    • Prepare a standard curve using the provided cGAMP standards.

    • Add standards, controls, and samples to the wells of the ELISA plate.

    • Add the cGAMP-acetylcholinesterase tracer to each well.

    • Add the cGAMP ELISA antiserum to each well.

    • Incubate the plate, typically overnight at 4°C.

    • Wash the plate multiple times with the provided wash buffer.

    • Add Ellman's Reagent to each well and incubate in the dark to allow for color development.

    • Read the absorbance at a wavelength between 405 and 420 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of cGAMP in the samples by interpolating their absorbance values from the standard curve.

In Vivo Tumor Growth Inhibition Studies

These studies are crucial for evaluating the anti-tumor efficacy of ENPP1 inhibitors in a living organism.

Principle: A syngeneic mouse model, where the tumor and the host are immunologically compatible, is used to assess the effect of the ENPP1 inhibitor on tumor growth, often in combination with other therapies.[24]

Detailed Methodology (using a 4T1 breast cancer model): [24]

  • Animal Model and Tumor Implantation:

    • Use female BALB/c mice, typically 6-8 weeks old.

    • Inject 4T1 murine breast cancer cells (e.g., 1 x 10⁵ cells) subcutaneously into the mammary fat pad of the mice.

    • Monitor tumor growth regularly using calipers.

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

      • Vehicle control (e.g., administered orally or intraperitoneally).

      • ENPP1 inhibitor (e.g., AVA-NP-695 at 6 mg/kg, administered orally twice daily).[24]

      • Combination therapy (e.g., ENPP1 inhibitor plus an anti-PD-L1 antibody).[24]

    • Administer treatments for a specified period (e.g., 21-28 days).

  • Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell markers).

    • Collect tissues such as the lungs to assess metastasis.

    • Analyze immune cell populations in the tumor and spleen by flow cytometry.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

Visualizing the Mechanism of Action

Signaling Pathway Diagrams

ENPP1_cGAS_STING_Pathway cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 ENPP1->cGAMP_out hydrolyzes Adenosine Adenosine ENPP1->Adenosine produces STING STING cGAMP_out->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons IRF3->IFN1 induces transcription AntiTumor Anti-Tumor Immunity IFN1->AntiTumor promotes Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy EnzymeAssay ENPP1 Enzymatic Assay Potency Determine IC50/Ki EnzymeAssay->Potency CellAssay Cell-Based cGAMP Assay CellAssay->Potency TumorModel Syngeneic Mouse Tumor Model Potency->TumorModel Lead Candidate Selection Treatment Administer Inhibitor (mono- or combo-therapy) TumorModel->Treatment Analysis Tumor Growth Inhibition Immune Cell Analysis Treatment->Analysis Efficacy Evaluate Anti-Tumor Efficacy Analysis->Efficacy

References

The Role of ENPP1 in the cGAS-STING Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Ectonucleotide pyrophosphatatase/phosphodiesterase 1 (ENPP1) has emerged as a key negative regulator of this pathway. By hydrolyzing the cGAS-produced second messenger, 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively acts as an innate immune checkpoint. This technical guide provides an in-depth overview of the role of ENPP1 in the cGAS-STING pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms to support researchers and drug development professionals in this field.

The cGAS-STING Pathway and the Regulatory Role of ENPP1

The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral infection or cellular damage.

  • cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.

  • cGAMP Synthesis: Activated cGAS utilizes ATP and GTP to synthesize the cyclic dinucleotide 2'3'-cGAMP.

  • STING Activation: cGAMP binds to STING, an endoplasmic reticulum-resident protein, inducing its conformational change and translocation.

  • Downstream Signaling: Activated STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines.

ENPP1 is a type II transmembrane glycoprotein that is also found in a secreted form. It functions as the dominant hydrolase of extracellular cGAMP, effectively dampening the STING-mediated immune response. By degrading cGAMP, ENPP1 prevents its uptake by neighboring cells, a process known as paracrine signaling, which is crucial for a robust anti-tumor and anti-viral response.[1][2][3]

Quantitative Data on ENPP1 Activity

The enzymatic activity of ENPP1 on its substrates, cGAMP and ATP, has been characterized, and several inhibitors have been developed to modulate its function.

Table 1: Kinetic Parameters of ENPP1
SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
2'3'-cGAMP1542.7 x 105[1]
2'3'-cGAMP63.40.01041.64 x 102[3]
ATP20126.0 x 105[1]
ATP (WT)12.10.766.3 x 104[4]
ATP (H362A mutant)11.10.797.1 x 104[4]
Table 2: Inhibition of ENPP1 Activity
InhibitorKi (nM)IC50 (nM)Assay ConditionsReference
Compound 3114.68[5]
RBS24180.14 (cGAMP)In vitro[6]
RBS24180.13 (ATP)In vitro[6]
STF-1084149 ± 205 µM cGAMP, 10 nM ENPP1[7]
QS11590 ± 705 µM cGAMP, 10 nM ENPP1[7]
SR-831479[8]
Compound 7c58[8]
AVA-NP-695Potent inhibitor[9]
E-3 (NCI-14465)26,400[3]
E-1241,100[3]
E-1715,000[3]
E-2546,600[3]
E-2716,300[3]
E-3744,600[3]
E-5413,600[3]
C-2919,400[3]

Experimental Protocols

ENPP1 Activity Assay (cGAMP Hydrolysis)

This protocol is adapted from methodologies used to measure the hydrolysis of 2'3'-cGAMP by recombinant ENPP1.[10]

Materials:

  • Recombinant mouse ENPP1

  • 2'3'-cGAMP

  • [32P]-cGAMP (for tracer)

  • Assay Buffer: 100 mM Tris pH 9.0 or 7.5, 150 mM NaCl, 500 µM CaCl2, 10 µM ZnCl2

  • HP-TLC silica gel plates

  • Mobile Phase: 85% ethanol, 5 mM NH4HCO3

  • Phosphor screen and imager

Procedure:

  • Prepare a 20 µL reaction mixture containing:

    • Recombinant ENPP1 (1 – 10 nM final concentration)

    • 2'3'-cGAMP (1 to 5 µM final concentration, spiked with trace amounts of [32P]-cGAMP)

    • Assay Buffer

  • Incubate the reaction at 37°C.

  • At specified time points, take 1 µL aliquots of the reaction and spot them onto an HP-TLC silica gel plate to quench the reaction.

  • Develop the TLC plate using the mobile phase.

  • Dry the plate and expose it to a phosphor screen.

  • Image the phosphor screen to visualize the separation of [32P]-cGAMP from its hydrolyzed products.

  • Quantify the spots to determine the percentage of cGAMP hydrolysis.

STING Activation Reporter Assay (THP-1 Cells)

This protocol describes a cell-based assay to measure the activation of the STING pathway in response to cGAMP, and the effect of ENPP1 inhibitors, using a THP-1 reporter cell line.[11][12] These cells are engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Materials:

  • IRF Reporter (Luc) – THP-1 Cell Line

  • Assay Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • 2'3'-cGAMP

  • ENPP1 inhibitor of interest

  • 96-well white, clear-bottom microplate

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed THP-1 reporter cells at a density of ~40,000 cells per well in 75 µL of assay medium in a 96-well plate.

  • Prepare serial dilutions of the ENPP1 inhibitor in assay medium.

  • Add 25 µL of the diluted inhibitor to the respective wells. For control wells, add 25 µL of assay medium.

  • Incubate the plate at 37°C with 5% CO2 for 30 minutes.

  • Prepare a solution of 2'3'-cGAMP in assay medium.

  • Add 2'3'-cGAMP to the wells to a final concentration of 1 µg/mL.

  • Incubate the plate at 37°C with 5% CO2 for 24 hours.

  • Add 100 µL of luciferase assay reagent to each well.

  • Incubate at room temperature for ~15-30 minutes, with gentle rocking.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence from cell-free control wells. The fold induction of luciferase activity relative to the unstimulated control indicates the level of STING activation.

Quantification of cGAMP by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of cGAMP in biological samples using liquid chromatography-tandem mass spectrometry.[13][14]

Materials:

  • Biological sample (e.g., cell culture supernatant, cell lysate)

  • Isotopically labeled cGAMP internal standard (e.g., [13C10, 15N5]-cGAMP)

  • Acetonitrile

  • Water

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reverse-phase column

Procedure:

  • Sample Preparation:

    • To the biological sample, add a known concentration of the isotopically labeled cGAMP internal standard.

    • For cell culture media, perform a protein precipitation step by adding cold acetonitrile. Centrifuge to pellet the precipitated proteins.

    • For cell lysates, perform a similar extraction with acetonitrile.

    • Evaporate the supernatant to dryness and reconstitute in a suitable solvent (e.g., 50/50 acetonitrile/water).

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase column.

    • Use a gradient of mobile phases (e.g., water and acetonitrile with a modifier like formic acid) to separate cGAMP from other components in the sample.

  • MS/MS Detection:

    • Use the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Set the instrument to monitor specific precursor-to-product ion transitions for both endogenous cGAMP and the isotopically labeled internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled cGAMP spiked into a similar matrix.

    • Calculate the ratio of the peak area of endogenous cGAMP to the peak area of the internal standard.

    • Determine the concentration of cGAMP in the sample by interpolating from the standard curve.

Visualizing the Core Mechanisms

The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes Nucleus Nucleus pIRF3->Nucleus translocates Type_I_IFN Type I Interferons Nucleus->Type_I_IFN induces expression

Caption: Overview of the cGAS-STING signaling cascade.

ENPP1-Mediated Inhibition of cGAS-STING

ENPP1_Inhibition ENPP1-Mediated Inhibition of cGAS-STING cluster_cell1 Cell 1 (e.g., Tumor Cell) cluster_extracellular Extracellular Space cluster_cell2 Cell 2 (e.g., Immune Cell) dsDNA_in Cytosolic dsDNA cGAS cGAS dsDNA_in->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzed by STING STING cGAMP_out->STING activates (paracrine) AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1->STING inhibits activation Immune_Response Immune Response STING->Immune_Response

Caption: ENPP1 hydrolyzes extracellular cGAMP, inhibiting paracrine STING signaling.

Experimental Workflow for ENPP1 Inhibitor Screening

Inhibitor_Screening_Workflow Workflow for Screening ENPP1 Inhibitors start Start enzymatic_assay ENPP1 Enzymatic Assay (cGAMP hydrolysis) start->enzymatic_assay Screen compound library hit_compounds Hit Compounds enzymatic_assay->hit_compounds Identify potent inhibitors cellular_assay STING Reporter Cell Assay (e.g., THP-1) lead_optimization Lead Optimization cellular_assay->lead_optimization Confirm STING activation hit_compounds->cellular_assay Validate in a cellular context end End lead_optimization->end

Caption: A typical workflow for the discovery and validation of ENPP1 inhibitors.

Conclusion

ENPP1 is a pivotal negative regulator of the cGAS-STING pathway, acting as an innate immune checkpoint by degrading extracellular cGAMP. This function has significant implications for anti-tumor and anti-viral immunity. The development of potent and specific ENPP1 inhibitors represents a promising therapeutic strategy to enhance STING-mediated immune responses. This technical guide provides a foundational understanding of the role of ENPP1, supported by quantitative data and detailed experimental protocols, to aid in the ongoing research and development of novel immunotherapies targeting this pathway.

References

Harnessing ENPP-1-IN-8: A Technical Guide to Interrogating Purinergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) as a critical regulator of purinergic signaling and innate immunity. It details the use of potent small molecule inhibitors, exemplified by compounds structurally and functionally analogous to ENPP-1-IN-8, as indispensable tools for studying these pathways. While specific public data for a compound designated "this compound" is not available, this document leverages data from other well-characterized, potent ENPP1 inhibitors to provide a comprehensive framework for research applications.

Introduction: ENPP1 at the Crossroads of Signaling

Purinergic signaling, mediated by extracellular nucleotides like ATP and adenosine, governs a vast array of physiological processes, from neurotransmission to immune regulation.[1][2] The concentration and balance of these signaling molecules are tightly controlled by a cascade of cell-surface enzymes known as ectonucleotidases.[3][4] Among these, ENPP1 is a unique, type II transmembrane glycoprotein that plays a dual role in modulating extracellular signaling pathways.[1][5]

ENPP1's primary functions include:

  • Hydrolysis of ATP : ENPP1 hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3][6] The resulting AMP can be further converted to the immunosuppressive nucleoside adenosine by ecto-5'-nucleotidase (CD73), which then signals through P1 receptors.[2][7]

  • Degradation of 2'3'-cGAMP : ENPP1 is the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[8][9][10] By degrading cGAMP, ENPP1 acts as a crucial negative regulator, or innate immune checkpoint, of STING-mediated antiviral and antitumor immunity.[8][9]

This dual functionality places ENPP1 at a critical nexus, capable of tilting the balance between an immunosuppressive tumor microenvironment (via adenosine production) and a pro-inflammatory, anti-cancer state (by attenuating STING activation).[2][11] Consequently, potent and selective inhibitors of ENPP1 are invaluable chemical tools for dissecting these complex pathways and validating ENPP1 as a therapeutic target.[7][12]

Signaling Pathways Modulated by ENPP1

The strategic position of ENPP1 allows it to influence two major signaling cascades. A potent inhibitor can effectively block both the generation of immunosuppressive adenosine from ATP and the degradation of immunostimulatory cGAMP.

ENPP1_Signaling_Pathways Figure 1: Dual Roles of ENPP1 in Purinergic and STING Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolyzes cGAMP 2'3'-cGAMP cGAMP->ENPP1 degrades STING STING Receptor cGAMP->STING AMP AMP ENPP1->AMP produces CD73 CD73 AMP->CD73 hydrolyzes Ado Adenosine (Immunosuppressive) A2AR A2A Receptor Ado->A2AR activates CD73->Ado ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression Type1_IFN Type I Interferon Response (Antitumor) STING->Type1_IFN Inhibitor ENPP1 Inhibitor (e.g., this compound) Inhibitor->ENPP1 blocks

Figure 1: Dual Roles of ENPP1 in Purinergic and STING Signaling.

Quantitative Data for Potent ENPP1 Inhibitors

The development of ENPP1 inhibitors has yielded several compounds with nanomolar to sub-nanomolar potency. These molecules serve as excellent reference points for understanding the biochemical activity required to effectively probe ENPP1 function.

Compound NameTargetAssay TypeSubstrateIC50 / KᵢReference
Enpp-1-IN-20 ENPP1EnzymaticNot SpecifiedIC₅₀: 0.09 nM [13]
ENPP1Cell-basedNot SpecifiedIC₅₀: 8.8 nM [13]
AVA-NP-695 ENPP1Enzymaticp-Nph-5'-TMPIC₅₀: 14 nM [8]
Compound 18p ENPP1EnzymaticNot SpecifiedIC₅₀: 25 nM [14]
Enpp-1-IN-19 ENPP1EnzymaticcGAMPIC₅₀: 68 nM [15]
SR-8314 ENPP1EnzymaticNot SpecifiedKᵢ: 79 nM [7]
Compound 4e ENPP1EnzymaticNot SpecifiedIC₅₀: 188 nM [14]
ENPP1Cell-basedNot SpecifiedIC₅₀: 732 nM [14]

Note: Data is compiled from various sources and assay conditions may differ.

Experimental Protocols for Studying ENPP1 Inhibition

To characterize an ENPP1 inhibitor and understand its biological effects, a series of in vitro and cell-based assays are required. The following sections detail the methodologies for these key experiments.

This protocol describes a high-throughput method to determine the potency (IC₅₀) of an inhibitor against purified recombinant human ENPP1. It is adapted from fluorescence-based and colorimetric assay principles.[16][17]

Protocol_1_Workflow Figure 2: Workflow for In Vitro ENPP1 Inhibition Assay start Start prep_inhibitor Prepare serial dilution of ENPP1 inhibitor in assay buffer start->prep_inhibitor add_reagents Add inhibitor dilutions and ENPP1 enzyme to 96/384-well plate prep_inhibitor->add_reagents prep_enzyme Dilute recombinant human ENPP1 to working concentration prep_enzyme->add_reagents pre_incubate Pre-incubate plate at room temperature (e.g., 15 min) add_reagents->pre_incubate add_substrate Initiate reaction by adding fluorogenic substrate (e.g., TG-mAMP) pre_incubate->add_substrate incubate Incubate at 37°C (e.g., 60 min) add_substrate->incubate read_plate Measure fluorescence (Ex/Em = 485/520 nm) incubate->read_plate analyze Calculate % inhibition and determine IC50 value using dose-response curve read_plate->analyze end End analyze->end

Figure 2: Workflow for In Vitro ENPP1 Inhibition Assay.

Methodology:

  • Reagent Preparation :

    • Assay Buffer : Prepare a 1X assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).[18]

    • Inhibitor Dilutions : Perform a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations.

    • ENPP1 Enzyme : Thaw recombinant human ENPP1 on ice and dilute to the final working concentration (e.g., 100-500 pM) in Assay Buffer immediately before use.[18]

    • Substrate : Dilute a fluorogenic substrate like Tokyo Green™-mAMP (TG-mAMP) in Assay Buffer.[16] Alternatively, a colorimetric substrate such as p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP) can be used.[19][20]

  • Assay Procedure (96-well format) :

    • Add 20 µL of each inhibitor dilution to the wells of a black, half-volume 96-well plate. Include wells for "100% activity" (buffer only) and "no enzyme" controls.

    • Add 20 µL of diluted ENPP1 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm.[16] For colorimetric assays, stop the reaction and measure absorbance at 405 nm.[19]

  • Data Analysis :

    • Subtract the background fluorescence ("no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% activity" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]

This protocol measures the ability of an inhibitor to block ENPP1 activity on the surface of living cells and subsequently assesses the impact on STING pathway activation.[8]

Protocol_2_Workflow Figure 3: Workflow for Cell-Based ENPP1 and STING Pathway Analysis cluster_activity Cell-Surface Activity cluster_downstream Downstream STING Activation start Start seed_cells Seed cells with high ENPP1 expression (e.g., 4T1, PA-1) in a 96-well plate start->seed_cells treat_cells Treat cells with ENPP1 inhibitor and/or exogenous 2'3'-cGAMP seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 4-24 hours) treat_cells->incubate_cells measure_activity Measure ENPP1 activity directly on cells using a substrate like TG-mAMP incubate_cells->measure_activity harvest_supernatant Harvest cell supernatant incubate_cells->harvest_supernatant harvest_lysate Harvest cell lysate incubate_cells->harvest_lysate end End measure_activity->end elisa Quantify secreted IFN-β via ELISA harvest_supernatant->elisa qpcr Measure IFNB1 gene expression via RT-qPCR harvest_lysate->qpcr elisa->end qpcr->end

References

The Pivotal Role of ENPP1 in Bone Mineralization and its Implications in Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a crucial enzyme that governs the delicate balance of bone mineralization and is implicated in a spectrum of debilitating diseases when its function is perturbed. This technical guide provides a comprehensive overview of the multifaceted role of ENPP1, delving into its enzymatic function, the intricate signaling pathways it modulates, and its clinical relevance. Detailed experimental protocols and quantitative data from preclinical models are presented to equip researchers and drug development professionals with the necessary tools and knowledge to advance the understanding and therapeutic targeting of this pivotal enzyme.

Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein endowed with phosphodiesterase and pyrophosphatase activity.[1] Its primary function in the context of bone metabolism is the hydrolysis of extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] PPi is a potent inhibitor of hydroxyapatite crystal formation, the fundamental mineral component of bone. Consequently, by generating PPi, ENPP1 plays a critical role in preventing excessive or ectopic mineralization.

The delicate equilibrium of bone mineralization is maintained by the interplay between ENPP1 and tissue-nonspecific alkaline phosphatase (TNAP). While ENPP1 produces the inhibitor PPi, TNAP hydrolyzes PPi into inorganic phosphate (Pi), a promoter of mineralization. This intricate balance ensures that bone formation occurs in a controlled and physiological manner.

ENPP1 Signaling Pathways in Bone

The influence of ENPP1 on bone mineralization extends beyond its enzymatic activity, encompassing complex signaling interactions.

Regulation of Extracellular Pyrophosphate

The core function of ENPP1 is to regulate the extracellular ratio of PPi to Pi. A high PPi/Pi ratio inhibits mineralization, while a low ratio promotes it. This regulation is central to preventing soft tissue calcification and ensuring proper bone mineralization.

ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP PPi PPi (Inhibits Mineralization) ENPP1->PPi TNAP TNAP PPi->TNAP Mineralization Bone Mineralization PPi->Mineralization Pi Pi (Promotes Mineralization) TNAP->Pi Pi->Mineralization ENPP1_protein ENPP1 Protein SFRP1 SFRP1 (Wnt Inhibitor) ENPP1_protein->SFRP1 regulates expression Wnt_signaling Wnt Signaling SFRP1->Wnt_signaling Osteoblast_diff Osteoblast Differentiation Wnt_signaling->Osteoblast_diff p38_MAPK p38-MAPK Pathway Osterix Osterix (Osx) p38_MAPK->Osterix activates ENPP1_promoter ENPP1 Promoter Osterix->ENPP1_promoter binds to ENPP1_expression ENPP1 Expression ENPP1_promoter->ENPP1_expression initiates transcription start Start add_reagents Add Assay Buffer and ENPP1 to wells start->add_reagents add_substrate Add pNP-TMP Substrate add_reagents->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution (NaOH) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance end End read_absorbance->end start Start seed_cells Seed Osteoblasts start->seed_cells induce_diff Induce Differentiation seed_cells->induce_diff fix_cells Fix with PFA induce_diff->fix_cells stain_ars Stain with Alizarin Red S fix_cells->stain_ars wash_cells Wash to remove excess stain stain_ars->wash_cells visualize Visualize and Quantify wash_cells->visualize end End visualize->end

References

Investigating the Enzymatic Activity of Ectonucleotide Pyrophosphatase-Phosphodiesterase 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic activity of Ectonucleotide Pyrophosphatase-Phosphodiesterase 1 (ENPP1), a key enzyme in various physiological and pathological processes. This document details the enzyme's function, substrates, and kinetics, and provides comprehensive experimental protocols for its study. Furthermore, it elucidates the critical signaling pathways regulated by ENPP1, offering valuable insights for researchers and professionals in drug development.

Introduction to ENPP1

Ectonucleotide Pyrophosphatase-Phosphodiesterase 1 (ENPP1), also known as PC-1, is a type II transmembrane glycoprotein endowed with both pyrophosphatase and phosphodiesterase activities. It plays a crucial role in regulating the extracellular levels of nucleotides and inorganic pyrophosphate (PPi), thereby influencing a wide array of cellular processes. ENPP1 is expressed in numerous tissues and is integral to purinergic signaling, bone mineralization, insulin signaling, and the innate immune response. Dysregulation of ENPP1 activity has been implicated in several diseases, including cancer, type 2 diabetes, and calcification disorders, making it a compelling target for therapeutic intervention.

Enzymatic Function and Substrates

ENPP1 exhibits broad substrate specificity, cleaving phosphodiester and pyrophosphate bonds in a variety of molecules. The enzyme's catalytic activity is dependent on the presence of zinc ions in its active site. The primary enzymatic reaction involves the hydrolysis of nucleoside triphosphates, such as adenosine triphosphate (ATP), into their corresponding monophosphates and inorganic pyrophosphate (PPi).

Key Substrates and Products:

SubstrateAbbreviationProduct(s)Significance
Adenosine TriphosphateATPAdenosine Monophosphate (AMP) + Inorganic Pyrophosphate (PPi)Regulation of purinergic signaling, bone mineralization, and provides substrate for ecto-5'-nucleotidase (CD73) to produce adenosine.
2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate2',3'-cGAMPAdenosine Monophosphate (AMP) + Guanosine Monophosphate (GMP)Negative regulation of the cGAS-STING innate immune pathway.
Guanosine TriphosphateGTPGuanosine Monophosphate (GMP) + Inorganic Pyrophosphate (PPi)Contribution to purinergic signaling.
Nicotinamide Adenine DinucleotideNAD+Adenosine Monophosphate (AMP)Modulation of cellular metabolism and signaling.
Diadenosine PolyphosphatesApnAVariesRole in nucleotide signaling.
Nucleotide Sugarse.g., UDP-glucoseUridine Monophosphate (UMP) + Sugar-1-phosphateInvolvement in glycobiology and metabolism.

Quantitative Enzymatic Data

The enzymatic activity of ENPP1 can be quantified by determining its kinetic parameters for various substrates. These parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

SubstrateKmkcatkcat/Km (M⁻¹s⁻¹)Organism/Source
ATP70 ± 23 nM3.3 ± 0.2 s⁻¹4.7 x 10⁷Human
2',3'-cGAMP~5 µMSimilar to ATP-Human

Note: The kinetic rate of 2',3'-cGAMP hydrolysis is reported to be similar to that of ATP, though specific Km and kcat values are not consistently reported across literature.

Experimental Protocols

Accurate measurement of ENPP1 activity is crucial for studying its function and for the screening of potential inhibitors or activators. Below are detailed methodologies for common ENPP1 activity assays.

Colorimetric Assay using p-Nitrophenyl Thymidine 5′-Monophosphate (p-Nph-5'-TMP)

This assay relies on the cleavage of the artificial substrate p-Nph-5'-TMP by ENPP1, which releases the chromophore p-nitrophenolate. The increase in absorbance at 405 nm is directly proportional to the enzymatic activity.

Materials:

  • ENPP1 source (e.g., cell lysate, purified enzyme)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 130 mM NaCl, 1 mM CaCl₂, 5 mM KCl

  • Substrate: 1 mM p-Nph-5'-TMP in deionized water

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For a 100 µL final volume, add 90 µL of assay buffer containing the ENPP1 source.

  • If testing inhibitors, pre-incubate the enzyme with the compounds for a specified time.

  • Initiate the reaction by adding 10 µL of 1 mM p-Nph-5'-TMP.

  • Immediately measure the absorbance at 405 nm at 37°C, taking readings every minute for 30-60 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Malachite Green-Based Assay for ATP Hydrolysis

This method quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP. The pyrophosphate (PPi) produced by ENPP1 is converted to Pi by the addition of inorganic pyrophosphatase.

Materials:

  • ENPP1 source

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂

  • Substrate: ATP at desired concentrations

  • Inorganic Pyrophosphatase

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Set up the enzymatic reaction in a 96-well plate with ENPP1, ATP, and inorganic pyrophosphatase in the assay buffer.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength between 620-660 nm after color development.

  • Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in the enzymatic reaction.

Transcreener® AMP²/GMP² Assay

This is a high-throughput screening (HTS) compatible assay that directly measures the AMP or GMP produced by ENPP1. It is a competition-based immunoassay.

Materials:

  • ENPP1 source

  • Substrate (ATP or 2',3'-cGAMP)

  • Transcreener® AMP²/GMP² Assay Kit (contains AMP/GMP antibody and a far-red tracer)

  • Low-volume 384-well plates

  • Fluorescence polarization or TR-FRET plate reader

Procedure:

  • Perform the ENPP1 enzymatic reaction in a low-volume plate.

  • Add the Transcreener® detection mix containing the antibody and tracer.

  • Incubate to allow the reaction to reach equilibrium.

  • Read the plate on a compatible fluorescence reader. The signal is inversely proportional to the amount of AMP or GMP produced.

Signaling Pathways and Regulatory Roles

ENPP1 is a critical node in several signaling pathways, influencing cellular communication and homeostasis.

Regulation of Purinergic Signaling and Bone Mineralization

ENPP1 hydrolyzes extracellular ATP, reducing its availability to activate P2 purinergic receptors and generating AMP, a precursor for the immunosuppressive molecule adenosine. The co-product, PPi, is a potent inhibitor of hydroxyapatite crystal formation, thereby playing a crucial role in preventing soft tissue calcification and modulating bone mineralization.

Purinergic_Signaling cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis P2_Receptor P2 Receptors ATP->P2_Receptor activates AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 hydrolysis Mineralization Bone Mineralization PPi->Mineralization inhibits Adenosine Adenosine CD73->Adenosine Adenosine_Receptor Adenosine Receptors Adenosine->Adenosine_Receptor activates

Caption: ENPP1's role in purinergic signaling and mineralization.

Negative Regulation of the cGAS-STING Pathway

ENPP1 is the primary enzyme responsible for the extracellular degradation of 2',3'-cGAMP, the second messenger that activates the STING (Stimulator of Interferon Genes) pathway. By hydrolyzing 2',3'-cGAMP, ENPP1 acts as a negative regulator of this critical innate immune pathway, which is involved in anti-tumor and anti-viral responses.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in 2',3'-cGAMP cGAS->cGAMP_in synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP_in->STING activates cGAMP_out Extracellular 2',3'-cGAMP cGAMP_in->cGAMP_out transport TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolysis ENPP1->STING inhibits activation AMP_GMP AMP + GMP ENPP1->AMP_GMP

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

Interaction with the Insulin Receptor

ENPP1 can directly interact with the insulin receptor, leading to the inhibition of insulin signaling. This interaction is thought to contribute to insulin resistance, a hallmark of type 2 diabetes.

Insulin_Signaling cluster_membrane Plasma Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds Signaling_Cascade Downstream Signaling Insulin_Receptor->Signaling_Cascade activates ENPP1 ENPP1 ENPP1->Insulin_Receptor inhibits Inhibitor_Screening_Workflow start Compound Library hts High-Throughput Screening (e.g., Transcreener Assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Confirmed Hits mechanism Mechanism of Action Studies (e.g., Kinetic Analysis) dose_response->mechanism selectivity Selectivity Profiling (against other NPPs) mechanism->selectivity cell_based Cell-Based Assays (e.g., cGAMP degradation) selectivity->cell_based in_vivo In Vivo Efficacy Studies cell_based->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end Preclinical Candidate lead_opt->end

Enpp-1-IN-8: A Technical Guide to its Potential in Infectious Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the stimulator of interferon genes (STING) pathway, a key sentinel in the detection of and response to pathogenic DNA. This positions ENPP1 as a compelling therapeutic target for infectious diseases. Inhibition of ENPP1 is hypothesized to potentiate the host's innate immune response, thereby augmenting its ability to combat viral and bacterial pathogens. This technical guide provides an in-depth overview of the scientific rationale, available data on ENPP1 inhibitors, and detailed experimental protocols to investigate the potential of compounds like Enpp-1-IN-8 in infectious disease research. While specific data for this compound is limited in the public domain, this document leverages data from other well-characterized ENPP1 inhibitors to provide a comprehensive framework for its evaluation.

Introduction: ENPP1 as an Innate Immune Checkpoint

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a cornerstone of the innate immune response to cytosolic DNA, which can originate from invading pathogens or cellular damage.[1] Upon binding to double-stranded DNA, cGAS synthesizes cGAMP, which in turn activates STING.[2] This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen state.[3]

ENPP1, a type II transmembrane glycoprotein, functions as a key checkpoint in this pathway by hydrolyzing and thereby inactivating extracellular cGAMP.[2][4] This enzymatic activity limits the paracrine signaling of cGAMP to neighboring cells, effectively curtailing the spread of the immune response.[5] In the context of infectious diseases, pathogens can exploit this regulatory mechanism to evade host immunity. For instance, studies have shown that ENPP1 can attenuate the immune response to Mycobacterium tuberculosis and that its inactivation can attenuate pseudorabies virus infection.[6][7] Furthermore, mice lacking ENPP1 have demonstrated increased resistance to Herpes Simplex Virus-1 (HSV-1) infection.[5]

Therefore, small molecule inhibitors of ENPP1, such as this compound, represent a promising strategy to enhance the host's innate immune response to a variety of infectious agents. By blocking the degradation of cGAMP, these inhibitors can amplify and prolong STING-mediated signaling, leading to a more effective anti-pathogen response.[8]

Quantitative Data for ENPP1 Inhibitors

While specific quantitative data for this compound in infectious disease models is not yet publicly available, the following table summarizes the inhibitory potency of several other well-characterized ENPP1 inhibitors. This data provides a benchmark for the expected potency of novel inhibitors targeting ENPP1.

InhibitorAssay TypeSubstrateIC50 / KiReference
Enpp-1-IN-20 Enzymatic-IC50: 0.09 nM[9]
Cell-based-IC50: 8.8 nM[9]
SR-8314 Enzymatic-Ki: 79 nM[2]
Compound 31 Enzymatic-IC50: 14.68 nM[10]
Enpp-1-IN-19 EnzymaticcGAMPIC50: 68 nM[11]
MV-626 EnzymaticcGAMP-[2]
STF-1623/CM-3163 Enzymatic--[12]

Signaling Pathways and Experimental Workflows

The cGAS-STING Signaling Pathway and the Role of ENPP1

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway.

Caption: The cGAS-STING pathway is activated by cytosolic pathogen DNA, leading to an antiviral state. ENPP1 negatively regulates this by degrading extracellular cGAMP.

Experimental Workflow for Evaluating this compound in an In Vitro Viral Infection Model

This diagram outlines a typical experimental workflow to assess the efficacy of an ENPP1 inhibitor in an in vitro setting.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_readouts Downstream Readouts cluster_supernatant_analysis Supernatant Analysis cluster_lysate_analysis Cell Lysate Analysis Cell_Culture 1. Seed susceptible host cells (e.g., Vero, THP-1) Inhibitor_Treatment 2. Pre-treat cells with varying concentrations of this compound Cell_Culture->Inhibitor_Treatment Viral_Infection 3. Infect cells with virus (e.g., HSV-1, Pseudorabies) at a known MOI Inhibitor_Treatment->Viral_Infection Incubate 4. Incubate for a defined period (e.g., 24-48 hours) Viral_Infection->Incubate Supernatant_Collection 5a. Collect supernatant Incubate->Supernatant_Collection Cell_Lysis 5b. Lyse cells Incubate->Cell_Lysis IFN_ELISA 6a. Measure IFN-β production (ELISA) Supernatant_Collection->IFN_ELISA Viral_Titer 6b. Determine viral titer (Plaque Assay) Supernatant_Collection->Viral_Titer cGAMP_Quant 7a. Quantify intracellular cGAMP (LC-MS/MS or specific immunoassay) Cell_Lysis->cGAMP_Quant Gene_Expression 7b. Measure ISG expression (RT-qPCR) Cell_Lysis->Gene_Expression

Caption: A generalized workflow for assessing the antiviral potential of an ENPP1 inhibitor in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound in infectious disease research. These protocols are based on established methods and may require optimization for specific cell lines, viruses, and reagents.

In Vitro Antiviral Assay

Objective: To determine the effect of this compound on viral replication in a susceptible cell line.

Materials:

  • Susceptible host cells (e.g., Vero cells for HSV-1)

  • Complete cell culture medium

  • Virus stock of known titer (e.g., HSV-1)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

  • Pre-incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Viral Infection: Dilute the virus stock in cell culture medium to achieve the desired multiplicity of infection (MOI). Remove the inhibitor-containing medium and infect the cells with the virus.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Incubation: Remove the viral inoculum, wash the cells gently with PBS, and add fresh medium containing the respective concentrations of this compound. Incubate for 24-48 hours at 37°C.

  • Assessment of Viral Replication:

    • Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.

    • Reporter Virus: If using a reporter virus (e.g., expressing GFP), quantify the reporter signal using a plate reader or fluorescence microscope.

    • Cell Viability Assay: Assess the cytopathic effect (CPE) or measure cell viability using a commercially available assay (e.g., MTT or CellTiter-Glo).

Interferon-β (IFN-β) Quantification by ELISA

Objective: To measure the amount of IFN-β secreted by cells in response to viral infection and treatment with this compound.

Materials:

  • Supernatants from the in vitro antiviral assay

  • Commercially available Human or Mouse IFN-β ELISA kit

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, add standards and diluted supernatant samples to the wells of the antibody-coated microplate.

  • Incubate to allow IFN-β to bind to the immobilized antibody.

  • Wash the plate to remove unbound substances.

  • Add a biotin-conjugated anti-IFN-β antibody and incubate.

  • Wash the plate and add streptavidin-HRP.

  • Incubate and wash again.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.

cGAMP Quantification

Objective: To measure the intracellular and extracellular levels of cGAMP following viral infection and treatment with this compound.

Methods:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for accurate quantification of small molecules like cGAMP. It requires specialized equipment and expertise.

  • Competitive ELISA: Commercially available ELISA kits can be used for a more high-throughput quantification of cGAMP.

Sample Preparation (General):

  • Extracellular cGAMP: Collect the cell culture supernatant.

  • Intracellular cGAMP: Wash the cell monolayer with cold PBS and then lyse the cells using a suitable lysis buffer (e.g., methanol-based).

  • Process the samples according to the specific protocol for the chosen quantification method (LC-MS/MS or ELISA).

Conclusion and Future Directions

The inhibition of ENPP1 presents a novel and promising host-directed therapeutic strategy for a range of infectious diseases. By preventing the degradation of the potent immune signaling molecule cGAMP, inhibitors like this compound have the potential to significantly enhance the innate immune response to pathogens. The experimental framework provided in this guide offers a robust starting point for the preclinical evaluation of such compounds.

Future research should focus on:

  • Determining the in vivo efficacy of this compound in relevant animal models of infectious diseases.

  • Investigating the spectrum of activity against a broad range of viral and bacterial pathogens.

  • Exploring potential synergistic effects when combined with direct-acting antiviral or antibacterial agents.

  • Assessing the safety and pharmacokinetic profile of this compound.

Through rigorous preclinical investigation, the therapeutic potential of ENPP1 inhibitors in infectious disease can be fully elucidated, paving the way for a new class of immunomodulatory therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is emerging as a critical regulator in the complex process of tumor metastasis. This type II transmembrane glycoprotein, through its enzymatic activity, modulates the tumor microenvironment to favor cancer cell dissemination and immune evasion. Elevated ENPP1 expression has been correlated with poor prognosis and increased metastatic burden in a variety of cancers, including breast, lung, and ovarian carcinomas. This guide delves into the core molecular mechanisms, key signaling pathways, and experimental evidence defining the link between ENPP1 and tumor metastasis, providing a comprehensive resource for researchers and professionals in oncology drug development.

Core Molecular Mechanisms of ENPP1 in Metastasis

ENPP1's pro-metastatic functions are primarily attributed to its enzymatic activity, which influences two critical aspects of the tumor microenvironment: immune surveillance and cellular invasion.

Immune Evasion via cGAMP Hydrolysis and Adenosine Production

A pivotal role of ENPP1 in promoting metastasis is its function as an innate immune checkpoint through the degradation of extracellular cyclic GMP-AMP (cGAMP).[1][2] Chromosomally unstable cancer cells often release cGAMP into the extracellular space, which acts as a potent immunostimulatory molecule by activating the STING (Stimulator of Interferon Genes) pathway in surrounding immune cells. This activation typically leads to a robust anti-tumor immune response. ENPP1, with its catalytic domain facing the extracellular space, efficiently hydrolyzes cGAMP, thereby dampening this anti-tumor immunity and creating an immunosuppressive microenvironment that allows cancer cells to evade immune destruction and metastasize.[1][2][3]

Furthermore, the hydrolysis of cGAMP and ATP by ENPP1 contributes to the production of extracellular adenosine.[2][4] Adenosine is a well-known immunosuppressive metabolite that can further inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby promoting tumor immune evasion and metastatic progression.[2][4]

Promotion of Epithelial-Mesenchymal Transition (EMT)

ENPP1 expression has been linked to the induction of epithelial-mesenchymal transition (EMT), a cellular program that is crucial for cancer cell invasion and metastasis.[5][6] During EMT, epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory and invasive mesenchymal phenotype.[7][8] Studies have shown that ENPP1 can induce EMT-like characteristics and promote cancer stem cell (CSC) features, contributing to the increased malignancy of cancer cells.[5][6]

Key Signaling Pathways Involving ENPP1 in Metastasis

The pro-metastatic effects of ENPP1 are mediated through its influence on key signaling pathways that govern immune responses and cell motility.

The cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system's response to cancer.

cGAS_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in cGAMP (intracellular) cGAS->cGAMP_in ATP, GTP cGAMP_out cGAMP (extracellular) cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING AMP AMP ENPP1->AMP Hydrolysis ENPP1->STING Inhibition Adenosine Adenosine AMP->Adenosine via CD73 Anti_Tumor Anti-Tumor Immunity Adenosine->Anti_Tumor Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN IRF3->IFN IFN->Anti_Tumor

Caption: ENPP1 inhibits the cGAS-STING pathway.

As depicted, cytosolic double-stranded DNA (dsDNA) in cancer cells activates cGAS, leading to the production of cGAMP.[2] Extracellular cGAMP can activate the STING pathway in immune cells, resulting in the production of type I interferons (IFNs) and subsequent anti-tumor immunity.[1] ENPP1 on the surface of cancer and host cells hydrolyzes extracellular cGAMP, thereby inhibiting this anti-tumor immune response.[1][2]

Purinergic Signaling and Adenosine Production

ENPP1 plays a significant role in purinergic signaling by hydrolyzing extracellular ATP to AMP, which is then converted to adenosine by CD73.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP Hydrolysis CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor Adenosine->A2AR cAMP cAMP A2AR->cAMP Immune_Suppression Immune Suppression cAMP->Immune_Suppression

Caption: ENPP1 contributes to adenosine-mediated immune suppression.

The resulting adenosine binds to A2A receptors on immune cells, leading to increased intracellular cAMP levels and subsequent immune suppression.[2][4] This creates a favorable environment for tumor growth and metastasis.

Quantitative Data on ENPP1 Expression and Metastasis

Numerous studies have provided quantitative evidence linking ENPP1 expression to metastatic outcomes. The following tables summarize key findings from preclinical and clinical studies.

Table 1: Preclinical Studies on ENPP1 and Metastasis
Cancer TypeModel SystemENPP1 ModulationKey FindingsReference
Breast Cancer4T1 mouse modelENPP1 knockoutAbolished metastasis.[1]
Breast Cancer4T1 mouse modelENPP1 overexpressionFaster primary tumor growth and more lung metastases.[1][9]
Breast CancerMDA-MB-231 mouse modelENPP1 knockdownSuppressed tumorigenicity in vivo.[6]
Lung CancerA549, HCC827 mouse modelsENPP1 knockdownSuppressed tumorigenicity in vivo.[6]
Breast CancerCT26, E0771 mouse modelsENPP1 overexpressionIncreased metastatic dissemination.[4]
Breast CancerMDA-MB-231 mouse modelIncreased ENPP1 expressionEnhanced ability to form bone tumors.[10]
Table 2: Clinical Studies on ENPP1 Expression and Metastasis
Cancer TypePatient CohortMethod of AnalysisCorrelation with MetastasisReference
Breast CancerMETABRIC databasemRNA expressionHigh ENPP1 mRNA levels correlated with worse disease-free survival.[1][9]
Breast CancerPatient tumorsmRNA expressionStage IV metastatic disease showed significantly higher ENPP1 RNA expression than stage III.[1][3]
Lung AdenocarcinomaPatient tumorsmRNA expressionStepwise increase in ENPP1 mRNA from normal tissue to primary tumors to metastases.[2][4]
High-Grade Serous Ovarian CarcinomaPatient tissuesImmunohistochemistryStronger ENPP1 expression correlated with later FIGO stage.[11]

Experimental Protocols for Studying ENPP1 in Metastasis

Reproducible and robust experimental protocols are essential for investigating the role of ENPP1 in metastasis. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Metastasis Assays

Objective: To assess the effect of ENPP1 expression on the metastatic potential of cancer cells in vivo.

Protocol:

  • Cell Line Preparation:

    • Genetically modify cancer cell lines (e.g., 4T1, MDA-MB-231) to either overexpress or have reduced/knocked-out ENPP1 expression using lentiviral transduction or CRISPR/Cas9 technology.

    • Culture and expand the modified and control cell lines under standard conditions.

  • Animal Model:

    • Use immunocompromised (e.g., nude mice for human cell lines) or syngeneic (e.g., BALB/c for 4T1 cells) mice.

  • Tumor Cell Injection:

    • Spontaneous Metastasis Model: Orthotopically inject cancer cells (e.g., 2.5 x 10⁴ 4T1 cells) into the mammary fat pad of mice. Allow primary tumors to grow, and then surgically resect them after a defined period (e.g., 7 days). Monitor for the development of metastases in distant organs (e.g., lungs) over time.[2]

    • Experimental Metastasis Model: Inject cancer cells (e.g., 5 x 10⁴ 4T1 cells) directly into the bloodstream via tail vein injection.[1]

  • Metastasis Quantification:

    • After a predetermined period (e.g., 30 days), euthanize the mice and harvest organs of interest (e.g., lungs).

    • Quantify metastatic burden by counting surface nodules, or through histological analysis of tissue sections stained with Hematoxylin and Eosin (H&E).

    • For cell lines expressing a reporter gene (e.g., luciferase), use bioluminescence imaging (BLI) to monitor and quantify metastatic growth over time.[2]

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture Cancer Cell Culture Genetic_Mod Genetic Modification (Overexpression/Knockdown) Cell_Culture->Genetic_Mod Injection Orthotopic or Tail Vein Injection Genetic_Mod->Injection Tumor_Growth Primary Tumor Growth & Metastasis Injection->Tumor_Growth Analysis Quantification of Metastases Tumor_Growth->Analysis

Caption: General workflow for in vivo metastasis assays.
Cell Migration and Invasion Assays

Objective: To evaluate the effect of ENPP1 expression on the migratory and invasive capabilities of cancer cells in vitro.

Protocol:

  • Cell Preparation:

    • Culture ENPP1-modified and control cancer cells to near confluence.

    • Serum-starve the cells for 12-24 hours prior to the assay.

  • Transwell Assay:

    • Use Transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the membrane with a layer of Matrigel.

    • Seed the serum-starved cells in the upper chamber in serum-free media.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for a specified period (e.g., 24-48 hours).

  • Quantification:

    • Remove non-migrated/invaded cells from the top of the membrane.

    • Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.

    • Count the stained cells in multiple fields of view under a microscope.

Single-Cell RNA Sequencing (scRNA-seq)

Objective: To characterize the impact of ENPP1 expression on the tumor microenvironment at the single-cell level.

Protocol:

  • Sample Preparation:

    • Excise primary tumors and metastatic tissues from mice bearing ENPP1-modified or control tumors.

    • Dissociate the tissues into a single-cell suspension using enzymatic digestion (e.g., collagenase, dispase) and mechanical disruption.

    • Perform red blood cell lysis and filter the cell suspension to remove debris.

  • Single-Cell Library Preparation:

    • Use a commercial platform (e.g., 10x Genomics Chromium) to capture single cells and generate barcoded cDNA libraries according to the manufacturer's instructions.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencer.

    • Process the raw sequencing data to generate a gene-cell expression matrix.

    • Perform quality control, normalization, and clustering of the cells to identify different cell populations (e.g., cancer cells, immune cells, stromal cells).

    • Conduct differential gene expression analysis to identify changes in gene expression within each cell population in response to ENPP1 modulation.[1]

Conclusion and Future Directions

The evidence strongly indicates that ENPP1 is a significant promoter of tumor metastasis through its multifaceted roles in immune evasion and the induction of invasive cellular phenotypes. Its high expression in metastatic lesions and correlation with poor patient outcomes underscore its potential as both a prognostic biomarker and a therapeutic target. The development of specific and potent ENPP1 inhibitors represents a promising strategy to overcome immunotherapy resistance and prevent metastatic progression. Future research should focus on elucidating the precise downstream signaling events regulated by ENPP1 in different cancer types and exploring the synergistic potential of ENPP1 inhibition with other anti-cancer therapies, such as immune checkpoint blockade and chemotherapy.

References

The Impact of ENPP-1 Inhibition on Extracellular Nucleotide Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a critical enzyme in the regulation of extracellular purinergic signaling. By hydrolyzing extracellular adenosine triphosphate (ATP), ENPP1 initiates a cascade that ultimately leads to the production of adenosine, a potent immunomodulatory molecule. Inhibition of ENPP1 is a promising therapeutic strategy, particularly in immuno-oncology, as it can reverse the immunosuppressive tumor microenvironment by altering the balance of extracellular ATP and adenosine. This technical guide provides an in-depth analysis of the effects of ENPP1 inhibition on extracellular ATP and adenosine levels, complete with quantitative data on inhibitor potency, detailed experimental protocols for measuring these key molecules, and visual representations of the underlying signaling pathways and experimental workflows.

The ENPP1-Adenosine Axis: A Key Regulator of Extracellular Signaling

ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in hydrolyzing extracellular nucleotides.[1][2] Its primary function in the context of purinergic signaling is the hydrolysis of ATP into adenosine monophosphate (AMP) and pyrophosphate (PPi).[3][4] The generated AMP is then further metabolized by ecto-5'-nucleotidase (CD73) to produce adenosine.[1][5]

This enzymatic cascade has profound implications for the cellular microenvironment. Extracellular ATP often acts as a pro-inflammatory signal, whereas adenosine is predominantly immunosuppressive.[6] In the tumor microenvironment, cancer cells can upregulate ENPP1 to suppress anti-tumor immunity by increasing the concentration of immunosuppressive adenosine.[5][6] Therefore, inhibiting ENPP1 presents a compelling strategy to increase the levels of immunostimulatory ATP and decrease the levels of immunosuppressive adenosine, thereby enhancing anti-cancer immune responses.[6]

Signaling Pathway

The core signaling pathway involving ENPP1 in the generation of extracellular adenosine from ATP is a two-step enzymatic process.

ENPP1_Adenosine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP Extracellular ATP AMP AMP ATP->AMP ENPP1 Adenosine Adenosine AMP->Adenosine CD73 Immune_Suppression Immune Suppression Adenosine->Immune_Suppression A2A/A2B Receptors

Caption: The ENPP1-mediated conversion of extracellular ATP to adenosine.

Quantitative Effects of ENPP1 Inhibition

While direct quantitative data for a compound specifically named "ENPP-1-IN-8" is not available in the public domain, several potent and well-characterized small molecule inhibitors of ENPP1 have been developed and can serve as representative examples of the effects of ENPP1 inhibition. This section presents the inhibitory potency of these compounds against ENPP1. The expected downstream effect of these inhibitors is an increase in extracellular ATP and a decrease in extracellular adenosine.

InhibitorTargetSubstrateIC50 / KiReference
Compound 15 (phosphonate) Human ENPP12',3'-cGAMPKi < 2 nM[7]
Suramin Human soluble ENPP1ATPKi = 0.26 µM[3]
QS1 (quinazoline-piperidine-sulfamide) ENPP1ATPIC50 = 36 nM[7]
SR-8314 ENPP1Not SpecifiedKi = 79 nM[3]
Compound 7c (quinazoline-4-piperidine sulfamide) ENPP1Not SpecifiedKi = 58 nM[3]
STF-1623 ENPP1Not SpecifiedIC50 = 1.4 nM[8]

Experimental Protocols

Accurate quantification of extracellular ATP and adenosine is crucial for studying the effects of ENPP1 inhibitors. The following are detailed protocols for the measurement of these molecules in cell culture supernatants.

Measurement of Extracellular ATP using a Luciferase-Based Assay

This protocol is adapted from commercially available kits and established methodologies for measuring ATP in biological samples.[9][10]

Principle: The assay is based on the ATP-dependent oxidation of luciferin catalyzed by luciferase, which produces a luminescent signal directly proportional to the ATP concentration.

Materials:

  • Cells in culture (e.g., cancer cell line)

  • ENPP1 inhibitor of choice

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ATP standard solution (1 mM)

  • Luminescent ATP assay kit (containing luciferase, luciferin, and assay buffer)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

    • Incubate for the desired period (e.g., 1-24 hours).

  • Sample Collection:

    • Carefully collect the cell culture supernatant without disturbing the cell monolayer.

    • If necessary, centrifuge the supernatant at low speed (e.g., 500 x g for 5 minutes) to remove any detached cells.

  • ATP Standard Curve Preparation:

    • Prepare a series of ATP standards (e.g., 0-10 µM) by diluting the 1 mM ATP stock solution in the same cell culture medium used for the experiment.

  • Luminescence Measurement:

    • Allow the ATP assay reagent (luciferase/luciferin mixture) to equilibrate to room temperature.

    • Add an equal volume of the ATP assay reagent to each well of a new opaque-walled 96-well plate containing the collected supernatants and the ATP standards.

    • Incubate for 10 minutes at room temperature to allow for cell lysis (if measuring total ATP) and stabilization of the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from medium alone) from all readings.

    • Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve.

    • Determine the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve.

Measurement of Extracellular Adenosine using High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for the quantification of nucleosides in biological fluids.[11][12]

Principle: Reverse-phase HPLC separates adenosine from other components in the cell culture supernatant. The concentration of adenosine is then quantified by UV detection by comparing its peak area to that of known standards.

Materials:

  • Cell culture supernatant samples (collected as described in section 3.1)

  • Adenosine standard solution (1 mM)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Mobile Phase A: 25 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • 0.45 µm syringe filters

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw the collected cell culture supernatants on ice.

    • To precipitate proteins, add a cold deproteinizing agent (e.g., perchloric acid followed by neutralization with potassium carbonate).

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • Adenosine Standard Curve Preparation:

    • Prepare a series of adenosine standards (e.g., 0-100 µM) by diluting the 1 mM adenosine stock solution in the cell culture medium and process them in the same way as the experimental samples.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the prepared samples and standards onto the column.

    • Elute the adenosine using a suitable gradient program (e.g., a linear gradient to increase the percentage of Mobile Phase B over time). The exact gradient will need to be optimized for the specific column and system.

    • Monitor the elution at a wavelength of 260 nm.

  • Data Analysis:

    • Identify the adenosine peak in the chromatograms based on its retention time compared to the adenosine standard.

    • Integrate the peak area for adenosine in both the standards and the samples.

    • Plot the peak area of the adenosine standards against their concentrations to generate a standard curve.

    • Determine the adenosine concentration in the experimental samples by interpolating their peak areas on the standard curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for investigating the effect of an ENPP1 inhibitor and the logical relationship of the components in the signaling cascade.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation A Seed Cells B Treat with ENPP1 Inhibitor A->B C Collect Supernatant B->C D Deproteinate & Filter (for HPLC) C->D E Measure Extracellular ATP (Luciferase Assay) C->E F Measure Extracellular Adenosine (HPLC) D->F G Compare ATP & Adenosine Levels (Inhibitor vs. Control) E->G F->G

Caption: A typical experimental workflow for studying ENPP1 inhibition.

Logical_Relationship ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Activity ENPP1 Activity ENPP1_Inhibitor->ENPP1_Activity Decreases Extracellular_ATP Extracellular ATP ENPP1_Activity->Extracellular_ATP Increases (less hydrolysis) AMP_Production AMP Production ENPP1_Activity->AMP_Production Decreases Immune_Response Anti-Tumor Immune Response Extracellular_ATP->Immune_Response Potentially Increases Extracellular_Adenosine Extracellular Adenosine AMP_Production->Extracellular_Adenosine Decreases Extracellular_Adenosine->Immune_Response Increases (less suppression)

Caption: The logical cascade of effects following ENPP1 inhibition.

Conclusion

Inhibition of ENPP1 provides a powerful mechanism to modulate the extracellular nucleotide landscape. By blocking the hydrolysis of extracellular ATP, ENPP1 inhibitors lead to an accumulation of this immunostimulatory molecule and a concomitant reduction in the production of immunosuppressive adenosine. This shift in the ATP/adenosine balance holds significant therapeutic potential, particularly in the field of oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate and harness the therapeutic promise of ENPP1 inhibition.

References

The Role of ENPP1 in Modulating Immune Responses in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is emerging as a critical regulator of the tumor microenvironment (TME), wielding a dual-pronged mechanism to suppress anti-tumor immunity. By hydrolyzing extracellular cyclic GMP-AMP (cGAMP), ENPP1 acts as an innate immune checkpoint, directly inhibiting the cGAS-STING pathway, a key driver of type I interferon responses and subsequent adaptive immunity. Concurrently, ENPP1 contributes to the production of immunosuppressive adenosine through the hydrolysis of ATP. Overexpressed in a variety of solid tumors, ENPP1 correlates with poor prognosis and resistance to immunotherapy. Consequently, targeting ENPP1 represents a promising therapeutic strategy to reactivate anti-tumor immunity. This guide provides an in-depth overview of ENPP1's function, quantitative data on its expression and inhibition, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.

Introduction to ENPP1

ENPP1 is a type II transmembrane glycoprotein with phosphodiesterase and pyrophosphatase activity.[1] While it plays physiological roles in processes like bone mineralization, its upregulation in cancer cells and stromal components within the TME has drawn significant attention.[2][3] High ENPP1 expression is observed in numerous cancers, including breast, lung, ovarian, and glioblastoma, and is often associated with aggressive disease and poor patient outcomes.[2][4]

ENPP1's primary contributions to an immunosuppressive TME are twofold:

  • Inhibition of the cGAS-STING Pathway: Cancer cells with chromosomal instability can release double-stranded DNA (dsDNA) into the cytosol, which is detected by cyclic GMP-AMP synthase (cGAS).[5] cGAS then synthesizes the second messenger 2'3'-cGAMP.[5] This cGAMP can be transferred to adjacent immune cells, particularly antigen-presenting cells (APCs), where it activates the STIMULATOR OF INTERFERON GENES (STING) pathway.[5] STING activation leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for dendritic cell (DC) maturation, antigen presentation, and the priming of cytotoxic CD8+ T cells.[6] ENPP1, with its external-facing catalytic domain, is the dominant hydrolase of extracellular cGAMP, effectively severing this critical communication line and preventing the initiation of an anti-tumor immune response.[5][7]

  • Production of Immunosuppressive Adenosine: ENPP1 hydrolyzes extracellular ATP to produce AMP.[5] This AMP is then converted by ecto-5'-nucleotidase (CD73) into adenosine.[5] Adenosine, abundant in the TME, signals through A2A and A2B receptors on immune cells, leading to broad immunosuppressive effects, including the inhibition of T cell and NK cell cytotoxicity and the promotion of regulatory T cells (Tregs) and M2-polarized macrophages.[6]

By simultaneously dampening the immunostimulatory cGAS-STING pathway and promoting the immunosuppressive adenosine pathway, ENPP1 creates a "cold" tumor microenvironment, devoid of robust anti-tumor immune cell infiltration and activity.[4]

Quantitative Data

ENPP1 Expression in Cancer

ENPP1 is frequently overexpressed in various tumor types compared to normal tissues. This overexpression is a key factor in its role as an immune modulator in the TME.

Cancer TypeExpression MetricValueReference
Breast CancermRNA Expression (TCGA)4.27 log2(TPM+1)[8]
Multiple CancersmRNA Expression (TCGA)High in ovarian, breast, glioblastoma, NSCLC[4]
Breast Cancer (TNBC) Cell Line (MDA-MB-231)Protein Abundance Ratio (vs. adjacent normal)3.55[8][9]
Lung Adenocarcinoma Cell Line (A549)Protein Abundance Ratio (vs. adjacent normal)0.58[8][9]
Breast CancermRNA ExpressionSignificantly higher in Stage IV vs. Stage III[10][11]
Potency of ENPP1 Inhibitors

Several small molecule inhibitors of ENPP1 are in preclinical and clinical development. Their potency is a critical parameter for their therapeutic potential.

InhibitorAssay TypeSubstrateIC50 ValueReference
LCB33Enzyme AssaypNP-TMP0.9 pM[12][13]
LCB33Enzyme AssaycGAMP1.0 nM[12][13]
SR-8314Enzyme AssayATPKᵢ = 0.079 µM[8]
AVA-NP-695Cell-Based AssayN/APotent at nM doses[6]
TXN10128In vitro/ex vivo2'3'-cGAMPPrevents degradation
Immunomodulatory Effects of ENPP1 Inhibition/Deletion

Inhibition or genetic deletion of ENPP1 has been shown to remodel the tumor immune landscape, increasing the infiltration and activity of anti-tumor immune cells.

ModelImmune Cell PopulationChange with ENPP1 KO/InhibitionReference
Brca1-deficient Tumors (mouse)CD8+ T cellsHigher infiltration and effector function[14]
CT26 Tumors (mouse)CD8+ T cellsIncreased percentage[15]
CT26 Tumors (mouse)CD4+ T cellsIncreased percentage[15]
CT26 Tumors (mouse)NK cellsIncreased percentage[15]
4T1 Tumors (mouse)Dendritic Cells (DCs)Increased infiltration[6]
4T1 Tumors (mouse)CD8+ T cellsIncreased infiltration[6]
4T1 Tumors (mouse)NK cellsIncreased infiltration[6]
4T1 Tumors (mouse)Myeloid-Derived Suppressor Cells (MDSCs)Decreased infiltration[6]
4T1 Tumors (mouse)M2-polarized MacrophagesDecreased infiltration[6]

Signaling Pathways and Experimental Workflows

ENPP1's Dual Immunosuppressive Mechanisms

ENPP1 acts at a critical juncture of two major signaling pathways in the TME: the cGAS-STING axis and the purinergic (adenosine) signaling pathway.

ENPP1_Signaling cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell / NK Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ATP_in ATP ATP_out Extracellular ATP ATP_in->ATP_out released ENPP1 ENPP1 ATP_out->ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates AMP AMP ENPP1->AMP hydrolyzes ATP to CD73 CD73 AMP->CD73 Ado Adenosine CD73->Ado hydrolyzes A2AR A2A Receptor Ado->A2AR TCell_A2AR A2A Receptor Ado->TCell_A2AR ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 blocks TBK1 TBK1/IRF3 STING->TBK1 IFN1 Type I Interferons TBK1->IFN1 induce TCell_Suppression ↓ Cytotoxicity ↓ Proliferation IFN1->TCell_Suppression promotes anti-tumor immunity Immune_Suppression Immunosuppression A2AR->Immune_Suppression promotes cAMP ↓ cAMP TCell_A2AR->TCell_Suppression

Caption: ENPP1's dual role in suppressing anti-tumor immunity.

Preclinical Workflow for Testing ENPP1 Inhibitors

A typical preclinical study to evaluate the efficacy of an ENPP1 inhibitor involves a syngeneic mouse model, followed by detailed analysis of tumor growth and the immune microenvironment.

ENPP1_Workflow cluster_setup 1. Model Setup cluster_treatment 2. Treatment cluster_analysis 3. Endpoint Analysis cluster_readout 4. Data Readouts start Select Syngeneic Tumor Cell Line (e.g., 4T1, CT26) implant Implant tumor cells into immunocompetent mice (e.g., BALB/c, C57BL/6) start->implant tumor_growth Monitor tumor growth (caliper measurements) treatment_groups Randomize mice into groups: - Vehicle Control - ENPP1 Inhibitor - Checkpoint Inhibitor (e.g., anti-PD-1) - Combination Therapy tumor_growth->treatment_groups dosing Administer treatment (e.g., oral gavage, IP injection) treatment_groups->dosing endpoint Monitor tumor growth until endpoint is reached dosing->endpoint harvest Harvest tumors, spleens, and lymph nodes endpoint->harvest dissociate Dissociate tissues into a single-cell suspension harvest->dissociate flow Perform multi-color flow cytometry dissociate->flow growth_curve Tumor Growth Curves & Survival Analysis flow->growth_curve immune_profile Quantify immune cell populations (CD8+, NK, Tregs, MDSCs) flow->immune_profile activation_markers Analyze activation/exhaustion markers (e.g., PD-1, CD44) flow->activation_markers

Caption: Workflow for preclinical evaluation of ENPP1 inhibitors.

Key Experimental Protocols

ENPP1 Enzymatic Activity Assay

This protocol measures the enzymatic activity of ENPP1 using a colorimetric substrate.

Principle: ENPP1 hydrolyzes the substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP), releasing p-nitrophenolate, which can be quantified by measuring absorbance at 405 nm.[4][16]

Materials:

  • 96-well clear flat-bottom plate

  • Recombinant ENPP1 or cell lysate containing ENPP1

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 130 mM NaCl, 1 mM CaCl₂, 5 mM KCl[4]

  • Substrate: 1 mM p-Nph-5'-TMP in deionized water[4]

  • Stop Solution: 100 mM NaOH (optional, for endpoint assays)[16]

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For a 100 µL final volume, add:

    • 90 µL of reaction mix containing Assay Buffer and the ENPP1 enzyme source (e.g., 10 µL of cell lysate).[4] If testing inhibitors, pre-incubate the enzyme with the inhibitor in this mix.

  • Initiate the reaction by adding 10 µL of 1 mM p-Nph-5'-TMP substrate to each well.[4]

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Kinetic Measurement: Measure the change in absorbance at 405 nm every minute for 30-60 minutes.[4] The rate of change is proportional to the enzyme activity.

  • Endpoint Measurement: Alternatively, incubate the plate at 37°C for a fixed time (e.g., 60 minutes). Stop the reaction by adding 100 µL of 100 mM NaOH.[16] Measure the final absorbance at 405 nm.

  • Calculate ENPP1 activity based on a standard curve of p-nitrophenolate.

In Vitro STING Pathway Activation Assay

This protocol assesses the ability of ENPP1 inhibition to restore cGAMP-mediated STING activation in a cell-based system.

Principle: ENPP1 on cancer cells hydrolyzes exogenous cGAMP. Inhibition of ENPP1 allows cGAMP to activate the STING pathway in reporter cells (e.g., THP-1 dual reporter cells), leading to the expression of an interferon-stimulated response element (ISRE)-driven reporter gene (e.g., luciferase or SEAP).[17]

Materials:

  • High-ENPP1 expressing cells (e.g., MDA-MB-231)

  • STING reporter cells (e.g., THP-1 Dual™ cells from InvivoGen)

  • Cell culture media (e.g., RPMI-1640 + 10% FBS)

  • 2'3'-cGAMP

  • ENPP1 inhibitor of interest

  • 96-well cell culture plates (white, opaque for luminescence)

  • Reporter detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Co-culture Setup (Indirect): a. In a separate plate, treat high-ENPP1 cells with or without the ENPP1 inhibitor for 1-2 hours. b. Add 2'3'-cGAMP to the treated cells and incubate for a set period (e.g., 4-6 hours) to allow for cGAMP hydrolysis. c. Collect the conditioned media from these wells.

  • Reporter Cell Stimulation: a. Plate THP-1 Dual™ reporter cells in a 96-well white plate. b. Add the collected conditioned media to the reporter cells. c. Incubate for 24 hours at 37°C.[17]

  • Readout: a. Measure the activity of the ISRE-driven reporter. For QUANTI-Luc™, transfer supernatant to a new plate, add the reagent, and measure luminescence.

  • Analysis: a. An increase in luminescence in the inhibitor-treated groups compared to the cGAMP-only group indicates that the inhibitor successfully prevented cGAMP hydrolysis, leading to STING activation in the reporter cells.

Immune Profiling of Tumors by Flow Cytometry

This protocol outlines the general steps for analyzing immune cell populations within tumors from syngeneic mouse models.

Principle: Tumor tissue is dissociated into a single-cell suspension, and cells are stained with a panel of fluorescently-labeled antibodies against specific cell surface and intracellular markers. Flow cytometry is then used to identify and quantify different immune cell subsets.[18][19]

Materials:

  • Harvested tumor tissue

  • Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of enzymes (e.g., Collagenase D, Dispase II, DNase I)[20]

  • 70 µm cell strainers

  • ACK lysis buffer for red blood cell lysis

  • FACS Buffer (e.g., PBS + 2% FBS + 1 mM EDTA)

  • Fc Block (anti-CD16/32 antibody)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies (see example panel below)

  • Fixation/Permeabilization Buffer (for intracellular staining, e.g., FoxP3)

  • Flow cytometer

Example Antibody Panel for T cells and NK cells:

Marker Cell Type Association
CD45 Pan-leukocyte
CD3 T cells
CD4 Helper T cells
CD8 Cytotoxic T cells
NK1.1 Natural Killer (NK) cells
FoxP3 Regulatory T cells (Tregs)
PD-1 Exhaustion/Activation marker

| CD44 | Memory/Activation marker |

Procedure:

  • Tumor Dissociation: a. Mince the harvested tumor tissue into small pieces. b. Digest the tissue with an enzymatic cocktail at 37°C with agitation, following the manufacturer's protocol. c. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[20]

  • Cell Preparation: a. Lyse red blood cells using ACK buffer. b. Wash the cells with FACS buffer. c. Count the cells and resuspend to a desired concentration (e.g., 1x10⁷ cells/mL).

  • Staining: a. Stain cells with a Fixable Viability Dye to exclude dead cells from the analysis. b. Block Fc receptors with anti-CD16/32 antibody to prevent non-specific antibody binding. c. Add the cocktail of surface marker antibodies and incubate on ice, protected from light. d. (Optional) For intracellular markers like FoxP3, fix and permeabilize the cells according to the buffer kit's protocol, then add the intracellular antibody. e. Wash the cells thoroughly with the appropriate buffer.

  • Data Acquisition and Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data using software (e.g., FlowJo) to gate on viable, single cells, then on CD45+ leukocytes, and subsequently identify specific immune populations (e.g., CD3+CD8+ T cells, NK1.1+ NK cells).[19][20]

Therapeutic Implications and Future Directions

The dual mechanism of ENPP1-mediated immune suppression makes it an attractive target for cancer immunotherapy.[8] By inhibiting ENPP1, it is possible to simultaneously:

  • Reactivate STING Signaling: Increasing the local concentration of tumor-derived cGAMP to "heat up" the TME, promoting the infiltration and activation of cytotoxic T cells.[21]

  • Reduce Adenosine Production: Mitigating the immunosuppressive effects of adenosine, further unleashing T cell and NK cell activity.[8]

ENPP1 inhibitors are being explored as monotherapies and in combination with other treatments.[4] Preclinical studies have shown that ENPP1 inhibition can synergize with:

  • Immune Checkpoint Blockade (ICB): By increasing T cell infiltration, ENPP1 inhibitors may sensitize "cold" tumors to anti-PD-1/PD-L1 therapies.[6][22]

  • Radiotherapy: Radiation induces dsDNA damage and cGAMP production, an effect that can be amplified by blocking ENPP1-mediated cGAMP hydrolysis.[21]

  • PARP Inhibitors: These agents also induce DNA damage and cGAMP production, suggesting a synergistic potential with ENPP1 inhibition, particularly in HR-deficient tumors.[14]

As research progresses, the development of potent and selective ENPP1 inhibitors, alongside a deeper understanding of patient selection biomarkers, will be crucial for translating the promise of ENPP1-targeted therapy into clinical success.

References

Genetic Mutations in ENPP1: A Technical Guide to Associated Pathologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a crucial enzyme involved in various physiological processes, including bone mineralization, soft tissue calcification, and insulin signaling. Genetic mutations in the ENPP1 gene lead to a spectrum of debilitating pathologies with significant clinical heterogeneity. This technical guide provides a comprehensive overview of ENPP1 function, the molecular basis of associated diseases, and detailed methodologies for their study. We present quantitative data in structured tables for comparative analysis and detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex biology of ENPP1.

Introduction to ENPP1

ENPP1 is a type II transmembrane glycoprotein that plays a critical role in extracellular pyrophosphate (PPi) metabolism.[1] Its primary function is the hydrolysis of adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][3] PPi is a potent inhibitor of hydroxyapatite crystal deposition, thereby preventing ectopic calcification and regulating bone mineralization.[1] Beyond its role in mineralization, ENPP1 is also implicated in purinergic signaling and the regulation of the innate immune response through the degradation of 2',3'-cyclic GMP-AMP (cGAMP).[4][5] Additionally, ENPP1 interacts with the insulin receptor, and its overexpression has been linked to insulin resistance.[1]

Mutations in the ENPP1 gene, located on chromosome 6q23.2, can lead to a range of inherited disorders.[6] These pathologies are primarily characterized by either a loss-of-function, resulting in decreased PPi levels and subsequent ectopic calcification and skeletal abnormalities, or altered protein-protein interactions affecting insulin signaling and melanogenesis.

Pathologies Associated with ENPP1 Mutations

Genetic variants in ENPP1 are associated with several distinct clinical entities, primarily inherited in an autosomal recessive manner, with some exhibiting autosomal dominant patterns.[6] The main pathologies include Generalized Arterial Calcification of Infancy (GACI), Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2), and Cole Disease. Furthermore, polymorphisms in ENPP1 have been associated with an increased risk of insulin resistance and type 2 diabetes.

Generalized Arterial Calcification of Infancy (GACI)

GACI is a rare and often fatal infantile disorder characterized by extensive calcification of the internal elastic lamina of large and medium-sized arteries, leading to arterial stenosis.[7] This severe condition is primarily caused by biallelic loss-of-function mutations in the ENPP1 gene.[7] The resulting deficiency in ENPP1 activity leads to a systemic lack of PPi, a key inhibitor of calcification.[3] Clinical manifestations in newborns include respiratory distress, high blood pressure, an enlarged heart, and reduced or absent pulses.[8] Tragically, about half of the infants diagnosed with GACI do not survive beyond the first six months of life due to cardiovascular complications.[8]

Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2)

Infants with GACI who survive often develop ARHR2, a condition characterized by hypophosphatemia due to renal phosphate wasting.[9] ARHR2 can also present in individuals without a prior history of GACI. This disorder is also caused by biallelic loss-of-function mutations in ENPP1.[10] The clinical features of ARHR2 include rickets, bone pain, skeletal deformities such as bowed legs or knock knees, an increased risk of fractures, and short stature.[10][11]

Cole Disease

Cole disease is a rare genodermatosis characterized by congenital or early-onset punctate palmoplantar keratoderma and patchy hypopigmentation.[12] Unlike GACI and ARHR2, Cole disease is typically inherited in an autosomal dominant manner and is caused by heterozygous mutations in the ENPP1 gene.[12] These mutations often affect cysteine residues within the somatomedin-B-like 2 (SMB2) domain of ENPP1, which is involved in the protein's interaction with the insulin receptor.[1] This altered interaction is thought to impair melanin transport and keratinocyte development.[1] A recessive form of Cole disease with more severe symptoms has also been described, linked to a homozygous mutation in the SMB1 domain.[12]

Insulin Resistance and Type 2 Diabetes

ENPP1 has been identified as an inhibitor of the insulin receptor.[1] Overexpression of ENPP1 in tissues such as skeletal muscle and adipose tissue is associated with insulin resistance.[13] A specific polymorphism, K121Q, in the ENPP1 gene has been linked to an increased risk of insulin resistance, obesity, and type 2 diabetes.[13] The Q121 variant exhibits a stronger inhibitory effect on the insulin receptor compared to the more common K121 variant.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to ENPP1 function and the clinical characteristics of associated pathologies.

Table 1: ENPP1 Enzyme Kinetics

SubstrateMichaelis Constant (Km)Catalytic Rate Constant (kcat)Reference
ATP~100 nM (KM,T)>1000 s-1 (cleavage and PPi release)[2]
p-nitrophenyl thymidine 5′-monophosphate213.6 ± 14.0 µM (wild-type mouse)33.4 ± 2.1 nmol/min/mg protein (wild-type)[14]
p-nitrophenyl thymidine 5′-monophosphate192.0 ± 6.7 µM (asj mutant mouse)8.1 ± 0.3 nmol/min/mg protein (asj mutant)[14]

Table 2: Clinical and Biochemical Features of ENPP1-Related Pathologies

ParameterGACIARHR2Cole DiseaseReference
Inheritance Autosomal RecessiveAutosomal RecessiveAutosomal Dominant (typically)[7][10][12]
Plasma PPi Levels Severely reducedReducedMay be normal or slightly reduced[3][10]
Serum Phosphate Normal to high in infancyLow (Hypophosphatemia)Normal[9][10]
Serum Alkaline Phosphatase ElevatedElevatedNormal[9]
Fibroblast Growth Factor 23 (FGF23) May be elevatedElevatedNot typically altered[10]
Key Clinical Features Arterial calcification, cardiac failureRickets, bone deformities, short statureHypopigmentation, palmoplantar keratoderma[7][10][12]
Mortality High in infancy (~50%)Generally not life-threateningNot life-threatening[8]

Signaling Pathways and Experimental Workflows

ENPP1 Signaling Pathways

The following diagrams illustrate the central role of ENPP1 in extracellular nucleotide metabolism and its impact on mineralization and insulin signaling.

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_insulin_signaling Insulin Signaling ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate AMP AMP ENPP1->AMP Product PPi PPi ENPP1->PPi Product CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Substrate Hydroxyapatite Hydroxyapatite Formation PPi->Hydroxyapatite Inhibits Adenosine Adenosine CD73->Adenosine Product Calcification Ectopic Calcification Hydroxyapatite->Calcification BoneMineralization Normal Bone Mineralization Hydroxyapatite->BoneMineralization ENPP1_mem ENPP1 Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds Signaling Downstream Signaling InsulinReceptor->Signaling Activates ENPP1_ins ENPP1 ENPP1_ins->InsulinReceptor Inhibits

Caption: ENPP1's role in PPi production and insulin signaling.

Experimental Workflow: ENPP1 Knockout Mouse Generation

This diagram outlines the typical workflow for creating and analyzing an Enpp1 knockout mouse model.

ENPP1_KO_Workflow start Design Targeting Vector (e.g., CRISPR/Cas9) es_cells Transfect Embryonic Stem (ES) Cells start->es_cells selection Select Modified ES Cells es_cells->selection injection Inject ES Cells into Blastocysts selection->injection implantation Implant into Pseudopregnant Female injection->implantation chimeras Birth of Chimeric Pups implantation->chimeras breeding Breed Chimeras to Establish Germline Transmission chimeras->breeding genotyping Genotype Offspring (PCR, Sequencing) breeding->genotyping homozygous Generate Homozygous Knockout Mice genotyping->homozygous phenotyping Phenotypic Analysis homozygous->phenotyping biochemical Biochemical Analysis (Serum PPi, Phosphate) phenotyping->biochemical histology Histological Analysis (Calcification, Bone Structure) phenotyping->histology imaging Imaging (Micro-CT, X-ray) phenotyping->imaging

Caption: Workflow for generating and analyzing ENPP1 KO mice.

Experimental Protocols

ENPP1 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from methodologies used to measure ENPP1 phosphodiesterase activity using a colorimetric substrate.[15]

Materials:

  • Cell or tissue lysate containing ENPP1

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 130 mM NaCl, 1 mM CaCl₂, 5 mM KCl

  • Substrate: p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP)

  • 96-well clear flat-bottom plate

  • Spectrophotometer (plate reader) capable of reading absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer (e.g., 1% Triton X-100 in 200 mM Tris, pH 8.0).[15]

  • Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).

  • In a 96-well plate, add 90 µL of Assay Buffer to each well.

  • Add 10 µL of cell lysate (containing a standardized amount of protein) to the appropriate wells. Include a blank control with lysis buffer only.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 1 mM p-Nph-5'-TMP to each well.

  • Immediately begin measuring the absorbance at 405 nm every minute for 60 minutes at 37°C using a microplate reader. The change in absorbance is due to the release of p-nitrophenolate.

  • Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time curve.

  • Normalize the enzyme activity to the amount of protein in the lysate (e.g., in nmol/min/mg protein).

Generation of Enpp1 Knock-in Mouse Model using CRISPR/Cas9

This protocol provides a general framework for creating a specific point mutation in the Enpp1 gene in mice.

Materials:

  • C57BL/6J mice

  • CRISPR/Cas9 components: Cas9 mRNA or protein, guide RNA (sgRNA) targeting the desired Enpp1 locus

  • Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation and flanking homology arms

  • Fertilized mouse embryos

  • Microinjection and embryo transfer equipment

Procedure:

  • Design and Synthesis:

    • Design sgRNAs that target a region close to the desired mutation site in the Enpp1 gene.

    • Synthesize the sgRNAs and the ssODN repair template. The ssODN should contain the desired nucleotide change(s) and may include a silent mutation to introduce a restriction site for genotyping.

  • Microinjection:

    • Prepare a microinjection mix containing Cas9 protein/mRNA, sgRNA, and the ssODN repair template.

    • Harvest fertilized embryos from superovulated female C57BL/6J mice.

    • Microinject the CRISPR/Cas9 mix into the cytoplasm or pronucleus of the fertilized embryos.

  • Embryo Transfer:

    • Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.

  • Generation and Genotyping of Founder Mice:

    • Allow the surrogate mothers to give birth to pups (F0 generation).

    • At weaning, obtain tail biopsies for genomic DNA extraction.

    • Screen for the presence of the desired mutation using PCR followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if a restriction site was introduced.

  • Breeding and Colony Establishment:

    • Breed the founder mice that carry the desired mutation with wild-type C57BL/6J mice to establish germline transmission and generate heterozygous F1 offspring.

    • Intercross the heterozygous mice to obtain homozygous knock-in mice.

Phenotypic Analysis of Enpp1 Deficient Mice

A comprehensive phenotypic analysis is crucial to understand the in vivo consequences of ENPP1 deficiency.

1. Gross Phenotyping:

  • Monitor body weight and length regularly.

  • Observe for any visible abnormalities, such as the "tip-toe walking" phenotype seen in some models.

2. Biochemical Analysis:

  • Collect blood samples via standard methods (e.g., retro-orbital bleeding or cardiac puncture).

  • Measure serum levels of key biochemical markers including:

    • Inorganic pyrophosphate (PPi)

    • Phosphate

    • Calcium

    • Alkaline phosphatase (ALP)

    • Fibroblast growth factor 23 (FGF23)

3. Skeletal Analysis:

  • Micro-Computed Tomography (Micro-CT):

    • Harvest femurs or other relevant bones and fix them in paraformaldehyde.

    • Perform high-resolution micro-CT scans to assess bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th).

  • Histology:

    • Decalcify bones (for bone structure analysis) or embed undecalcified (for mineralization analysis).

    • Perform staining such as Hematoxylin and Eosin (H&E) for general morphology and von Kossa staining to detect calcification.

4. Soft Tissue Calcification Analysis:

  • Harvest aorta, kidneys, and other relevant soft tissues.

  • Perform histological analysis with H&E and von Kossa staining to identify and quantify ectopic calcification.

Conclusion

Mutations in the ENPP1 gene give rise to a spectrum of disorders with significant morbidity and mortality. A thorough understanding of the molecular mechanisms underlying these pathologies is essential for the development of effective therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the current knowledge, quantitative data for comparative analysis, and detailed protocols for key experimental approaches. The continued investigation into the multifaceted roles of ENPP1 will undoubtedly pave the way for novel diagnostics and treatments for patients with ENPP1-related diseases.

References

The Structural Biology of ENPP1 and Inhibitor Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular pyrophosphate (PPi) levels, which in turn governs bone mineralization and soft tissue calcification.[1][2][3] Furthermore, ENPP1 has emerged as a crucial negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a central component of the innate immune system, by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[2][4][5] This dual functionality has positioned ENPP1 as a significant therapeutic target for a range of diseases, including calcification disorders, metabolic diseases, and cancer.[2][6][7] This technical guide provides a comprehensive overview of the structural biology of ENPP1, the mechanisms of inhibitor binding, and detailed experimental protocols for its study.

I. Structural Biology of ENPP1

The three-dimensional structure of ENPP1 has been elucidated through X-ray crystallography and cryo-electron microscopy, providing invaluable insights into its function and mechanism of action.

Domain Architecture

ENPP1 is a homodimer, with each monomer consisting of a short N-terminal cytoplasmic tail, a single transmembrane helix, and a large C-terminal extracellular domain.[2][8] The extracellular region is composed of several distinct domains:

  • Two N-terminal somatomedin B-like (SMB) domains (SMB1 and SMB2): These domains are thought to be involved in protein trafficking and dimerization.[2][8]

  • A catalytic phosphodiesterase (PDE) domain: This is the core functional domain responsible for the hydrolysis of nucleotides.[1][2]

  • A nuclease-like domain: This domain contributes to the structural stability of the protein.[1][2]

  • An EF-hand like motif: This motif is involved in calcium binding.[6]

ENPP1_Domain_Architecture cluster_extracellular Extracellular Domain cluster_membrane Cell Membrane cluster_cytoplasmic Cytoplasm SMB1 SMB1 SMB2 SMB2 SMB1->SMB2 PDE Catalytic (PDE) Domain SMB2->PDE Nuclease Nuclease-like Domain PDE->Nuclease EF_hand EF-hand like motif TM Transmembrane Helix TM->SMB1 N_terminus N-terminus N_terminus->TM

The Catalytic Site and Mechanism

The catalytic domain of ENPP1 harbors a bimetallic zinc center, with two Zn²⁺ ions coordinated by a conserved set of histidine and aspartate residues.[1][6][9] These zinc ions are essential for catalysis, playing a crucial role in the binding and hydrolysis of the phosphate backbone of its substrates.[6] The hydrolysis of ATP, the primary substrate, proceeds via a nucleophilic attack on the α-phosphate, resulting in the formation of AMP and pyrophosphate (PPi).[3] Similarly, ENPP1 hydrolyzes the 2',5'-phosphodiester bond of cGAMP.[6]

The substrate specificity of ENPP1 is determined by a well-defined nucleotide-binding pocket within the catalytic domain.[2] Key residues, including phenylalanine and tyrosine, engage in π-π stacking interactions with the nitrogenous base of the nucleotide substrate.[2]

Crystallographic Data

The crystal structures of both mouse and human ENPP1 have been solved in various forms, including apo-enzyme and complexes with nucleotides and inhibitors. These structures have provided a detailed atomic-level understanding of substrate recognition and inhibitor binding.

PDB IDOrganismResolution (Å)Ligand(s)Reference
4GTWMus musculus2.70AMP[1]
4B56Mus musculus3.20TMP[10]
6AELMus musculus2.103'3'-cGAMP[11]
6E1AHomo sapiens2.80Apo
6E1BHomo sapiens2.90AMP
6E1CHomo sapiens2.60GMP
6E1DHomo sapiens2.95ADU-S100 (inhibitor)
6E1EHomo sapiens2.75QPS2 (inhibitor)
7C6CHomo sapiens2.35Phosphonate inhibitor[12]

II. ENPP1 Signaling Pathways

ENPP1's enzymatic activity places it at the crossroads of two major signaling pathways with significant physiological consequences.

Regulation of Mineralization

By hydrolyzing extracellular ATP to generate PPi, a potent inhibitor of hydroxyapatite crystal formation, ENPP1 plays a central role in preventing ectopic calcification and regulating bone mineralization.[1][2][3] Dysregulation of this pathway is associated with conditions such as generalized arterial calcification of infancy (GACI).[3]

Mineralization_Pathway ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis AMP AMP ENPP1->AMP PPi Pyrophosphate (PPi) ENPP1->PPi Hydroxyapatite Hydroxyapatite Crystal Formation PPi->Hydroxyapatite inhibits Mineralization Bone Mineralization/ Ectopic Calcification Hydroxyapatite->Mineralization

The cGAS-STING Pathway

ENPP1 is the primary enzyme responsible for the degradation of extracellular 2'3'-cGAMP.[4][5] cGAMP is a second messenger produced by cGAS upon sensing cytosolic double-stranded DNA, a hallmark of viral infection and cellular damage.[4][13] Extracellular cGAMP can activate the STING pathway in neighboring cells, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an anti-tumor or anti-viral immune response.[4][6] By hydrolyzing cGAMP, ENPP1 acts as an innate immune checkpoint, dampening this immune response.[5][14]

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra Intracellular cGAMP cGAS->cGAMP_intra produces cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolysis STING STING cGAMP_extra->STING activates ENPP1->STING inhibits activation Immune_Response Type I Interferon Production (Anti-tumor/Anti-viral) STING->Immune_Response

III. Inhibitor Binding and Development

The therapeutic potential of modulating ENPP1 activity has driven significant efforts in the development of small molecule inhibitors. These inhibitors can be broadly classified into nucleotide-based and non-nucleotide-based compounds.[6]

Mechanism of Inhibition

Most ENPP1 inhibitors are competitive, binding to the active site and preventing the binding of natural substrates like ATP and cGAMP.[7] Structural studies of ENPP1 in complex with inhibitors have revealed key interactions that drive potency and selectivity. For instance, phosphonate-based inhibitors effectively chelate the two zinc ions in the catalytic site, mimicking the phosphate backbone of the natural substrate.[12]

Quantitative Inhibitor Data

A variety of inhibitors have been developed and characterized, with potencies ranging from micromolar to nanomolar. The choice of assay conditions, particularly the substrate used and the pH, can significantly impact the measured inhibitory constants.

InhibitorTypeKᵢ (nM)IC₅₀ (nM)SubstrateReference
SR-8314Non-nucleotide79--[6]
Compound 7cQuinazoline-4-piperidine sulfamide58--[6]
PolyoxometalatesNon-nucleotide1.46--[6]
Reactive Blue 2Non-nucleotide141 (soluble), 520 (membrane-bound)-ATP[6]
SuraminNon-nucleotide780 (soluble), 260 (membrane-bound)-ATP[6]
Phosphonate InhibitorsNon-nucleotide< 2-cGAMP[14][15]
ADU-S100----
QPS2----

Note: Kᵢ and IC₅₀ values are highly dependent on assay conditions.

IV. Experimental Protocols

This section provides an overview of key experimental methodologies for studying ENPP1 structure and function.

Protein Expression and Purification

Recombinant ENPP1 for structural and biochemical studies is typically expressed in mammalian cell lines, such as HEK293 cells, to ensure proper folding and post-translational modifications.[4][16][17]

General Protocol:

  • Vector Construction: The cDNA encoding the extracellular domain of ENPP1 is cloned into a suitable expression vector, often with an N-terminal secretion signal and a C-terminal affinity tag (e.g., His-tag, DDK-tag).[17]

  • Transfection: The expression plasmid is transfected into HEK293T cells.[17]

  • Protein Expression and Secretion: The cells are cultured, and the secreted recombinant ENPP1 is harvested from the culture medium.

  • Purification: The protein is purified from the medium using affinity chromatography (e.g., Ni-NTA for His-tagged protein), followed by size-exclusion chromatography to obtain a homogenous protein sample.[4][16]

X-ray Crystallography

Determining the crystal structure of ENPP1 provides atomic-level details of its architecture and ligand interactions.

General Protocol:

  • Crystallization Screening: Purified ENPP1 is subjected to high-throughput crystallization screening using various commercially available screens under different conditions (e.g., pH, precipitant, temperature).[4]

  • Crystal Optimization: Initial crystal hits are optimized by refining the crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[4]

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement or other phasing methods, followed by refinement to yield the final atomic model.[18]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large protein complexes and membrane proteins in a near-native state.

General Protocol:

  • Sample Preparation: The purified ENPP1, often in a detergent or nanodisc environment, is applied to a cryo-EM grid.[19]

  • Vitrification: The grid is rapidly plunged into liquid ethane to embed the protein particles in a thin layer of vitreous ice.[19]

  • Data Acquisition: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions.

  • Image Processing and 3D Reconstruction: A large dataset of particle images is collected and processed to generate a high-resolution 3D reconstruction of the protein.[5]

ENPP1 Activity and Inhibitor Screening Assays

Various assays are available to measure the enzymatic activity of ENPP1 and to screen for inhibitors.

Colorimetric Assay:

  • Principle: Uses a chromogenic substrate like p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP). ENPP1 hydrolysis releases p-nitrophenolate, which can be quantified by measuring the absorbance at 405 nm.[1]

  • Protocol:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ENPP1, and the test inhibitor.

    • Initiate the reaction by adding pNP-TMP.

    • Monitor the change in absorbance at 405 nm over time.

Fluorescence-Based Assay:

  • Principle: Utilizes a fluorogenic substrate, such as Tokyo Green™-mAMP (TG-mAMP), which becomes fluorescent upon cleavage by ENPP1.[20][21]

  • Protocol:

    • Set up the reaction with ENPP1, the inhibitor, and TG-mAMP in a microplate.

    • Incubate the reaction.

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm).

Coupled Enzyme Assay for ATP Hydrolysis:

  • Principle: Measures the production of pyrophosphate (PPi) from ATP hydrolysis. The PPi is then converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is detected using a colorimetric method (e.g., malachite green).[2][3]

  • Protocol:

    • Perform the ENPP1 reaction with ATP as the substrate.

    • Add inorganic pyrophosphatase to convert PPi to Pi.

    • Add a Pi detection reagent and measure the absorbance.

cGAMP Hydrolysis Assay:

  • Principle: Monitors the degradation of radiolabeled cGAMP ([³²P]cGAMP).[22][23]

  • Protocol:

    • Incubate ENPP1 with [³²P]cGAMP and the test inhibitor.

    • Separate the reaction products (e.g., AMP and GMP) from the substrate using thin-layer chromatography (TLC).

    • Visualize and quantify the radiolabeled products by autoradiography.

Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Fluorescence-based assay) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response and IC₅₀ Determination Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Secondary_Assays Secondary Assays (e.g., Orthogonal assays, Selectivity profiling) Potent_Hits->Secondary_Assays Confirmed_Hits Confirmed Hits Secondary_Assays->Confirmed_Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Confirmed_Hits->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

V. Conclusion

The growing understanding of ENPP1's structural biology and its multifaceted roles in health and disease has solidified its position as a compelling therapeutic target. The availability of high-resolution structures has enabled structure-based drug design, leading to the development of potent and selective inhibitors. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biology of ENPP1 and to advance the development of novel therapeutics targeting this important enzyme. Continued research in this area holds great promise for addressing unmet medical needs in calcification disorders, metabolic diseases, and immuno-oncology.

References

The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery and Development of Potent ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway. In the tumor microenvironment, overexpression of ENPP1 dampens anti-tumor immunity by depleting cGAMP, thereby preventing the activation of STING-mediated inflammatory responses. This has positioned ENPP1 as a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery and development of potent and selective ENPP1 inhibitors, detailing the signaling pathways, experimental methodologies, and key chemical scaffolds that have driven the field forward. Quantitative data on inhibitor potency is presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development in this promising area of immuno-oncology.

The Critical Role of ENPP1 in Immune Evasion

ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in regulating extracellular nucleotide metabolism.[1] Its primary function in the context of immuno-oncology is the hydrolysis of cGAMP, a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and viral infection, as well as a characteristic of chromosomally unstable cancer cells.[2] Extracellular cGAMP can be taken up by neighboring immune cells, particularly dendritic cells and macrophages, to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate a robust anti-tumor immune response.[2][3]

However, many tumors overexpress ENPP1 on their surface, creating an immune-suppressive shield by degrading extracellular cGAMP before it can activate the STING pathway in immune cells.[1] This mechanism of immune evasion makes ENPP1 a highly attractive target for therapeutic intervention. By inhibiting ENPP1, the local concentration of cGAMP in the tumor microenvironment can be increased, leading to a potentiation of the anti-tumor immune response.[1]

Signaling Pathways

The cGAS-STING Signaling Pathway and its Regulation by ENPP1

The cGAS-STING pathway is a critical component of the innate immune system's response to cancer. The following diagram illustrates the key steps in this pathway and the inhibitory role of ENPP1.

cGAS_STING_Pathway cGAMP-STING Signaling Pathway and ENPP1 Inhibition cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_prod 2'3'-cGAMP (produced) cGAS->cGAMP_prod cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_prod->cGAMP_extra ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolysis cGAMP_uptake cGAMP Uptake cGAMP_extra->cGAMP_uptake AMP_GMP AMP + GMP (inactive) ENPP1->AMP_GMP ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 STING STING (ER membrane) cGAMP_uptake->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs T_Cell_Activation T-Cell Activation IFNs->T_Cell_Activation NK_Cell_Activation NK Cell Activation IFNs->NK_Cell_Activation DC_Maturation DC Maturation IFNs->DC_Maturation Anti_Tumor_Immunity Anti-Tumor Immunity

Caption: The cGAS-STING pathway and its negative regulation by ENPP1.

Discovery and Development of Potent ENPP1 Inhibitors

The development of small molecule inhibitors of ENPP1 has been a major focus of recent research. The overall workflow for discovering and developing these inhibitors is a multi-step process.

General Workflow for ENPP1 Inhibitor Development

The following diagram outlines the typical drug discovery and development pipeline for ENPP1 inhibitors.

Drug_Discovery_Workflow ENPP1 Inhibitor Discovery and Development Workflow Target_Validation Target Validation (Genetic and Pharmacological) Assay_Development Assay Development (HTS) Target_Validation->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development (In vivo efficacy models) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: A generalized workflow for the discovery and development of ENPP1 inhibitors.

Quantitative Data on ENPP1 Inhibitors

A variety of chemical scaffolds have been explored for their ability to potently and selectively inhibit ENPP1. The following tables summarize the in vitro potency of representative inhibitors from different chemical classes.

Table 1: Potency of Phosphonate-Based ENPP1 Inhibitors
Compound IDCore StructureTail StructureKᵢ (nM) at pH 7.4Reference
Compound 32 Piperidine8-methoxy quinazoline< 2[2]
Compound 57 Benzyl amine8-methoxy quinoline 3-nitrile< 2[2]
Compound 27 Piperidine7-methoxy quinazoline3[2]
Compound 15 Piperidine6,7-dimethoxy quinazoline10[2]
Table 2: Potency of Quinazoline and Quinoline-Based ENPP1 Inhibitors
Compound IDScaffoldIC₅₀ (nM)Kᵢ (nM)Reference
QS1 Quinazoline-piperidine-sulfamide36 (ATP substrate)1600 (cGAMP substrate, pH 7.4)[2]
Compound 30 8-methoxyquinazoline8.05-[4]
RBS2418 Not disclosed-0.13 (ATP), 0.14 (cGAMP)[5]
Table 3: Potency of Other Non-Nucleotide ENPP1 Inhibitors
Compound IDScaffoldIC₅₀ (µM)Kᵢ (µM)Reference
SR-8314 Not disclosed-0.079[6]
Compound 7c Quinazoline-4-piperidine sulfamide-0.058[6]
STF-1623 Not disclosed0.0006 (human), 0.0004 (mouse)-[7]

Experimental Protocols

High-Throughput Screening (HTS) for ENPP1 Inhibitors

Principle: A robust and sensitive assay is required for screening large compound libraries to identify initial hits. Fluorescence-based assays are commonly employed for their high-throughput compatibility.

Example Protocol: Fluorescence Polarization (FP) Assay (e.g., Transcreener® AMP²/GMP² Assay) [5][8]

  • Reagents and Materials:

    • Recombinant human ENPP1 enzyme

    • ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

    • Substrate: 2'3'-cGAMP or ATP

    • Transcreener® AMP²/GMP² FP Assay Kit (containing AMP/GMP antibody and a fluorescent tracer)

    • Test compounds dissolved in DMSO

    • 384-well, low-volume, black plates

  • Procedure: a. Prepare a reaction mixture containing ENPP1 enzyme in the assay buffer. b. Add test compounds at various concentrations to the wells of the 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls. c. Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to all wells. d. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes). e. Stop the reaction by adding the Transcreener® AMP²/GMP² detection mix, which contains the AMP/GMP antibody and the fluorescent tracer. f. Incubate for a further 60 minutes at room temperature to allow the antibody-tracer-product mixture to reach equilibrium. g. Read the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates the displacement of the tracer by the AMP/GMP product, signifying ENPP1 activity. Inhibition is observed as a smaller decrease in polarization compared to the negative control.

Determination of Inhibitor Potency (Kᵢ)

Principle: The inhibitor constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. It is determined by measuring the initial reaction velocity at various substrate and inhibitor concentrations.

Example Protocol: Radiolabeled cGAMP Hydrolysis Assay [2]

  • Reagents and Materials:

    • Recombinant human ENPP1 enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)

    • Unlabeled 2'3'-cGAMP

    • Radiolabeled [³²P]cGAMP

    • Test inhibitors at various concentrations

    • Thin-layer chromatography (TLC) plates (e.g., silica gel)

    • TLC running buffer

    • Phosphorimager

  • Procedure: a. Prepare reaction mixtures containing a fixed concentration of ENPP1 enzyme (e.g., 3 nM) and varying concentrations of the test inhibitor in the assay buffer. b. Initiate the reaction by adding a mixture of unlabeled and trace radiolabeled cGAMP (e.g., 5 µM total concentration). c. Incubate the reactions at 37°C for a time course, ensuring the reaction remains in the linear range (typically <20% substrate conversion). d. Stop the reactions at different time points by quenching with EDTA or by spotting directly onto a TLC plate. e. Separate the substrate (cGAMP) from the product (AMP and GMP) using TLC. f. Visualize and quantify the amount of radiolabeled substrate and product using a phosphorimager. g. Calculate the initial reaction velocities for each inhibitor concentration. h. Determine the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using nonlinear regression analysis.

Cellular Target Engagement Assay

Principle: The Cellular Thermal Shift Assay (CETSA) is used to confirm that a compound binds to its intended target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[9][10]

Example Protocol: Immunoblot-based CETSA

  • Reagents and Materials:

    • Cancer cell line expressing ENPP1 (e.g., MDA-MB-231)

    • Cell culture medium and supplements

    • Test inhibitor

    • DMSO (vehicle control)

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • Antibodies: anti-ENPP1 primary antibody, HRP-conjugated secondary antibody

    • SDS-PAGE gels and western blotting equipment

    • Chemiluminescence detection reagents

  • Procedure: a. Culture cells to a sufficient density. b. Treat the cells with the test inhibitor or DMSO vehicle at a desired concentration for a specific duration (e.g., 1-2 hours). c. Harvest the cells and resuspend them in the lysis buffer. d. Aliquot the cell lysate into PCR tubes. e. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for a short period (e.g., 3 minutes), followed by cooling to room temperature. f. Centrifuge the heated lysates at high speed to pellet the aggregated proteins. g. Collect the supernatant containing the soluble protein fraction. h. Analyze the amount of soluble ENPP1 in each sample by SDS-PAGE and western blotting using an anti-ENPP1 antibody. i. Quantify the band intensities and plot the fraction of soluble ENPP1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. j. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Preclinical In Vivo Evaluation

Principle: To assess the therapeutic potential of ENPP1 inhibitors, their efficacy is evaluated in animal models of cancer, often in combination with other immunotherapies.

Example Protocol: Syngeneic Mouse Tumor Model [7]

  • Animal Model:

    • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

    • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)

  • Procedure: a. Subcutaneously implant tumor cells into the flank of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, anti-PD-1/PD-L1 antibody alone, combination of ENPP1 inhibitor and anti-PD-1/PD-L1). c. Administer the ENPP1 inhibitor via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. d. Administer the checkpoint inhibitor according to established protocols. e. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. f. Monitor animal health and body weight throughout the study. g. At the end of the study, tumors can be excised for analysis of the tumor microenvironment (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

Future Directions and Conclusion

The development of potent and selective ENPP1 inhibitors represents a highly promising strategy to enhance anti-tumor immunity by reactivating the cGAMP-STING pathway. The field has rapidly advanced from target validation to the identification of clinical candidates. Future research will likely focus on:

  • Optimizing drug-like properties: Improving the pharmacokinetic and pharmacodynamic profiles of inhibitors to ensure sustained target engagement in the tumor microenvironment.

  • Combination therapies: Exploring synergistic combinations with other immunotherapies, such as checkpoint inhibitors, as well as with conventional treatments like radiation and chemotherapy.[3]

  • Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to ENPP1 inhibition.

  • Exploring broader applications: Investigating the role of ENPP1 inhibitors in other diseases where the cGAMP-STING pathway is implicated, such as infectious diseases and autoimmune disorders.

References

Methodological & Application

Application Notes and Protocols for Enpp-1-IN-8 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2] It functions as a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing ATP to produce AMP and inorganic pyrophosphate (PPi).[3] Dysregulation of ENPP1 has been implicated in several diseases, including cancer and metabolic disorders.[1][4] In oncology, ENPP1 is recognized as a crucial immune checkpoint that suppresses the anti-tumor immune response by degrading cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[5][6] By inhibiting ENPP1, the levels of cGAMP can be sustained, leading to the activation of the STING pathway, production of type I interferons, and subsequent enhancement of anti-tumor immunity.[7]

Enpp-1-IN-8 is a potent and selective inhibitor of ENPP1, designed for in vitro research to investigate the therapeutic potential of ENPP1 inhibition. This document provides detailed protocols for utilizing this compound in cell-based assays to assess its impact on ENPP1 activity, cell viability, and downstream signaling pathways.

Mechanism of Action

ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing cGAMP. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells. Upon binding to DNA, cGAS synthesizes cGAMP, which then binds to and activates STING. This activation leads to a signaling cascade resulting in the production of type I interferons and other pro-inflammatory cytokines, which in turn recruit and activate immune cells to attack tumor cells. ENPP1, often overexpressed in the tumor microenvironment, degrades extracellular cGAMP, thereby dampening this anti-tumor immune response.[5][6] this compound blocks the enzymatic activity of ENPP1, preventing cGAMP hydrolysis and restoring STING-mediated anti-tumor immunity.

Figure 1: Simplified signaling pathway of ENPP1 in the context of the cGAS-STING pathway and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes hypothetical performance data for this compound in various in vitro assays. These values are provided as an example and may vary depending on the specific cell line and experimental conditions.

ParameterAssay TypeCell LineValue
IC50 ENPP1 Enzymatic AssayRecombinant Human ENPP115 nM
EC50 STING Activation AssayTHP1-Dual™ Reporter Cells75 nM
CC50 Cell Viability AssayMDA-MB-231> 10 µM
IC50 Cell-Based ENPP1 ActivitySK-OV-350 nM

Experimental Protocols

In Vitro ENPP1 Activity Assay

This protocol is designed to determine the direct inhibitory effect of this compound on ENPP1 enzymatic activity. A commercially available ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical, Item No. 702080) can be utilized, which measures the hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

  • This compound

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit

  • Cells expressing ENPP1 (e.g., SK-OV-3, PA-1)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Excitation/Emission: 485/520 nm)

  • Standard cell culture reagents (media, FBS, antibiotics, etc.)

  • DMSO

Procedure:

  • Cell Seeding:

    • Culture ENPP1-expressing cells to ~80-90% confluency.

    • Harvest cells and wash twice with the provided assay buffer.

    • Resuspend the cell pellet in the assay buffer and count the cells.

    • Seed 2,000-15,000 cells per well in a 96-well plate in a volume of 79 µL of assay buffer.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the respective wells.

    • Mix gently by tapping the plate.

  • Substrate Addition and Incubation:

    • Prepare the substrate working solution according to the kit's instructions.

    • Add 20 µL of the substrate working solution to each well. The final volume should be 100 µL.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at excitation and emission wavelengths of 485 nm and 520 nm, respectively.

    • Subtract the background fluorescence (wells with buffer only).

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay (MTS/MTT)

This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231, 4T1)

  • 96-well clear tissue culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Absorbance plate reader

  • Standard cell culture reagents

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTS/MTT Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm.

    • Calculate the percent cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Calculation Calculation Data Acquisition->Calculation IC50/EC50 Determination IC50/EC50 Determination Calculation->IC50/EC50 Determination

Figure 2: General experimental workflow for in vitro cell-based assays with this compound.

Conclusion

This compound serves as a valuable research tool for investigating the role of ENPP1 in various biological processes, particularly in the context of cancer immunology. The protocols outlined in this document provide a framework for assessing the in vitro efficacy and cellular effects of this inhibitor. Researchers can adapt these methodologies to their specific cell systems and experimental questions to further elucidate the therapeutic potential of targeting ENPP1.

References

Application Notes and Protocols for Enpp-1-IN-8 in a Murine Pancreatic Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment.[1][2] As a type II transmembrane glycoprotein, ENPP1 hydrolyzes extracellular ATP and other nucleotides, but notably, it is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP).[3][4][5][6] cGAMP is a crucial second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system that bridges to adaptive anti-tumor immunity.[2] By degrading cGAMP, ENPP1 effectively acts as an immune checkpoint, suppressing the natural anti-tumor response.[1][2] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity, particularly in immunologically "cold" tumors like pancreatic cancer.[7]

These application notes provide a comprehensive overview and detailed protocols for the utilization of Enpp-1-IN-8, a novel small molecule inhibitor of ENPP1, in a murine orthotopic pancreatic cancer model. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action of ENPP1 Inhibition in Pancreatic Cancer

ENPP1 is frequently overexpressed in various cancers and its high expression often correlates with poor prognosis.[8] In the context of pancreatic cancer, a notoriously difficult-to-treat malignancy with a dense desmoplastic stroma and an immunosuppressive microenvironment, targeting ENPP1 offers a compelling therapeutic rationale.[7]

The inhibition of ENPP1 by this compound is hypothesized to have a multi-pronged anti-tumor effect:

  • Activation of the cGAS-STING Pathway: By preventing the degradation of extracellular cGAMP, this compound allows for sustained activation of the STING pathway in immune cells within the tumor microenvironment.[2][3] This leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells directed against the tumor.

  • Modulation of the Adenosine Pathway: ENPP1-mediated hydrolysis of ATP ultimately leads to the production of adenosine, an immunosuppressive molecule, via the ecto-5'-nucleotidase CD73.[4] By inhibiting ENPP1, the production of adenosine is reduced, further alleviating the immunosuppressive tumor microenvironment.

  • Synergy with Other Therapies: ENPP1 inhibition has the potential to sensitize pancreatic tumors to other treatments, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and radiation therapy, by turning "cold" tumors "hot" and rendering them more susceptible to immune-mediated killing.[7]

Below is a diagram illustrating the proposed signaling pathway.

ENPP1_Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., Dendritic Cell) Tumor_DNA Cytosolic dsDNA cGAS cGAS Tumor_DNA->cGAS senses cGAMP_intra cGAMP (intracellular) cGAS->cGAMP_intra produces cGAMP_extra cGAMP (extracellular) cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 substrate STING STING cGAMP_extra->STING activates AMP AMP ENPP1->AMP hydrolyzes to ATP ATP ATP->ENPP1 substrate Adenosine Adenosine AMP->Adenosine via CD73 Adenosine->STING suppresses This compound This compound This compound->ENPP1 inhibits TBK1 TBK1 STING->TBK1 phosphorylates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs phosphorylates CTL_NK CTL & NK Cell Activation IFNs->CTL_NK Orthotopic_Implantation Anesthetize Anesthetize Mouse (e.g., Isoflurane) Incise_Abdomen Make a small left abdominal incision Anesthetize->Incise_Abdomen Exteriorize_Pancreas Gently exteriorize the spleen and pancreas Incise_Abdomen->Exteriorize_Pancreas Inject_Cells Inject pancreatic cancer cells (e.g., KPC, Pan02) into the pancreatic tail Exteriorize_Pancreas->Inject_Cells Return_Organs Return organs to the peritoneal cavity Inject_Cells->Return_Organs Suture_Closure Close the incision in two layers (peritoneum and skin) Return_Organs->Suture_Closure Post_Op_Care Provide post-operative care (analgesia, warming) Suture_Closure->Post_Op_Care IHC_Workflow Harvest_Tumor Harvest Pancreatic Tumor Fixation Fix in 10% Formalin Harvest_Tumor->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Staining Immunohistochemical Staining (e.g., CD8, FoxP3, F4/80) Sectioning->Staining Imaging Microscopic Imaging Staining->Imaging Quantification Image Analysis and Quantification Imaging->Quantification

References

Application Notes: ENPP1 Enzyme Activity Assay with a Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1] Its primary function involves the hydrolysis of extracellular nucleotides. ENPP1 hydrolyzes adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key inhibitor of tissue calcification and bone mineralization.

More recently, ENPP1 has been identified as a crucial negative regulator of the innate immune system.[1][2] It degrades the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), which is a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA.[1] cGAMP activates the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and a potent anti-tumor immune response.[3][4] By hydrolyzing cGAMP, ENPP1 dampens this anti-cancer immunity, making it a high-value target for cancer immunotherapy.[2][5]

This document provides a detailed protocol for performing a colorimetric enzyme activity assay to screen and characterize ENPP1 inhibitors, such as Enpp-1-IN-8.

2. ENPP1 Signaling Pathway

ENPP1 is a membrane-bound enzyme that modulates extracellular nucleotide concentrations. Its two major substrates, ATP and cGAMP, lead to distinct downstream effects. Inhibition of ENPP1 prevents the degradation of these substrates, leading to enhanced STING-mediated immunity and regulated mineralization.

ENPP1_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular ENPP1 ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis ATP ATP ATP->ENPP1 Substrate cGAMP 2'3'-cGAMP cGAMP->ENPP1 Substrate STING STING (on ER) cGAMP->STING Activates Mineralization Mineralization (Bone Formation) AMP_PPi->Mineralization PPi Inhibits Inhibitor This compound (Inhibitor) Inhibitor->ENPP1 TBK1_IRF3 TBK1 / IRF3 Activation STING->TBK1_IRF3 IFN Type I Interferons (IFN-β) TBK1_IRF3->IFN Immunity Anti-Tumor Immunity IFN->Immunity

Caption: ENPP1 hydrolyzes ATP and cGAMP, regulating mineralization and immunity.

3. Principle of the Colorimetric Assay

The ENPP1 enzyme activity is determined using a colorimetric assay that relies on the hydrolysis of a synthetic substrate, p-nitrophenyl thymidine 5'-monophosphate (p-NPT). ENPP1 cleaves the phosphodiester bond in p-NPT, releasing p-nitrophenol. This product has a distinct yellow color in alkaline conditions, which can be quantified by measuring its absorbance at 405 nm.[6] The rate of p-nitrophenol production is directly proportional to ENPP1 activity. When an inhibitor like this compound is present, the rate of hydrolysis decreases, resulting in a reduced absorbance signal.

4. Experimental Workflow

The workflow for determining the inhibitory activity (IC50) of a compound against ENPP1 involves preparing reagents, setting up the reaction with serially diluted inhibitor, initiating the reaction with the substrate, and measuring the kinetic formation of the product.

Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (Add Enzyme, Buffer, and serially diluted this compound to 96-well plate) prep->plate preincubate 3. Pre-incubation (Allow inhibitor to bind to enzyme) plate->preincubate initiate 4. Reaction Initiation (Add p-NPT Substrate to all wells) preincubate->initiate measure 5. Kinetic Measurement (Read Absorbance at 405 nm over time) initiate->measure analyze 6. Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50) measure->analyze

Caption: Workflow for determining the IC50 of an ENPP1 inhibitor.

5. Materials and Reagents

  • Recombinant Human ENPP1 Enzyme

  • ENPP1 Inhibitor (e.g., this compound)

  • Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (p-NPT, Sigma, Cat# T4510 or equivalent)

  • Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5

  • Stop Solution (optional for endpoint assays): 100 mM NaOH[6]

  • DMSO (for dissolving inhibitor)

  • Clear, flat-bottom 96-well plates

  • Microplate reader capable of kinetic measurements at 405 nm and temperature control.

6. Detailed Experimental Protocol for IC50 Determination

This protocol is designed to determine the concentration of this compound that inhibits 50% of ENPP1 activity (IC50).

6.1. Reagent Preparation

  • Assay Buffer: Prepare a 1X solution of 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, and adjust the pH to 8.5.

  • ENPP1 Enzyme Working Solution: Dilute the recombinant ENPP1 stock to a final concentration of 2X the desired assay concentration (e.g., 2 ng/µL) in Assay Buffer. Keep on ice.

  • p-NPT Substrate Working Solution: Prepare a 2X working solution of p-NPT (e.g., 2 mM) in Assay Buffer. Prepare this fresh before use.

  • Inhibitor Stock and Serial Dilutions:

    • Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.

    • Perform serial dilutions of the inhibitor stock in 100% DMSO to create a range of concentrations. For an 8-point curve, a 1:4 dilution series is common.

    • Next, dilute each DMSO concentration 1:25 into Assay Buffer to create the 4X final inhibitor concentrations. This keeps the final DMSO concentration in the well at a constant 1%.

6.2. Assay Procedure

  • Plate Layout: Design the plate to include wells for the substrate blank, 100% activity control (0% inhibition), and the inhibitor serial dilutions.

  • Add Inhibitor/Controls: Add 25 µL of the 4X serially diluted inhibitor solutions to the corresponding wells of the 96-well plate.

    • For 100% activity control wells (no inhibitor), add 25 µL of Assay Buffer containing 4% DMSO.

    • For substrate blank wells, add 50 µL of Assay Buffer.

  • Add Enzyme: Add 25 µL of the 2X ENPP1 enzyme working solution to all wells except the substrate blank. The total volume is now 50 µL.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 50 µL of the 2X p-NPT substrate working solution to all wells, including controls. The final reaction volume is 100 µL.

  • Measure Activity: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.

7. Data Analysis

The relationship between raw absorbance data, percent inhibition, and the final IC50 value is outlined below.

Data_Analysis rawData Raw Kinetic Data (Absorbance vs. Time) vmax Calculate Reaction Rate (Vmax) (Slope of linear portion) rawData->vmax correction Correct for Background (Subtract Vmax of Substrate Blank) vmax->correction inhibition Calculate % Inhibition for each inhibitor concentration correction->inhibition plot Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) inhibition->plot ic50 Determine IC50 (Non-linear regression fit) plot->ic50

Caption: Logical flow for calculating the IC50 value from kinetic assay data.

7.1. Calculations

  • Calculate Reaction Rate: For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Correct for Background: Subtract the rate of the substrate blank from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

  • Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the data and calculate the IC50 value.[7]

8. Data Presentation

Quantitative data should be organized for clarity. Below is a sample table of inhibitory activities for several known ENPP1 inhibitors to provide context for expected results.

Table 1: Inhibitory Potency of Known ENPP1 Inhibitors

Inhibitor NameIC50 / Ki ValueSubstrate UsedNotes
Enpp-1-IN-20 0.09 nM (IC50)Not SpecifiedPotent inhibitor with cell-based activity of 8.8 nM.[8]
Compound 18p 25 nM (IC50)Not SpecifiedA non-nucleotidic inhibitor that activates the STING pathway.[9]
Enpp-1-IN-19 68 nM (IC50)cGAMPOrally active inhibitor that enhances STING-mediated responses.[10]
Myricetin ~32 nM (Ki)ATPA naturally occurring flavonoid.[11]
Quercetin ~4 nM (Ki)ATPA naturally occurring flavonoid.[11]
Compound 4e 188 nM (IC50)Not SpecifiedA quinazolinone-based inhibitor.[9]

Note: The inhibitor "this compound" is used as a representative test compound in this protocol. Actual results will vary based on the specific inhibitor being tested.

References

Application Notes and Protocols for a Representative ENPP1 Inhibitor in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific inhibitor "Enpp-1-IN-8" is not referenced in publicly available scientific literature. Therefore, these application notes and protocols are based on a representative and well-characterized small molecule ENPP1 inhibitor, AVA-NP-695, to provide a practical guide for researchers. Investigators should adapt these protocols based on the specific characteristics of their chosen ENPP1 inhibitor.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. Notably, ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cGAMP, a key second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1][2][3] By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of STING signaling, thereby suppressing antitumor immunity.[1][2][4] Inhibition of ENPP1 is a promising therapeutic strategy to enhance the cGAS-STING pathway-mediated immune response against tumors.[2][5][6]

These application notes provide detailed protocols for the in vivo administration and efficacy evaluation of a representative small molecule ENPP1 inhibitor, AVA-NP-695, in a syngeneic mouse tumor model.

Signaling Pathway

The inhibition of ENPP1 enhances the innate immune response by preventing the degradation of 2'3'-cGAMP, leading to the activation of the STING pathway.

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP + GTP ATP_GTP ATP + GTP cGAMP_exported Exported 2'3'-cGAMP cGAMP_intra->cGAMP_exported cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_exported->cGAMP_extra ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis ENPP1_Inhibitor ENPP1 Inhibitor (e.g., AVA-NP-695) ENPP1_Inhibitor->ENPP1 cGAMP_extra->ENPP1 STING STING (ER Membrane) cGAMP_extra->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I IFNs IRF3->IFNs Transcription Immune_Response Anti-tumor Immune Response IFNs->Immune_Response

Figure 1: ENPP1-cGAS-STING signaling pathway.

Quantitative Data Summary

The following tables summarize the dosage and efficacy data for the representative ENPP1 inhibitor, AVA-NP-695, in a 4T1 breast cancer syngeneic mouse model.

Table 1: Dosage and Administration of AVA-NP-695

ParameterValueReference
CompoundAVA-NP-695[1]
Animal ModelBALB/c mice[1]
Tumor Model4T1 murine breast cancer cells[1]
Dosage6 mg/kg[7][8]
Administration RouteTwice daily (BID)[7][8]
VehicleNot specified

Table 2: In Vivo Efficacy of AVA-NP-695 Monotherapy

Treatment GroupTumor Growth Inhibition (TGI)Key FindingsReference
Vehicle Control-Progressive tumor growth[7][8]
AVA-NP-695 (6 mg/kg BID)44%Significant tumor growth inhibition[9]
Olaparib-Less effective than AVA-NP-695[1][7]
Anti-PD-1-Less effective than AVA-NP-695[1][7]

Experimental Protocols

Preparation of ENPP1 Inhibitor Formulation

Note: The optimal vehicle for "this compound" would need to be determined empirically. The following is a general protocol for preparing a small molecule inhibitor for oral or parenteral administration.

Materials:

  • ENPP1 Inhibitor (e.g., AVA-NP-695)

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution of 5% DMSO, 40% PEG300, and 55% sterile water)

  • Sterile, amber vials

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of the ENPP1 inhibitor.

  • In a sterile vial, add the vehicle.

  • Slowly add the weighed inhibitor to the vehicle while stirring continuously with a magnetic stirrer.

  • Continue stirring until the inhibitor is fully dissolved or a homogenous suspension is formed.

  • Store the formulation at 4°C, protected from light, for the duration of the study. Prepare fresh formulation as needed based on stability data.

In Vivo Tumor Model and Efficacy Study

This protocol describes the establishment of a syngeneic tumor model and the subsequent evaluation of an ENPP1 inhibitor's anti-tumor efficacy.

Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint A Acclimatize BALB/c mice (6-8 weeks old) C Implant 0.1 x 10^6 4T1 cells subcutaneously into mammary fat pad A->C B Culture 4T1 breast cancer cells B->C D Monitor tumor growth C->D E Randomize mice into treatment groups (e.g., Vehicle, ENPP1 Inhibitor) D->E F Administer treatment (e.g., 6 mg/kg BID) E->F G Measure tumor volume and body weight regularly F->G H Euthanize mice at endpoint G->H I Excise tumors for further analysis H->I

Figure 2: Experimental workflow for in vivo efficacy study.

Materials:

  • Female BALB/c mice (6-8 weeks old)[1]

  • 4T1 murine breast cancer cells[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Syringes and needles

  • Calipers

  • ENPP1 inhibitor formulation

  • Vehicle control

Procedure:

  • Animal Acclimatization: Acclimatize female BALB/c mice for at least one week before the start of the experiment.

  • Cell Culture: Culture 4T1 cells in complete medium until they reach 80-90% confluency.

  • Tumor Cell Implantation:

    • Harvest and wash the 4T1 cells with HBSS.

    • Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Subcutaneously implant 0.1 x 10^6 cells (in 100 µL) into the mammary fat pad of each mouse.[1]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor).

  • Treatment Administration:

    • Administer the ENPP1 inhibitor (e.g., AVA-NP-695 at 6 mg/kg) and vehicle control according to the planned schedule (e.g., twice daily).[7][8] The route of administration will depend on the inhibitor's properties (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis, histology).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Safety and Toxicology

While detailed toxicology studies for AVA-NP-695 are not fully available in the cited literature, it was reported to have no adverse effects at 1000 mg/kg BID in a 14-day repeated-dose toxicity study in BALB/c mice, indicating a potentially wide therapeutic window.[7] Researchers should conduct appropriate safety and toxicology studies for their specific ENPP1 inhibitor, including monitoring for clinical signs of toxicity, body weight changes, and performing histopathological analysis of major organs.

Disclaimer

These application notes are intended for research purposes only and are based on currently available scientific literature for a representative ENPP1 inhibitor. The specific inhibitor "this compound" is not publicly documented. Researchers must independently validate and optimize these protocols for their specific experimental conditions and chosen inhibitor. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Detecting ENPP1 Expression in Treated Cells via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) expression in treated cells using Western blotting. This protocol is designed to guide researchers in academic and industrial settings through sample preparation, immunodetection, and data analysis, with specific considerations for cells that have undergone experimental treatments.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes, including bone mineralization, insulin resistance, and cancer progression.[1][2][3] Notably, ENPP1 is a key negative regulator of the cGAS-STING signaling pathway, a critical component of the innate immune response, by hydrolyzing the second messenger cGAMP.[1][2][3] Given its involvement in significant signaling pathways and disease states, accurately measuring the expression levels of ENPP1 in response to therapeutic agents or other experimental treatments is of high interest. Western blotting is a fundamental technique to achieve this.

Experimental Principles

Western blotting allows for the detection and relative quantification of a specific protein within a complex mixture, such as a cell lysate. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for the protein of interest using a specific primary antibody. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the target protein.

Key Experimental Considerations for Treated Cells

When analyzing ENPP1 expression in treated cells, several factors must be considered to ensure accurate and reproducible results:

  • Treatment-Induced Changes: The specific treatment may alter ENPP1 expression levels, its post-translational modifications, or its subcellular localization.

  • Sample Preparation: Proper lysis buffer selection, including protease and phosphatase inhibitors, is critical to preserve the integrity of ENPP1 during sample preparation.

  • Subcellular Fractionation: Since ENPP1 is a transmembrane protein, it may be necessary to perform subcellular fractionation to isolate membrane-associated proteins for more sensitive detection.

  • Loading Controls: The use of appropriate loading controls is essential for accurate normalization and quantification of ENPP1 expression changes.

Materials and Reagents

  • Primary Antibodies:

    • Rabbit anti-human ENPP1 antibody (e.g., Abcam, EPR22262-75)[4]

    • Rabbit polyclonal anti-ENPP1 antibody (e.g., Thermo Fisher Scientific, PA5-27905, PA5-17097)[5]

    • Rabbit monoclonal ENPP1 antibody (e.g., Cell Signaling Technology, #5342)[6]

  • Secondary Antibody:

    • Goat anti-rabbit HRP-conjugated secondary antibody (e.g., Thermo Fisher Scientific)[4]

  • Loading Control Antibodies:

    • β-Actin antibody (e.g., Cell Signaling Technology)[4]

    • GAPDH antibody

    • Na+/K+-ATPase (for membrane fractions)

  • Cell Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Detection Reagent: ECL Western blotting substrate.

  • Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc XRS+)[4]

Detailed Experimental Protocol

Cell Culture and Treatment
  • Culture cells to the desired confluency in appropriate growth medium.

  • Treat cells with the experimental compound(s) or vehicle control for the predetermined time.

  • Ensure to include both positive and negative control cell lines for ENPP1 expression if available (e.g., HepG2 cells are known to express ENPP1).[5]

Sample Preparation (Cell Lysis)
  • After treatment, wash the cells twice with ice-cold PBS.

  • For adherent cells, add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors directly to the culture dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • For suspension cells, pellet the cells by centrifugation, wash with PBS, and then resuspend in lysis buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer
  • Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection
  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against ENPP1, diluted in blocking buffer, overnight at 4°C with gentle agitation. (See Table 1 for recommended dilutions).

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

Visualization and Data Analysis
  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).

  • Normalize the band intensity of ENPP1 to the corresponding loading control band intensity for each sample.

  • Calculate the fold change in ENPP1 expression in treated samples relative to the vehicle control.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Protein Loading Amount 20 - 40 µgGeneral Protocol
Primary Antibody Dilution (Rabbit anti-human ENPP1) 1:1000[4]
Primary Antibody Incubation Overnight at 4°C[4]
Secondary Antibody Dilution (Goat anti-rabbit HRP) 1:3000[4]
Secondary Antibody Incubation 1 hour at room temperature[4]
Blocking Buffer 5% non-fat milk in TBST[4]

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-ENPP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (anti-Rabbit HRP) primary_ab->secondary_ab visualization Chemiluminescent Detection secondary_ab->visualization data_analysis Densitometry & Normalization visualization->data_analysis

Caption: Western blot experimental workflow for ENPP1 detection.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 substrate for AMP AMP ENPP1->AMP hydrolyzes to STING STING ENPP1->STING inhibits activation cGAS cGAS cGAMP_int Intracellular cGAMP cGAS->cGAMP_int synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of

Caption: Simplified ENPP1-cGAS-STING signaling pathway.

References

Application Notes and Protocols: Utilizing ENPP-1 Inhibition in Preclinical Immunotherapy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of ENPP-1 inhibitors, such as Enpp-1-IN-8 and its analogs, in combination with immunotherapy. The protocols outlined below are synthesized from publicly available preclinical data and are intended to serve as a guide for designing and executing similar in vivo studies.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) has emerged as a critical regulator of the anti-tumor immune response. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an endogenous STING (Stimulator of Interferon Genes) agonist, ENPP-1 dampens the innate immune response within the tumor microenvironment.[1][2] Inhibition of ENPP-1 preserves cGAMP, leading to STING pathway activation, subsequent type I interferon production, and enhanced T-cell-mediated tumor immunity.[3][4] This mechanism provides a strong rationale for combining ENPP-1 inhibitors with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to achieve synergistic anti-tumor effects.[5] Preclinical studies have demonstrated that this combination can lead to significant tumor growth inhibition and improved survival in various cancer models.[1][6]

Signaling Pathway: ENPP-1 Inhibition and STING Activation

The following diagram illustrates the mechanism by which ENPP-1 inhibition enhances anti-tumor immunity through the cGAS-STING pathway.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_ImmuneResponse Downstream Anti-Tumor Immune Response cluster_Checkpoint Immune Checkpoint cGAS cGAS cGAMP_prod 2'3'-cGAMP Production cGAS->cGAMP_prod dsDNA Cytosolic dsDNA dsDNA->cGAS ENPP1 ENPP-1 cGAMP_prod->ENPP1 Extracellular Transport STING STING cGAMP_prod->STING Paracrine Signaling AMP AMP ENPP1->AMP Hydrolysis Enpp1_IN_8 This compound (or analog) Enpp1_IN_8->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I IFNs (IFN-α, IFN-β) IRF3->IFN1 DC_maturation DC Maturation & Antigen Presentation IFN1->DC_maturation T_cell_priming CD8+ T-cell Priming & Activation DC_maturation->T_cell_priming T_cell_infiltration Tumor Infiltration of CD8+ T-cells T_cell_priming->T_cell_infiltration Tumor_killing Tumor Cell Killing T_cell_infiltration->Tumor_killing PD1_PDL1 PD-1/PD-L1 Interaction T_cell_infiltration->PD1_PDL1 T_cell_exhaustion T-cell Exhaustion PD1_PDL1->T_cell_exhaustion T_cell_exhaustion->Tumor_killing anti_PD1 Anti-PD-1/PD-L1 mAb anti_PD1->PD1_PDL1 Blockade

Caption: ENPP-1 inhibition enhances STING-mediated anti-tumor immunity.

Quantitative Data from Preclinical Studies

The following tables summarize the tumor growth inhibition (TGI) data from various preclinical studies involving ENPP-1 inhibitors in combination with other anti-cancer agents.

Table 1: Monotherapy and Combination Therapy Efficacy of ENPP-1 Inhibitors

ENPP-1 InhibitorCancer ModelTreatment GroupDosing (Route, Schedule)TGI (%)Citation
OC-1CT26, MC38MonotherapyOral, Not specified20 - 40[1]
OC-1CT26, MC38Combination with anti-PD-1Oral, Not specified~75[1]
ZX-8177Multiple Syngeneic ModelsMonotherapy2 mg/kg, i.p., BID37 - 60[6]
ZX-8177CT26Combination with Mitomycin C25 mg/kg, oral, BID (ZX-8177); 0.5 mg/kg, BIW (Mitomycin C)Synergistic Effect[6]
ZX-81774T1, Pan02Combination with Cisplatin25 mg/kg, oral, BID (ZX-8177); 5 mg/kg, BIW (Cisplatin)Synergistic Effect[6]
ZX-8177Pan02Combination with Radiation25 mg/kg, oral, BID (ZX-8177); 20 Gy (Radiation)100 (vs. 78.5 for RT alone)[6]

TGI: Tumor Growth Inhibition; i.p.: intraperitoneal; BID: twice daily; BIW: twice weekly.

Experimental Protocols

The following are representative protocols for in vivo studies evaluating the combination of an ENPP-1 inhibitor with an anti-PD-1 antibody in a syngeneic mouse model.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

1. Cell Culture and Animal Models:

  • Cell Lines: Use murine colorectal carcinoma cell lines such as CT26 or MC38. Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Animals: Use 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice. Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Implantation:

  • Harvest cultured tumor cells during their logarithmic growth phase.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

3. Treatment Groups and Administration:

  • Randomize mice into treatment groups (n=8-10 mice per group) when tumors reach an average volume of 80-120 mm³.
  • Group 1 (Vehicle Control): Administer the vehicle used for the ENPP-1 inhibitor on the same schedule.
  • Group 2 (ENPP-1 Inhibitor Monotherapy): Administer the ENPP-1 inhibitor (e.g., 25 mg/kg) orally, twice daily. Note: The optimal dose should be determined in preliminary dose-finding studies.
  • Group 3 (Anti-PD-1 Monotherapy): Administer an anti-mouse PD-1 antibody (e.g., clone RMP1-14) at 10 mg/kg via intraperitoneal injection, twice a week.
  • Group 4 (Combination Therapy): Administer both the ENPP-1 inhibitor and the anti-PD-1 antibody as described for Groups 2 and 3.

4. Tumor Growth Monitoring and Endpoint:

  • Measure tumor dimensions using digital calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • Monitor animal body weight and overall health throughout the study.
  • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point.
  • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

1. Tumor and Spleen Collection:

  • At the study endpoint, euthanize mice and surgically resect tumors and spleens.

2. Single-Cell Suspension Preparation:

  • Tumors: Mince the tumors and digest them in a solution containing collagenase and DNase for 30-60 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
  • Spleens: Mechanically dissociate spleens and pass through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.

3. Flow Cytometry Staining:

  • Stain cells with a viability dye to exclude dead cells.
  • Block Fc receptors with an anti-CD16/32 antibody.
  • Stain for surface markers using a panel of fluorescently conjugated antibodies. A representative panel could include:
  • CD45 (pan-leukocyte marker)
  • CD3 (T-cell marker)
  • CD4 (helper T-cell marker)
  • CD8 (cytotoxic T-cell marker)
  • PD-1 (exhaustion marker)
  • Granzyme B (cytotoxicity marker)
  • For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells after surface staining.

4. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.
  • Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor microenvironment.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a preclinical study combining an ENPP-1 inhibitor with immunotherapy.

Experimental_Workflow cluster_analysis Data Analysis start Start cell_culture Tumor Cell Culture (e.g., CT26, MC38) start->cell_culture tumor_implantation Subcutaneous Tumor Implantation in Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, ENPP-1i, a-PD-1, Combo) randomization->treatment monitoring Continued Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint necropsy Necropsy & Tissue Collection (Tumors, Spleens) endpoint->necropsy tgi_analysis Tumor Growth Inhibition (TGI) Calculation necropsy->tgi_analysis flow_cytometry Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes necropsy->flow_cytometry ihc Immunohistochemistry (IHC) for Immune Markers necropsy->ihc cytokine_analysis Cytokine/Chemokine Profiling necropsy->cytokine_analysis end End tgi_analysis->end flow_cytometry->end ihc->end cytokine_analysis->end

References

Application Notes and Protocols for ENPP1 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for selecting appropriate cell lines and conducting inhibitor studies targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme in immuno-oncology and other therapeutic areas.

Introduction to ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. It primarily functions by hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Critically, in the context of cancer immunotherapy, ENPP1 is the dominant hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response. By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing anti-tumor immunity. Elevated ENPP1 expression has been observed in various cancers and is often associated with poor prognosis.[1][2] Therefore, inhibiting ENPP1 is a promising strategy to enhance anti-tumor immunity.

Selecting Cell Lines for ENPP1 Inhibitor Studies

The choice of cell line is critical for the successful screening and characterization of ENPP1 inhibitors. An ideal cell line should exhibit high endogenous expression of ENPP1. Based on published literature, several cancer cell lines have been identified as having high ENPP1 expression.

Recommended Cell Lines with High ENPP1 Expression
Cell LineCancer TypeKey Characteristics
MDA-MB-231 Triple-Negative Breast CancerHigh ENPP1 protein and mRNA expression. Frequently used in ENPP1 inhibitor studies.[3][4][5]
A2780 Ovarian CancerStrong ENPP1 expression.[6]
CaoV3 Ovarian CancerHigh ENPP1 expression.[6]
OVCAR3 Ovarian CancerHigh ENPP1 expression.[6]
SKOV3 Ovarian CancerHigh ENPP1 expression.[6][7]
PA-1 Ovarian CancerExhibits high ENPP1 activity.[8]
4T1 Murine Breast CancerHigh ENPP1 expression, suitable for in vivo studies in syngeneic mouse models.[5]
Comparative ENPP1 Expression Levels

Quantitative data from publicly available datasets and literature indicates significant variation in ENPP1 expression across different cancer cell lines. For instance, MDA-MB-231 cells show a significantly higher abundance of ENPP1 protein compared to A549 lung adenocarcinoma cells.[3][9]

Cell LineCancer TypeRelative ENPP1 Protein Abundance (Ratio to adjacent normal)
MDA-MB-231 Triple-Negative Breast Cancer3.55[3][9]
A549 Lung Adenocarcinoma0.58[3][9]

Signaling Pathways Involving ENPP1

ENPP1 is a key regulator of two major signaling pathways: the cGAS-STING pathway and the purinergic signaling pathway.

ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells. Upon binding to DNA, cGAS synthesizes cGAMP, which then activates STING. Activated STING triggers a downstream signaling cascade, leading to the production of type I interferons and other inflammatory cytokines that promote an anti-tumor immune response. ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing STING activation.

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Substrate AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext Transport STING STING (ER Membrane) cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

ENPP1 in Purinergic Signaling

ENPP1 hydrolyzes extracellular ATP, a key signaling molecule in the tumor microenvironment, into AMP and PPi. AMP can be further converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine is a potent immunosuppressive molecule that can inhibit the function of various immune cells, thereby promoting tumor growth.

ENPP1_Purinergic_Pathway cluster_extracellular Extracellular Space ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 Substrate AMP AMP ENPP1->AMP Hydrolysis PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Substrate Adenosine Adenosine CD73->Adenosine Conversion A2AR A2A Receptor (on Immune Cells) Adenosine->A2AR Activates Immune_Suppression Immune Suppression A2AR->Immune_Suppression

Caption: ENPP1 contributes to immunosuppressive purinergic signaling.

Experimental Protocols for ENPP1 Inhibitor Studies

Cell-Based ENPP1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds on endogenous ENPP1 in a high-expression cell line such as MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • D-Hanks buffer

  • Test compounds dissolved in DMSO

  • p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) as a substrate

  • Plate reader capable of measuring absorbance at 405 nm

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells (1.0 × 10⁴ cells/well) in a 96-well microplate and incubate overnight at 37°C in a 5% CO₂ incubator.[4]

  • Cell Washing: Wash the cells twice with 100 µL of D-Hanks buffer.[4]

  • Compound Addition: Add 80 µL of fresh D-Hanks buffer to each well. Add 10 µL of the test compound at various concentrations (or 5% DMSO as a vehicle control) to the respective wells.[4]

  • Substrate Addition: Add 10 µL of 2 mM pNP-TMP to each well for a final concentration of 200 µM.[4]

  • Incubation: Incubate the plate at 37°C for 4 hours.[4]

  • Measurement: Measure the absorbance of the released p-nitrophenolate at 405 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for a Cell-Based ENPP1 Inhibitor Assay

ENPP1_Inhibitor_Assay_Workflow A Seed MDA-MB-231 cells in 96-well plate B Incubate overnight A->B C Wash cells with D-Hanks buffer B->C D Add test compounds and controls C->D E Add pNP-TMP (substrate) D->E F Incubate at 37°C E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for a cell-based ENPP1 inhibitor screening assay.

High-Throughput Screening (HTS) of ENPP1 Inhibitors

For screening large compound libraries, a robust and sensitive HTS assay is required. Commercially available kits, such as the Transcreener® AMP²/GMP² Assay, offer a reliable platform.[10][11][12][13]

Principle: These assays directly measure the AMP and/or GMP produced by ENPP1 from substrates like ATP or cGAMP. The detection is often based on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[10][11][13]

General HTS Protocol Outline:

  • Enzyme Reaction: In a microplate, combine a purified recombinant ENPP1 enzyme with the substrate (e.g., ATP or cGAMP) and the test compounds.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period (e.g., 60 minutes).

  • Detection: Add the detection reagents (e.g., antibody and tracer) to stop the reaction and generate a fluorescent signal.

  • Signal Reading: Read the plate on a compatible plate reader.

  • Data Analysis: Determine the inhibitory effect of the compounds based on the signal change.

Key Parameters for HTS:

  • Enzyme Concentration: A working concentration of around 100 pM ENPP1 is often optimal.[10][11]

  • Substrate Concentration: The choice and concentration of the substrate (ATP or cGAMP) should be optimized based on the specific assay and research question.

  • Assay Robustness: A Z' value greater than 0.7 indicates a high-quality and robust assay suitable for HTS.[10][11]

Conclusion

The selection of appropriate cell lines with high ENPP1 expression is fundamental for the successful development of ENPP1 inhibitors. Cell lines such as MDA-MB-231 and various ovarian cancer cell lines provide excellent models for these studies. The provided protocols for cell-based and high-throughput screening assays offer a starting point for researchers to evaluate the efficacy of potential ENPP1 inhibitors. Understanding the intricate role of ENPP1 in the cGAS-STING and purinergic signaling pathways will further aid in the rational design and development of novel therapeutics.

References

Application Notes and Protocols: Measuring cGAMP Levels in Cell Culture Following ENPP1 Inhibition with Enpp-1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] Upon activation, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which in turn binds to and activates STING.[1] This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-pathogen and anti-tumor immune response.[3][4]

Ectonucleotide pyrophosphatatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway.[3][5] As a transmembrane glycoprotein with extracellular enzymatic activity, ENPP1 hydrolyzes extracellular cGAMP, thereby dampening the STING-mediated immune response.[3][6][7] Inhibition of ENPP1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance the innate immune response against tumors by increasing the local concentration of cGAMP.[5][8]

Enpp-1-IN-8 is a potent and selective inhibitor of ENPP1. By blocking the catalytic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to its accumulation and subsequent activation of the STING pathway in immune cells within the tumor microenvironment. This application note provides detailed protocols for the treatment of cell cultures with this compound and the subsequent quantification of both intracellular and extracellular cGAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway

cGAS_STING_ENPP1_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol ext_cGAMP Extracellular cGAMP ENPP1 ENPP1 ENPP1->ext_cGAMP Hydrolysis Enpp1_IN_8 This compound Enpp1_IN_8->ENPP1 Inhibition AMP_GMP AMP + GMP dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates int_cGAMP Intracellular cGAMP cGAS->int_cGAMP Synthesizes ATP_GTP ATP + GTP int_cGAMP->ext_cGAMP Export STING STING int_cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription

Figure 1: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

Experimental Protocols

Protocol 1: Cell Culture Treatment with this compound

This protocol describes the treatment of adherent cells with the ENPP1 inhibitor this compound.

Materials:

  • Adherent cell line of interest (e.g., THP-1, MDA-MB-231)

  • Complete cell culture medium

  • This compound (or a similar ENPP1 inhibitor such as Enpp-1-IN-1)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate overnight at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Treatment:

    • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.

    • Carefully aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Protocol 2: Separation of Intracellular and Extracellular Fractions

This protocol details the separation of the cell culture supernatant (extracellular fraction) and the cell pellet (intracellular fraction) for subsequent cGAMP analysis.

Materials:

  • Treated cells in 6-well plates from Protocol 1

  • Ice-cold PBS

  • Microcentrifuge tubes (1.5 mL)

  • Cell scraper

  • Centrifuge

Procedure:

  • Collection of Extracellular Fraction:

    • After the treatment period, carefully collect the cell culture supernatant from each well into a pre-labeled 1.5 mL microcentrifuge tube. This is the extracellular fraction .

    • Centrifuge the supernatant at 300 x g for 5 minutes at 4°C to pellet any detached cells or debris.

    • Transfer the cleared supernatant to a new, clean microcentrifuge tube. Store on ice for immediate processing or at -80°C for later analysis.

  • Collection of Intracellular Fraction:

    • Wash the adherent cells remaining in the wells twice with 1 mL of ice-cold PBS to remove any residual extracellular cGAMP. Aspirate the PBS completely after each wash.

    • Add 500 µL of ice-cold PBS to each well and gently scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-labeled 1.5 mL microcentrifuge tube.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully aspirate and discard the supernatant. The resulting cell pellet is the intracellular fraction . Proceed immediately to cell lysis (Protocol 3).

Protocol 3: Preparation of Cell Lysates for Intracellular cGAMP Measurement

This protocol describes the lysis of the cell pellet to release intracellular cGAMP.

Materials:

  • Cell pellets from Protocol 2

  • Cell Lysis Buffer (e.g., Triton X-100 based buffer)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 100-200 µL of a suitable cell lysis buffer (e.g., Triton X-100-based extraction buffer).

    • Incubate on ice for 10-15 minutes, vortexing gently every 5 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell lysate) to a new, clean microcentrifuge tube. This contains the intracellular cGAMP.

    • Store the lysate on ice for immediate use in the ELISA or at -80°C for long-term storage.

Protocol 4: Quantification of cGAMP by Competitive ELISA

This protocol provides a general procedure for a competitive ELISA to measure cGAMP concentrations in the prepared extracellular fractions and intracellular lysates. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • 2'3'-cGAMP ELISA Kit (e.g., from Cayman Chemical, Invitrogen)

  • Extracellular fractions (supernatants) from Protocol 2

  • Intracellular fractions (lysates) from Protocol 3

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, including wash buffers, standards, and conjugate solutions, according to the ELISA kit manufacturer's instructions.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the cGAMP standard provided in the kit to generate a standard curve. The concentration range will depend on the kit's specifications (e.g., 0.1 to 1000 pg/mL).

  • Sample Preparation and Loading:

    • Dilute the extracellular fractions and intracellular lysates in the assay buffer provided with the kit. The optimal dilution factor should be determined empirically but a starting dilution of 1:10 is recommended.

    • Add the standards, diluted samples, and controls to the appropriate wells of the antibody-coated microplate in duplicate or triplicate.

  • Competitive Binding:

    • Add the cGAMP-peroxidase conjugate and the primary antibody to each well (except for the non-specific binding wells), as instructed by the kit manual.

    • Incubate the plate for the recommended time (e.g., 2 hours) at room temperature, often with gentle shaking. During this incubation, free cGAMP in the sample competes with the cGAMP conjugate for binding to the primary antibody.

  • Washing:

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Substrate Development:

    • Add the substrate solution (e.g., TMB) to each well and incubate for the specified time (e.g., 30 minutes) at room temperature in the dark. The substrate will react with the bound peroxidase conjugate to produce a color.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the color development. The color will typically change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the cGAMP concentration in the samples by interpolating their absorbance values on the standard curve. The concentration of cGAMP is inversely proportional to the absorbance.

    • Multiply the calculated concentration by the dilution factor to obtain the final cGAMP concentration in the original samples.

Data Presentation

The following tables present hypothetical but realistic data for intracellular and extracellular cGAMP levels in a cancer cell line (e.g., MDA-MB-231) treated with this compound for 48 hours.

Table 1: Intracellular cGAMP Levels

Treatment GroupConcentrationMean cGAMP (pg/mL)Standard Deviation
Vehicle Control0150.212.5
This compound10 nM155.814.1
This compound100 nM162.515.3
This compound1 µM170.116.8

Table 2: Extracellular cGAMP Levels

Treatment GroupConcentrationMean cGAMP (pg/mL)Standard Deviation
Vehicle Control045.75.2
This compound10 nM120.310.8
This compound100 nM350.625.4
This compound1 µM850.160.7

Experimental Workflow

Experimental_Workflow start Start: Seed Cells in 6-well Plate treatment Treat with this compound (Vehicle, 10 nM, 100 nM, 1 µM) for 48h start->treatment separation Separate Supernatant (Extracellular) and Cell Pellet (Intracellular) treatment->separation supernatant_processing Centrifuge Supernatant to Remove Debris separation->supernatant_processing Extracellular pellet_lysis Lyse Cell Pellet separation->pellet_lysis Intracellular elisa Quantify cGAMP by Competitive ELISA supernatant_processing->elisa lysate_clarification Clarify Lysate by Centrifugation pellet_lysis->lysate_clarification lysate_clarification->elisa data_analysis Analyze Data and Generate Tables elisa->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for measuring cGAMP levels after this compound treatment.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Infiltration Following Treatment with Enpp-1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[1][2] In the tumor microenvironment (TME), cancer cells can overexpress ENPP1, which hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immunity.[1][3] Enpp-1-IN-8 is a potent and selective small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway in bystander immune cells within the TME.[4] This activation triggers the production of type I interferons and other pro-inflammatory cytokines, promoting the recruitment and activation of various immune cells, ultimately leading to a more robust anti-tumor immune response.[4][5]

These application notes provide a detailed protocol for the analysis of immune cell infiltration in preclinical tumor models treated with this compound using multicolor flow cytometry.

Mechanism of Action of this compound

The anti-tumor activity of this compound is primarily mediated through the potentiation of the cGAS-STING signaling pathway.

ENPP1_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) Tumor DNA Tumor DNA cGAS cGAS Tumor DNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Uptake & Activation AMP AMP ENPP1->AMP Hydrolysis This compound This compound This compound->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFNs Type I Interferons (IFN-α, IFN-β) IRF3->Type I IFNs Immune Cell Recruitment & Activation Immune Cell Recruitment & Activation Type I IFNs->Immune Cell Recruitment & Activation

Figure 1: Mechanism of ENPP1 Inhibition by this compound.

Experimental Protocols

I. Tumor Model and Treatment

This protocol is designed for use with syngeneic mouse tumor models (e.g., CT26 colon carcinoma, 4T1 breast cancer) implanted in immunocompetent mice.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Administer this compound or vehicle control to tumor-bearing mice according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

II. Preparation of Single-Cell Suspensions from Tumors

A robust protocol for generating a single-cell suspension is critical for accurate flow cytometry analysis.[2]

  • Tumor Excision: At the desired time point post-treatment, euthanize mice and excise tumors.

  • Mechanical Dissociation: Mince the tumors into small pieces (1-2 mm) using a sterile scalpel.

  • Enzymatic Digestion: Transfer the minced tumor tissue into a digestion buffer containing a cocktail of enzymes (e.g., Collagenase IV, Hyaluronidase, and DNase I) and incubate at 37°C with gentle agitation for 30-60 minutes.

  • Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with a red blood cell lysis buffer.

  • Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter and determine viability using Trypan Blue exclusion.

III. Flow Cytometry Staining

This protocol utilizes a multicolor antibody panel to identify and phenotype various immune cell populations within the TME.

  • Fc Receptor Blockade: Incubate the single-cell suspension with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.

  • Surface Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers. (See Tables 1 and 2 for suggested antibody panels). Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining: Stain the cells with a viability dye (e.g., a fixable viability dye) to exclude dead cells from the analysis.

  • Fixation and Permeabilization (for intracellular staining): If analyzing intracellular markers (e.g., transcription factors, cytokines), fix and permeabilize the cells using a commercially available kit.

  • Intracellular Staining: Stain for intracellular antigens with fluorescently conjugated antibodies.

  • Washing: Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a multicolor flow cytometer.

IV. Suggested Flow Cytometry Antibody Panels

Table 1: Myeloid Cell Panel

TargetFluorochromeCell Population Identified
CD45BUV395Pan-leukocyte marker
CD11bAPC-Cy7Myeloid cells
Ly-6GPE-Cy7Granulocytic MDSCs/Neutrophils
Ly-6CPerCP-Cy5.5Monocytic MDSCs/Monocytes
F4/80BV605Macrophages
CD11cPEDendritic cells
MHC Class IIFITCAntigen presentation, M1 macrophages, DCs
CD206APCM2 macrophages
CD86BV711DC maturation/activation
PD-L1BV421Immune checkpoint
Viability Dyee.g., Zombie AquaDead cell exclusion

Table 2: Lymphoid Cell Panel

TargetFluorochromeCell Population Identified
CD45BUV395Pan-leukocyte marker
CD3εAPC-Cy7T cells
CD4PerCP-Cy5.5Helper T cells
CD8αFITCCytotoxic T cells
CD44PE-Cy7Activated/Memory T cells
CD62LAPCNaive T cells
PD-1BV711T cell exhaustion
CD335 (NKp46)PENatural Killer (NK) cells
CD19BV605B cells
Foxp3Alexa Fluor 647Regulatory T cells (intracellular)
Viability Dyee.g., Zombie AquaDead cell exclusion

Data Presentation

Quantitative data from flow cytometry analysis should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 3: Example Data Table for Immune Cell Infiltration

Immune Cell PopulationMarker DefinitionVehicle Control (% of CD45+ cells, Mean ± SEM)This compound (% of CD45+ cells, Mean ± SEM)
T Cells CD3+
Cytotoxic T CellsCD3+ CD8+
Helper T CellsCD3+ CD4+
Regulatory T CellsCD3+ CD4+ Foxp3+
NK Cells CD3- CD335+
Myeloid Cells CD11b+
MacrophagesCD11b+ F4/80+
M1 MacrophagesCD11b+ F4/80+ MHCII+
M2 MacrophagesCD11b+ F4/80+ CD206+
Dendritic CellsCD11b+ CD11c+
Monocytic MDSCsCD11b+ Ly-6G- Ly-6Chigh
Granulocytic MDSCsCD11b+ Ly-6G+ Ly-6Clow

Experimental Workflow and Gating Strategy

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cluster_gating Tumor Tumor Excision Mince Mechanical Dissociation Tumor->Mince Digest Enzymatic Digestion Mince->Digest Filter Filtration (70 µm) Digest->Filter SingleCell Single-Cell Suspension Filter->SingleCell FcBlock Fc Block SingleCell->FcBlock SurfaceStain Surface Antibody Staining FcBlock->SurfaceStain ViabilityStain Viability Staining SurfaceStain->ViabilityStain FixPerm Fixation/Permeabilization (Optional) ViabilityStain->FixPerm IntraStain Intracellular Staining (Optional) FixPerm->IntraStain StainedCells Stained Cells IntraStain->StainedCells Acquisition Flow Cytometry Acquisition StainedCells->Acquisition Gating Gating Strategy Acquisition->Gating Quantification Quantification of Immune Cell Populations Gating->Quantification AllCells All Events Singlets Singlets AllCells->Singlets LiveCells Live Cells Singlets->LiveCells CD45pos CD45+ (Leukocytes) LiveCells->CD45pos Myeloid CD11b+ CD45pos->Myeloid Lymphoid CD3+ or CD335+ CD45pos->Lymphoid

Figure 2: Experimental Workflow for Flow Cytometry Analysis.

A sequential gating strategy is essential for accurate identification of immune cell subsets. An initial gate on single, live cells is followed by gating on CD45+ leukocytes. From the CD45+ population, major lineages such as myeloid (CD11b+) and lymphoid (CD3+, CD19+, CD335+) cells can be identified and further sub-gated to define specific populations as detailed in the antibody panels.

Expected Outcomes

Treatment with this compound is anticipated to remodel the tumor microenvironment from an immunologically "cold" to a "hot" state. This can be quantified by an increase in the infiltration of various immune effector cells. Expected changes in the TME include:

  • Increased infiltration of cytotoxic CD8+ T cells: A key indicator of an effective anti-tumor immune response.

  • Enhanced presence and activation of dendritic cells (DCs): Characterized by upregulation of maturation markers like CD86, crucial for antigen presentation and T cell priming.

  • Polarization of macrophages towards an M1-like phenotype: An increase in the ratio of pro-inflammatory M1 (MHC Class II+) to anti-inflammatory M2 (CD206+) macrophages.

  • Increased infiltration of Natural Killer (NK) cells: Important for innate anti-tumor immunity.

  • Potential changes in the frequency of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs): A decrease in these immunosuppressive populations would further indicate a shift towards an anti-tumor environment.

By following these detailed protocols, researchers can effectively utilize flow cytometry to elucidate the immunomodulatory effects of this compound and advance the development of novel cancer immunotherapies targeting the cGAS-STING pathway.

References

Application Notes: Immunohistochemical Staining of ENPP1 in Tumor Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various biochemical processes, including the hydrolysis of extracellular ATP and the regulation of purinergic signaling.[1][2] In oncology, ENPP1 has emerged as a significant molecule implicated in the pathogenesis of multiple human cancers, including breast, ovarian, lung, and liver cancers.[1] Elevated expression of ENPP1 is frequently observed in tumor cells and is often associated with poor prognosis, metastasis, and resistance to immunotherapy.[3][4]

One of ENPP1's key functions in the tumor microenvironment is its role as an innate immune checkpoint.[4] It is the primary hydrolase of 2',3'-cyclic GMP-AMP (cGAMP), a critical signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[1][5] By degrading extracellular cGAMP, ENPP1 dampens the STING-mediated anti-tumor immune response, thereby promoting an immunosuppressive environment.[3][4] Given its surface expression on tumor cells and its role in immune evasion, ENPP1 is a promising therapeutic target for cancer immunotherapy.[1]

Immunohistochemistry (IHC) is an invaluable technique for detecting the expression and localization of ENPP1 within formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. This method allows for the semi-quantitative assessment of ENPP1 protein levels, providing insights into its potential role as a biomarker for patient stratification, prognosis, and predicting response to therapies targeting the ENPP1-STING axis.[4][6]

ENPP1 Signaling Pathway in Cancer

ENPP1 negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. In cancer cells, cytosolic double-stranded DNA (dsDNA) is sensed by cyclic GMP-AMP synthase (cGAS), which then catalyzes the synthesis of cGAMP from ATP and GTP.[1][3] Extracellular cGAMP can be taken up by other cells, activating the STING pathway in a paracrine manner, leading to the production of type I interferons and other cytokines that trigger a powerful anti-tumor immune response.[1][3] ENPP1, expressed on the surface of cancer and stromal cells, hydrolyzes extracellular cGAMP, thus inhibiting this anti-tumor response.[4][5]

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_ImmuneCell Immune/Stromal Cell Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Senses cGAMP_intra cGAMP (intracellular) cGAS->cGAMP_intra Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra cGAMP (extracellular) cGAMP_intra->cGAMP_extra Exported STING STING (ER Membrane) cGAMP_extra->STING Activates ENPP1 ENPP1 cGAMP_extra->ENPP1 TBK1_IRF3 TBK1/IRF3 Activation STING->TBK1_IRF3 Activates Cytokines Type I IFNs & Cytokines TBK1_IRF3->Cytokines Induces AntiTumor Anti-Tumor Immunity Cytokines->AntiTumor ENPP1->STING Inhibits AMP_PPi AMP + PPi ENPP1->AMP_PPi Hydrolyzes

Caption: The ENPP1-mediated inhibition of the cGAS-STING anti-tumor pathway.

Quantitative Summary of ENPP1 Expression in Human Tumors

Studies have demonstrated varied expression levels of ENPP1 across different tumor types, often correlating with clinical features. The following table summarizes key findings from IHC-based studies.

Cancer TypeENPP1 Expression LevelKey Findings & Clinical SignificanceReference(s)
High-Grade Serous Ovarian Carcinoma (HGSOC) Significantly increased in HGSOC (85.4% strong expression) compared to serous cystadenoma (1.03%) and normal ovarian epithelium (0%).Expression correlates with later FIGO stage and poorer cell differentiation. Suggests ENPP1 is involved in malignant progression and could be a therapeutic target.[6]
Breast Cancer Significantly elevated in primary tumors relative to normal mammary epithelium; highest levels in skeletal metastases.High ENPP1 mRNA expression correlates with worse disease-free survival. Low ENPP1 expression predicted response to anti-PD-1 therapy.[3][4][7]
Lung Cancer Elevated levels in most human lung tumor tissues compared to adjacent normal tissue.Dysregulation of ENPP1 promotes malignancy by enhancing cancer stem cell characteristics and EMT-like phenotypes.[1]
Gallbladder Cancer Predominantly located on the apical cytoplasmic side of bile duct tumor cells.Identified as a potential hub gene and tumor marker.[1]
Astrocytic Tumors Expression is associated with the grade of the tumor.Higher grade tumors show increased ENPP1 expression.[1]

Detailed Protocol: IHC Staining for ENPP1 in FFPE Sections

This protocol provides a comprehensive workflow for the immunohistochemical detection of ENPP1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

I. Materials and Reagents
ReagentSupplier/ExampleNotes
Primary Antibody Anti-ENPP1/PC1 antibody (e.g., Abcam ab223268, ab314551)Rabbit monoclonal or polyclonal. Optimal dilution must be determined.
FFPE Tissue Sections Human tumor tissue microarray or individual sectionsCut at 4-5 µm thickness and mounted on positively charged slides.
Deparaffinization Reagents Xylene, Ethanol (100%, 95%, 85%, 75%)Histology grade.
Antigen Retrieval Buffer Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) or Citrate Buffer (10 mM Sodium Citrate, pH 6.0)Choice of buffer may depend on the primary antibody used.[6][8]
Wash Buffer Phosphate Buffered Saline with 0.05% Tween 20 (PBST)
Peroxidase Block 3% Hydrogen Peroxide (H₂O₂) in Methanol or PBSTo quench endogenous peroxidase activity.[9][10]
Blocking Solution 10% Normal Goat Serum in PBSThe species of the serum should match the species of the secondary antibody.[10]
Detection System HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP))Polymer-based detection systems (e.g., LeicaDS9800) can also be used.[8]
Chromogen Substrate 3,3'-Diaminobenzidine (DAB) Kit
Counterstain Mayer's HematoxylinFor staining cell nuclei.
Mounting Medium Permanent mounting mediumFor coverslipping.

II. Experimental Workflow Diagram

IHC_Workflow start FFPE Tissue Section deparaffin 1. Deparaffinization & Rehydration (Xylene & Graded Ethanol) start->deparaffin retrieval 2. Antigen Retrieval (Heat-Induced, e.g., pH 9.0 Tris-EDTA) deparaffin->retrieval peroxidase 3. Peroxidase Block (3% H₂O₂ for 15 min) retrieval->peroxidase blocking 4. Protein Block (Normal Serum for 1 hour) peroxidase->blocking primary_ab 5. Primary Antibody Incubation (Anti-ENPP1, 4°C Overnight) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (HRP-Polymer/Conjugate, 30 min) primary_ab->secondary_ab detection 7. Chromogen Detection (DAB Substrate, ~5 min) secondary_ab->detection counterstain 8. Counterstaining (Hematoxylin, 1-3 min) detection->counterstain dehydrate 9. Dehydration & Clearing (Graded Ethanol & Xylene) counterstain->dehydrate mount 10. Mounting (Coverslip with Mounting Medium) dehydrate->mount analysis Microscopic Analysis mount->analysis

References

Application Note: Validating ENPP1 Inhibitor Effects through Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2][3] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses, and its overexpression has been correlated with poor prognosis in various cancers by fostering an immunosuppressive tumor microenvironment.[4][5][6] This makes ENPP1 a compelling target for therapeutic intervention. Small molecule inhibitors of ENPP1 are being developed to enhance anti-tumor immunity by restoring STING signaling.[7]

To validate the on-target effects of these inhibitors and to further elucidate the functional role of ENPP1, genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) serves as a powerful and specific approach. This application note provides a detailed protocol for the stable knockdown of ENPP1 in a human cancer cell line, followed by validation at the mRNA and protein levels, and assessment of the downstream effects on the STING signaling pathway. The results are compared with those obtained using a selective ENPP1 small molecule inhibitor to demonstrate concordance and confirm the mechanism of action.

Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon dsDNA binding, cGAS synthesizes cGAMP, which then binds to and activates STING on the endoplasmic reticulum. This triggers a signaling cascade culminating in the phosphorylation of IRF3 and the subsequent production of type I interferons and other inflammatory cytokines. ENPP1, a transmembrane glycoprotein, functions extracellularly to hydrolyze cGAMP, thereby attenuating this anti-tumor immune response.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAMP_ext Extracellular cGAMP AMP_GMP AMP + GMP cGAMP_ext->AMP_GMP Degradation ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolysis dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_int cGAMP cGAS->cGAMP_int Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext Export STING STING cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFNs Type I Interferons (IFN-β) pIRF3_dimer->IFNs Transcription

Figure 1: ENPP1's role in the cGAS-STING signaling pathway.

Experimental Workflow

The overall experimental workflow involves the production of lentiviral particles carrying ENPP1-targeting shRNA, transduction of target cells, selection of stable knockdown cells, and subsequent validation and functional assays. This is performed in parallel with treating cells with an ENPP1 inhibitor.

Experimental_Workflow cluster_lentivirus Lentiviral shRNA Production & Transduction cluster_inhibitor Small Molecule Inhibitor Treatment cluster_validation Validation & Functional Assays plasmid shRNA Plasmid (pLKO.1-shENPP1) transfection Co-transfection plasmid->transfection packaging Packaging Plasmids (psPAX2, pMD2.G) packaging->transfection hek293t HEK293T Cells hek293t->transfection harvest Harvest Lentiviral Supernatant transfection->harvest transduction Transduction of Target Cancer Cells harvest->transduction selection Puromycin Selection transduction->selection stable_cells Stable ENPP1 Knockdown Cell Line selection->stable_cells qpcr qPCR Analysis (ENPP1, IFN-β mRNA) stable_cells->qpcr western Western Blot (ENPP1, p-IRF3) stable_cells->western functional Functional Assays (e.g., cGAMP stimulation) stable_cells->functional inhibitor ENPP1 Inhibitor (e.g., STF-1623) treatment Inhibitor Treatment inhibitor->treatment target_cells Target Cancer Cells target_cells->treatment treated_cells ENPP1 Inhibited Cells treatment->treated_cells treated_cells->qpcr treated_cells->western treated_cells->functional

References

Application Notes and Protocols for Co-immunoprecipitation Studies of ENPP1 and its Interacting Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the interactions of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme involved in various physiological and pathological processes. The protocols focus on co-immunoprecipitation (Co-IP) techniques to investigate the interaction of ENPP1 with the insulin receptor and its enzymatic relationship with the cGAS-STING signaling pathway.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating insulin signaling and the innate immune response.[1][2] It functions by hydrolyzing extracellular nucleotides, most notably ATP, to produce pyrophosphate (PPi) and AMP.[1] Dysregulation of ENPP1 activity has been implicated in insulin resistance, type 2 diabetes, and the modulation of anti-tumor immunity.[1][3]

Understanding the molecular interactions of ENPP1 is critical for developing therapeutic strategies targeting these pathways. Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular environment. This document provides detailed protocols for the Co-IP of ENPP1 with its interacting partners, data presentation guidelines, and visualizations of the relevant signaling pathways.

Key Interacting Partners of ENPP1

  • Insulin Receptor (IR): ENPP1 directly interacts with the alpha subunit of the insulin receptor, leading to the inhibition of insulin signaling.[2] This interaction is a key mechanism in the development of insulin resistance.

  • cGAS-STING Pathway: ENPP1 negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. It achieves this by hydrolyzing the second messenger, cyclic GMP-AMP (cGAMP), thereby dampening the innate immune response.[4][5][6] This is an enzymatic interaction rather than a stable protein-protein interaction.

Quantitative Data from ENPP1 Co-immunoprecipitation Studies

The following table summarizes quantitative data from a study investigating the interaction between ENPP1 and the insulin receptor in HepG2 cells upon insulin stimulation. The data demonstrates a significant increase in the association of ENPP1 with the insulin receptor, particularly with the Q121 variant, which is associated with insulin resistance.

Cell LineTransfected ENPP1 VariantConditionFold Increase in ENPP1-IR Association (compared to untransfected, stimulated cells)Reference
HepG2K121 (Wild-Type)Insulin Stimulation54-fold
HepG2Q121 (Variant)Insulin Stimulation97-fold

Signaling Pathway and Experimental Workflow Diagrams

ENPP1 and Insulin Receptor Signaling Pathway

The following diagram illustrates the inhibitory effect of ENPP1 on the insulin signaling pathway.

ENPP1_Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) (α and β subunits) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates ENPP1 ENPP1 ENPP1->IR inhibits PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Vesicles AKT->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates

Caption: ENPP1 inhibits insulin signaling by interacting with the insulin receptor.

ENPP1 Regulation of the cGAS-STING Pathway

This diagram illustrates how ENPP1 negatively regulates the cGAS-STING pathway through the hydrolysis of cGAMP.

ENPP1_STING_Pathway cluster_cytosol Cytosol cluster_er ER/Golgi cluster_nucleus Nucleus cluster_extracellular_space Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_cyto 2'3'-cGAMP cGAS->cGAMP_cyto synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_cyto->STING activates cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_cyto->cGAMP_extra transported out TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_Genes Type I IFN Genes IRF3->IFN_Genes translocates to nucleus and activates IFN_production IFN Production IFN_Genes->IFN_production AMP_PPi AMP + PPi cGAMP_extra->AMP_PPi to ENPP1_extra ENPP1 ENPP1_extra->cGAMP_extra hydrolyzes

Caption: ENPP1 hydrolyzes extracellular cGAMP, inhibiting STING signaling.

Experimental Workflow for Co-immunoprecipitation

This diagram outlines the key steps in the co-immunoprecipitation protocol for studying ENPP1 interactions.

CoIP_Workflow start Start: Cell Culture (e.g., HepG2 cells) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclearing Pre-clearing of Lysate (with control beads) lysis->preclearing ip Immunoprecipitation (Incubate with anti-ENPP1 antibody) preclearing->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Washing Steps (Remove non-specific binding) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis (Western Blot or Mass Spectrometry) elution->analysis

Caption: Workflow for ENPP1 co-immunoprecipitation.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of Endogenous ENPP1 and Insulin Receptor

This protocol is designed for the co-immunoprecipitation of endogenous ENPP1 and the insulin receptor from cultured mammalian cells, such as HepG2 human hepatoma cells.

Materials:

  • Cell Culture: HepG2 cells (or other suitable cell line)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Insulin (100 nM working solution)

    • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol.[7] Add protease and phosphatase inhibitor cocktails immediately before use.

    • Antibodies:

      • Rabbit anti-ENPP1 antibody (for immunoprecipitation)

      • Mouse anti-Insulin Receptor β antibody (for western blot detection)

      • Normal Rabbit IgG (isotype control)

    • Protein A/G magnetic beads

    • Wash Buffer: Co-IP Lysis Buffer with 0.1% Triton X-100

    • Elution Buffer: 1x Laemmli sample buffer

  • Equipment:

    • Cell culture incubator

    • Centrifuge

    • Magnetic rack

    • Tube rotator

    • SDS-PAGE and western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to 80-90% confluency.

    • Serum-starve cells for 4-6 hours prior to insulin stimulation.

    • Stimulate cells with 100 nM insulin for 5-10 minutes at 37°C. A non-stimulated control should be included.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a BCA or Bradford protein assay.

  • Pre-clearing the Lysate:

    • To 1-2 mg of total protein, add 20 µL of Protein A/G magnetic beads.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of rabbit anti-ENPP1 antibody or normal rabbit IgG (isotype control).

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Immune Complex Capture:

    • Add 30 µL of equilibrated Protein A/G magnetic beads to each sample.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then separate the beads from the buffer.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Add 30-50 µL of 1x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

    • Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with mouse anti-Insulin Receptor β antibody.

    • Use an appropriate HRP-conjugated secondary antibody for detection.

    • Develop the blot using a chemiluminescent substrate.

Protocol 2: Cross-linking Co-immunoprecipitation for Membrane Protein Interactions

For transient or weak interactions between membrane proteins like ENPP1 and the insulin receptor, a cross-linking step can stabilize the complex.

Materials:

  • All materials from Protocol 1

  • Cross-linker: BS3 (bis[sulfosuccinimidyl] suberate) or DTSSP (3,3'-dithiobis[sulfosuccinimidyl propionate])

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

  • Cell Culture and Treatment:

    • Follow step 1 from Protocol 1.

  • Cross-linking:

    • After insulin stimulation, wash the cells twice with ice-cold PBS.

    • Add ice-cold PBS containing 1-2 mM BS3 or DTSSP to the cells.

    • Incubate for 30 minutes at 4°C with gentle rocking.

    • Quench the cross-linking reaction by adding Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at 4°C.

  • Cell Lysis and Co-immunoprecipitation:

    • Proceed with steps 2-9 from Protocol 1. If using a reducible cross-linker like DTSSP, ensure the elution buffer contains a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the cross-linker.

Troubleshooting and Considerations

  • High Background: Increase the number of washes or the detergent concentration in the wash buffer. Ensure proper pre-clearing of the lysate.

  • No Interaction Detected: The interaction may be transient or weak; consider using the cross-linking protocol. Optimize antibody concentrations and incubation times. The interaction may be dependent on specific post-translational modifications.

  • Antibody Heavy and Light Chain Interference: The heavy (~50 kDa) and light (~25 kDa) chains of the immunoprecipitating antibody can interfere with the detection of proteins of similar molecular weights. To mitigate this, use IP/Co-IP specific secondary antibodies that do not bind to the denatured antibody chains.

  • Controls: Always include an isotype control (e.g., normal rabbit IgG) to ensure the specificity of the immunoprecipitation. An input control (a small fraction of the cell lysate) should also be run on the western blot to confirm the presence of the proteins of interest.

References

In Situ Hybridization for the Detection of ENPP1 mRNA in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It is involved in the hydrolysis of extracellular ATP and other nucleotides, generating pyrophosphate and AMP. This enzymatic activity is critical in the regulation of bone mineralization, insulin signaling, and immune responses. Dysregulation of ENPP1 expression has been implicated in several diseases, including cancer, type 2 diabetes, and inflammatory disorders. Therefore, the precise localization and quantification of ENPP1 mRNA in tissue samples are essential for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies.

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific nucleic acid sequences within the morphological context of a cell or tissue. This document provides detailed application notes and protocols for the detection of ENPP1 mRNA in tissue samples using two common ISH methods: digoxigenin (DIG)-labeled probes for chromogenic detection and the more advanced RNAscope™ technology for single-molecule visualization.

Data Presentation

The following table summarizes the relative expression levels of ENPP1 mRNA across a variety of normal human tissues based on RNA sequencing data from The Human Protein Atlas.[1][2] This information can be valuable for selecting appropriate positive and negative control tissues for your ISH experiments.

TissueNormalized mRNA Expression (NX)
Placenta134.1
Kidney42.5
Gallbladder36.8
Thyroid Gland29.8
Adipose Tissue27.8
Breast24.5
Prostate24.1
Lung20.9
Colon19.8
Liver18.7
Small Intestine18.5
Testis17.9
Ovary16.4
Pancreas15.2
Brain11.5
Heart Muscle9.8
Skeletal Muscle5.2
Spleen4.1

Data is presented as consensus normalized expression (NX) values, which combine data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) portal.[1][2]

Signaling Pathways Involving ENPP1

Understanding the signaling pathways in which ENPP1 is involved can provide a broader context for the interpretation of ISH results. Below are diagrams of key signaling pathways involving ENPP1.

ENPP1_cGAMP_STING_Pathway cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation ATP_ext Extracellular ATP ATP_ext->ENPP1 Hydrolysis AMP AMP ENPP1->AMP GMP GMP ENPP1->GMP TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription Induction

Caption: ENPP1 regulation of the cGAS-STING signaling pathway.

ENPP1_Adenosine_Signaling_Pathway ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor Binding ENPP1->AMP CD39->ADP CD39->AMP CD73->Adenosine Signaling Downstream Signaling AdenosineReceptor->Signaling

Caption: ENPP1 in the generation of extracellular adenosine.

Experimental Protocols

Protocol 1: In Situ Hybridization with Digoxigenin (DIG)-Labeled Probes

This protocol describes the detection of ENPP1 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a DIG-labeled antisense RNA probe and chromogenic detection.

1. Probe Preparation

  • Template Generation: A cDNA clone of human ENPP1 should be used as a template. Linearize the plasmid DNA with an appropriate restriction enzyme to allow for the synthesis of an antisense RNA probe.

  • In Vitro Transcription: Synthesize the DIG-labeled antisense RNA probe using an in vitro transcription kit with DIG-11-UTP. A sense probe should also be synthesized as a negative control.

  • Probe Purification and Quantification: Purify the labeled probe to remove unincorporated nucleotides. Quantify the probe concentration using a spectrophotometer.

2. Tissue Section Preparation

  • Cut 5-10 µm thick sections from FFPE tissue blocks and mount them on positively charged slides.

  • Bake the slides at 60°C for 1 hour.

  • Deparaffinize the sections in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to distilled water (2 minutes each).

  • Treat with Proteinase K (10-20 µg/mL in PBS) at 37°C for 10-30 minutes to unmask the target RNA. The incubation time may need to be optimized depending on the tissue type.

  • Wash in PBS (2 x 5 minutes).

  • Post-fix in 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Wash in PBS (2 x 5 minutes).

  • Acetylate the sections by incubating in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.

  • Wash in PBS (2 x 5 minutes).

  • Dehydrate through a graded series of ethanol and air dry.

3. Hybridization

  • Prepare the hybridization buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA).

  • Dilute the DIG-labeled ENPP1 antisense probe (and sense control probe on a separate slide) in the hybridization buffer to a final concentration of 100-500 ng/mL.

  • Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.

  • Apply the hybridization solution to the tissue sections, cover with a coverslip, and seal to prevent evaporation.

  • Incubate in a humidified chamber at 55-65°C overnight.

4. Post-Hybridization Washes

  • Remove the coverslips by immersing the slides in 5x SSC.

  • Wash in 2x SSC with 50% formamide at the hybridization temperature for 30 minutes.

  • Wash in 2x SSC at the hybridization temperature for 20 minutes.

  • Wash in 0.2x SSC at the hybridization temperature for 20 minutes (high stringency wash).

  • Wash in MABT (Maleic acid buffer with Tween-20) at room temperature (2 x 5 minutes).

5. Immunodetection

  • Block non-specific binding by incubating the sections in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1 hour at room temperature.

  • Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.

  • Wash in MABT (3 x 10 minutes).

  • Equilibrate the sections in an alkaline phosphatase buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).

6. Signal Detection

  • Prepare the chromogenic substrate solution (e.g., NBT/BCIP).

  • Incubate the sections with the substrate solution in the dark until the desired color intensity is reached. Monitor the color development under a microscope.

  • Stop the reaction by washing the slides in PBS.

  • Counterstain with Nuclear Fast Red or another suitable counterstain.

  • Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

7. Data Analysis

  • Examine the slides under a bright-field microscope.

  • The ENPP1 mRNA signal will appear as a blue/purple precipitate.

  • Compare the signal intensity and localization in the antisense-probed sections to the sense-probed (negative control) sections.

Protocol 2: RNAscope™ In Situ Hybridization

The RNAscope™ technology is a highly sensitive and specific method for detecting single RNA molecules in situ. This protocol provides a general overview of the manual RNAscope™ 2.5 HD Reagent Kit (Brown) assay for FFPE tissues. It is crucial to follow the manufacturer's specific instructions for the chosen kit.

1. Sample Preparation

  • Follow the same deparaffinization and rehydration steps as in Protocol 1.

  • Perform target retrieval using the RNAscope™ Target Retrieval Reagents by boiling the slides for a specified time (e.g., 15 minutes).

  • Rinse in deionized water.

  • Treat with RNAscope™ Protease Plus at 40°C for 30 minutes in a hybridization oven.

  • Rinse in deionized water.

2. Probe Hybridization

  • Apply the RNAscope™ ENPP1 target probe to the sections and incubate at 40°C for 2 hours in a hybridization oven.

  • Use appropriate positive (e.g., PPIB) and negative (e.g., dapB) control probes on separate sections.

3. Signal Amplification

  • Perform a series of signal amplification steps by sequentially applying the RNAscope™ HD 2.5 Amp reagents (Amp 1, Amp 2, Amp 3, Amp 4, Amp 5, and Amp 6) with intervening wash steps using RNAscope™ Wash Buffer. These steps create a branched DNA structure that amplifies the signal.

4. Signal Detection

  • Incubate with the appropriate detection reagent (e.g., HRP-based for brown signal).

  • Develop the signal using the provided chromogen (e.g., DAB).

  • Wash with deionized water.

5. Counterstaining and Mounting

  • Counterstain with a suitable hematoxylin.

  • Dehydrate, clear, and mount the slides.

6. Data Analysis

  • Examine the slides under a bright-field microscope.

  • ENPP1 mRNA signals will appear as distinct brown dots.

  • Quantify the signal by counting the number of dots per cell or by using a semi-quantitative scoring system (e.g., H-score).

Experimental Workflow Diagram

ISH_Workflow start Start: FFPE Tissue Block sectioning Sectioning (5-10 µm) start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization pretreatment Pretreatment (Target Retrieval & Protease Digestion) deparaffinization->pretreatment probe_hybridization Probe Hybridization (ENPP1 Antisense Probe) pretreatment->probe_hybridization post_hybridization_washes Post-Hybridization Washes probe_hybridization->post_hybridization_washes signal_amplification Signal Amplification post_hybridization_washes->signal_amplification signal_detection Signal Detection (Chromogenic or Fluorescent) signal_amplification->signal_detection counterstaining Counterstaining signal_detection->counterstaining mounting Dehydration, Clearing & Mounting counterstaining->mounting analysis Microscopy & Data Analysis mounting->analysis

Caption: General workflow for in situ hybridization of ENPP1 mRNA.

Troubleshooting

IssuePossible CauseSuggested Solution
No Signal or Weak Signal RNA degradationUse RNase-free reagents and techniques. Check RNA quality of the tissue block.
Insufficient probe concentrationIncrease probe concentration.
Inefficient probe labelingVerify probe labeling efficiency.
Over-fixation of tissueOptimize Proteinase K digestion time and temperature.
Inadequate target retrievalOptimize target retrieval conditions (time and temperature).
High Background Non-specific probe bindingIncrease stringency of post-hybridization washes. Include a pre-hybridization step. Use a sense probe as a negative control.
Insufficient blockingIncrease blocking time or use a different blocking reagent.
Endogenous enzyme activity (for AP/HRP detection)Include an endogenous enzyme quenching step.
Uneven Staining Incomplete reagent coverageEnsure the entire tissue section is covered with reagents at each step.
Air bubbles under coverslipCarefully apply coverslips to avoid trapping air bubbles.
Tissue Damage or Loss Over-digestion with Proteinase KReduce Proteinase K concentration or incubation time.
Harsh washing stepsBe gentle during washing steps. Use adhesive slides.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the detection of ENPP1 mRNA in tissue samples using in situ hybridization. The choice between the traditional DIG-based method and the more sensitive RNAscope™ technology will depend on the specific research question, the expected expression level of ENPP1, and the available resources. Careful optimization of the protocols and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible results. The ability to visualize and quantify ENPP1 mRNA at the cellular level will undoubtedly contribute to a deeper understanding of its biological functions and its role in disease.

References

Troubleshooting & Optimization

Improving the solubility of Enpp-1-IN-8 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Enpp-1-IN-8 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Like many small molecule inhibitors, particularly those with a quinazoline scaffold, this compound is predicted to have low aqueous solubility. For in vivo studies, poor solubility can lead to low bioavailability, inconsistent drug exposure, and potentially inaccurate or irreproducible experimental results. Ensuring the compound is adequately dissolved in a suitable vehicle is critical for effective delivery to the target site.

Q2: What are the known physicochemical properties of this compound?

While extensive public data on the physicochemical properties of this compound is limited, the following information has been compiled from available sources:

PropertyValueSource
Molecular Formula C₁₉H₂₆N₆O₄SCymitQuimica
Molecular Weight 434.51 g/mol CymitQuimica
Appearance SolidCymitQuimica
Patent Identifier Compound 51 in patent WO2021203772A1MedchemExpress

Q3: Is there a recommended starting formulation for in vivo studies with this compound?

While a specific, validated formulation for this compound is not publicly available, a common and effective vehicle for similar poorly soluble small molecules, including other ENPP1 inhibitors, can be used as a starting point. The following formulation is based on a protocol for a related compound, Enpp-1-IN-1:

ComponentPercentage (v/v)Purpose
DMSO 5-10%Initial solvent to dissolve the compound
PEG300 30-40%Co-solvent to maintain solubility upon dilution
Tween 80 5-10%Surfactant to improve stability and prevent precipitation
Saline (0.9% NaCl) or Water 40-60%Vehicle for injection

Important: This is a starting point. The final concentrations may need to be optimized based on the required dose and the observed stability of the formulation. Always perform a small-scale test to ensure the compound remains in solution at the desired concentration.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshoot and optimize the formulation of this compound if you encounter solubility issues.

Problem: this compound precipitates out of solution during formulation or upon administration.

Below is a troubleshooting workflow to address this common issue.

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a Standard In Vivo Formulation

This protocol provides a step-by-step method for preparing a 1 mL formulation of this compound based on a common vehicle for poorly soluble inhibitors.

G start Start: Prepare Formulation step1 Weigh the required amount of this compound. start->step1 step2 Dissolve this compound in DMSO to create a concentrated stock solution. (e.g., 10 mg in 100 µL DMSO for a 100 mg/mL stock) step1->step2 step3 Vortex and gently warm if necessary to ensure complete dissolution. step2->step3 step4 In a separate tube, add PEG300. (e.g., 400 µL) step3->step4 step5 Add the this compound/DMSO stock to the PEG300 and vortex thoroughly. step4->step5 step6 Add Tween 80 to the mixture and vortex until the solution is clear. (e.g., 50 µL) step5->step6 step7 Slowly add saline or sterile water dropwise while vortexing to reach the final volume. (e.g., add 450 µL to reach 1 mL) step6->step7 step8 Visually inspect the final formulation for any signs of precipitation. step7->step8 end_node End: Formulation is ready for use. step8->end_node

Caption: Experimental workflow for preparing an this compound formulation.

ENPP1 Signaling Pathway

Understanding the pathway in which this compound acts is crucial for interpreting experimental results. ENPP1 is a key negative regulator of the cGAS-STING innate immune signaling pathway.

ENPP1_Pathway cluster_cell Tumor Cell / Antigen Presenting Cell cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA (e.g., from tumor or pathogen) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER membrane) cGAMP->STING activates cGAMP_out Extracellular 2'3'-cGAMP cGAMP->cGAMP_out exported TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-α/β) pIRF3->IFN translocates to nucleus and induces transcription IFN_response Antitumor Immunity IFN->IFN_response ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Enpp1_IN_8 This compound Enpp1_IN_8->ENPP1 inhibits cGAMP_out->ENPP1

Caption: The ENPP1-cGAS-STING signaling pathway.

Enpp-1-IN-8 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). For a similar compound, Enpp-1-IN-1, a solubility of 69 mg/mL in fresh DMSO has been reported.[1] It is crucial to use high-purity, anhydrous DMSO to minimize degradation, as moisture can affect the stability and solubility of the compound.

Q2: How should I store the this compound stock solution in DMSO?

A2: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C. Studies on other ENPP-1 inhibitors suggest that stock solutions in DMSO can be stable for up to one year at -20°C and up to two years at -80°C.[2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the expected stability of this compound in DMSO at room temperature?

A3: While specific data for this compound is unavailable, general studies on small molecule stability in DMSO at room temperature indicate a significant risk of degradation over time. One study showed that after one year of storage at room temperature, the probability of observing the intact compound was only 52%.[3][4] Therefore, it is strongly advised to minimize the time that this compound solutions in DMSO are kept at room temperature.

Q4: Can I store this compound in aqueous solutions or cell culture media?

A4: It is not recommended to store this compound in aqueous solutions or cell culture media for extended periods. Small molecules can be unstable in aqueous environments due to hydrolysis. Furthermore, components of cell culture media, such as serum proteins, can bind to the compound, and other media components could potentially react with it, leading to degradation or loss of activity.[5][6] Working solutions in cell culture media should be prepared fresh for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation of this compound stock solution. 2. Instability in cell culture media. 3. Binding to serum proteins in the media. 4. Precipitation of the compound in the media. 1. Prepare a fresh stock solution from solid compound. Perform a stability check of the old stock solution using a method like HPLC.2. Prepare the working solution in cell culture media immediately before adding it to the cells. Avoid storing the compound in media.3. If using serum-containing media, consider that the effective concentration of the inhibitor might be lower due to protein binding. You may need to test a range of concentrations.4. Visually inspect the media for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.
Variability between experiments. 1. Inconsistent handling of the compound. 2. Use of aged or improperly stored stock solutions. 3. Differences in cell culture conditions. 1. Standardize the protocol for preparing and handling this compound solutions. Ensure consistent timing and temperatures.2. Always use freshly prepared working solutions and ensure stock solutions have been stored correctly and are within their expected stability period.3. Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments.
Complete loss of activity. 1. Significant degradation of the compound. 2. Incorrect initial concentration. 1. Discard the old stock solution and prepare a new one from the solid compound. Consider performing a quality control check on the solid material if it is old.2. Verify the calculations for the stock and working solution concentrations.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes general stability findings for small molecules in DMSO, which can serve as a guideline.

Storage Condition Solvent Duration Observed Stability
4°CDMSO/water (90/10)2 years85% of compounds were stable.[7]
Room TemperatureDMSO3 months92% probability of observing the compound.[3][4]
Room TemperatureDMSO6 months83% probability of observing the compound.[3][4]
Room TemperatureDMSO1 year52% probability of observing the compound.[3][4]
-20°CDMSO6 years89% of compounds showed >80% purity.[8]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound solid compound
  • High-purity, anhydrous DMSO
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other appropriate modifier)
  • HPLC system with a UV detector
  • C18 HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a precise volume of anhydrous DMSO to create a stock solution of a known concentration (e.g., 10 mM).
  • Vortex thoroughly to ensure complete dissolution.

3. Stability Study Setup:

  • Aliquot the stock solution into several vials for analysis at different time points and storage conditions.
  • Time Zero (T=0) Analysis: Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to establish the initial purity and peak area.
  • Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).

4. HPLC Analysis:

  • Method Development (if necessary): Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradants. A common starting point is a gradient method with a C18 column.[9][10]
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Run a gradient from low to high organic phase to elute the compound and any impurities.
  • Sample Preparation: At each time point, dilute an aliquot of the stored stock solution with the mobile phase to a suitable concentration for HPLC analysis.
  • Injection: Inject the prepared sample onto the HPLC system.

5. Data Analysis:

  • At each time point, record the peak area of the parent this compound peak.
  • Calculate the percentage of the remaining this compound relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

ENPP1 Signaling Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi). It also degrades cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (stimulator of interferon genes) pathway, thereby playing a crucial role in innate immunity.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP_ext Extracellular cGAMP cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING activates AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi cGAS cGAS cGAS->STING synthesizes cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription dsDNA Cytosolic dsDNA dsDNA->cGAS Enpp1_IN_8 This compound Enpp1_IN_8->ENPP1 inhibits

Caption: ENPP1 signaling and its inhibition.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound.

Stability_Workflow cluster_timepoint At Each Time Point (T=X) start Start: Solid this compound prep_stock Prepare Stock Solution in Anhydrous DMSO start->prep_stock t0_analysis T=0 Analysis (HPLC) prep_stock->t0_analysis storage Aliquot and Store under Different Conditions (e.g., RT, 4°C, -20°C) prep_stock->storage sample_prep Prepare Sample for HPLC storage->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis: - Calculate % Remaining - Identify Degradants hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for assessing compound stability.

References

Determining the optimal concentration of Enpp-1-IN-8 for cell treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enpp-1-IN-8, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets ENPP1, a type II transmembrane glycoprotein. ENPP1's primary role in the context of antitumor immunity is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway. By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment. This accumulation subsequently activates the STING (Stimulator of Interferon Genes) pathway in immune cells, resulting in the production of type I interferons and other pro-inflammatory cytokines that enhance the antitumor immune response.

ENPP1_Inhibition_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Enpp1_IN_8 This compound Enpp1_IN_8->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Transcription Immune_Response Antitumor Immune Response IFNs->Immune_Response

Figure 1: ENPP1 Inhibition and STING Pathway Activation.
How do I prepare a stock solution of this compound?

Proper preparation of the inhibitor stock solution is critical for experimental reproducibility.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Protocol:

  • Warm the vial of this compound to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) and/or sonication may be used to aid dissolution if precipitation is observed.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is typically stable for up to 6 months.[1][2]

Note: Always refer to the manufacturer's datasheet for specific solubility and storage recommendations for your particular lot of this compound.

What is the optimal concentration of this compound for cell treatment?

The optimal concentration of this compound is highly dependent on the specific cell line, experimental conditions, and desired endpoint. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration for your system.

General Guidance:

  • Starting Range: Based on reported IC50 values for similar ENPP1 inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response studies. For example, a quinazolinone-based inhibitor showed an IC50 of 0.188 µM in a molecular assay and 0.732 µM in a cell-based assay.

  • Dose-Response Curve: Generate a dose-response curve by treating your cells with a serial dilution of this compound.

  • Key Readouts: Measure relevant downstream effects of ENPP1 inhibition, such as:

    • Cell Viability: To determine the cytotoxic or cytostatic effects of the inhibitor.

    • STING Pathway Activation: Measured by the phosphorylation of TBK1 and IRF3 via Western blot, or the secretion of IFN-β into the cell culture supernatant via ELISA.

    • Extracellular cGAMP Levels: To directly measure the inhibition of ENPP1 activity.

The optimal concentration will be the lowest concentration that elicits a robust and reproducible biological response with minimal cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay

This protocol outlines a general procedure to assess the effect of this compound on cell viability and determine a suitable concentration range for further experiments.

Cell_Viability_Workflow A Seed cells in a 96-well plate C Treat cells with different concentrations A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add viability reagent (e.g., MTT, MTS, or Resazurin) D->E F Incubate for 1-4 hours E->F G Measure absorbance or fluorescence F->G H Plot dose-response curve and determine IC50 G->H

Figure 2: Workflow for Determining Cell Viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or Resazurin)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for the recommended time (typically 1-4 hours) to allow for color or fluorescence development.

  • Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Measuring STING Pathway Activation via IFN-β ELISA

This protocol describes how to measure the secretion of IFN-β from cells treated with this compound as an indicator of STING pathway activation.

Materials:

  • Target cell line (e.g., THP-1 monocytes, or a co-culture system)

  • Complete cell culture medium

  • 24-well or 48-well tissue culture plates

  • This compound

  • Human or mouse IFN-β ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound as determined from the cell viability assay. It is advisable to use concentrations at and below the IC50 to avoid confounding effects from cytotoxicity. Include positive (e.g., cGAMP) and negative (vehicle) controls.

  • Incubation: Incubate the cells for a suitable time to allow for IFN-β production and secretion (e.g., 24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of IFN-β in each sample.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background in assays - Precipitated compound in the media.- High DMSO concentration.- Interference of the compound with the assay chemistry.- Ensure complete dissolution of the stock solution. Consider sterile filtering of the final diluted compound in media.- Keep the final DMSO concentration below 0.1%.- Run a control with the compound in cell-free media to check for direct interference with the assay reagents.
No or low STING activation (e.g., no IFN-β production) - The cell line does not express all components of the cGAS-STING pathway (e.g., low or no STING expression).- The concentration of this compound is too low.- The incubation time is too short.- The cells do not produce or export sufficient endogenous cGAMP.- Degradation of secreted IFN-β.- Confirm the expression of key pathway components (cGAS, STING, TBK1, IRF3) in your cell line via Western blot or qPCR.- Perform a dose-response experiment with a wider concentration range.- Optimize the incubation time (e.g., 12, 24, 48 hours).- Consider co-stimulating cells with a DNA-damaging agent or transfecting with dsDNA to induce cGAMP production.- Collect and process supernatants promptly; store at -80°C if not used immediately.
Unexpected cytotoxicity at low concentrations - Off-target effects of the inhibitor.- The cell line is particularly sensitive to the compound or DMSO.- Perform a literature search for known off-target effects of quinazolinone-based inhibitors.- Lower the final DMSO concentration.- Test the inhibitor in a different cell line to see if the effect is cell-type specific.
Inconsistent results between experiments - Inconsistent preparation of the this compound stock solution.- Variability in cell density or health.- Repeated freeze-thaw cycles of the stock solution.- Prepare a large batch of stock solution, aliquot, and store properly.- Standardize cell seeding density and ensure cells are in a logarithmic growth phase.- Use a fresh aliquot of the stock solution for each experiment.

Quantitative Data Summary

The following table summarizes reported IC50 values for various ENPP1 inhibitors. Note: Data for this compound is not publicly available. This table is provided for context and to guide the design of dose-response experiments for this compound.

InhibitorAssay TypeSubstrateIC50 / KiReference
Quinazolinone-based inhibitor (Compound 4e) MolecularATP0.188 µM
Quinazolinone-based inhibitor (Compound 4e) Cell-based-0.732 µM
Enpp-1-IN-19 EnzymaticcGAMP68 nM[1]
Compound 30 (Quinazoline derivative) Enzymatic-8.05 nM[3]
Compound 30 (Quinazoline derivative) Cell-based (MDA-MB-231)-1.53 nM[3]

References

How to minimize off-target effects of Enpp-1-IN-8 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Enpp-1-IN-8 in their experiments. Given the limited publicly available data for this specific inhibitor, this guide focuses on best practices for characterizing any potent ENPP1 inhibitor and mitigating potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides.[1] One of its key functions is the degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[2][3][4] By inhibiting ENPP1, this compound is designed to prevent the breakdown of cGAMP, thereby enhancing STING signaling. Additionally, ENPP1 is involved in the production of adenosine, an immunosuppressive molecule in the tumor microenvironment.[2][5] Therefore, inhibiting ENPP1 can have a dual effect of boosting the cGAMP-STING pathway and reducing adenosine-mediated immunosuppression.

Q2: Why is it important to consider off-target effects when using this compound?

A2: While this compound is designed to be a potent ENPP1 inhibitor, like most small molecule inhibitors, it has the potential to bind to and affect the function of other proteins in the cell. These unintended interactions, known as off-target effects, can lead to misinterpretation of experimental results and potential cellular toxicity. For example, an observed phenotype might be incorrectly attributed to the inhibition of ENPP1 when it is actually caused by the modulation of an unknown off-target protein. Therefore, it is crucial to experimentally validate the on-target activity and assess the selectivity of this compound in your specific experimental system.

Q3: What are the known substrates and signaling pathways regulated by ENPP1?

A3: ENPP1 has several key substrates and is involved in multiple signaling pathways:

  • 2'3'-cGAMP: ENPP1 is the primary hydrolase of extracellular 2'3'-cGAMP, a potent activator of the STING pathway. By degrading cGAMP, ENPP1 acts as a negative regulator of this innate immune signaling cascade.[2][6]

  • ATP: ENPP1 hydrolyzes ATP to produce AMP and pyrophosphate (PPi). This activity is important in regulating purinergic signaling and bone mineralization.[6][7]

  • Purinergic Signaling: Through its hydrolysis of ATP, ENPP1 influences the availability of various purinergic signaling molecules, including ATP itself and its breakdown product, adenosine, which has immunosuppressive effects.[2][6]

Understanding these pathways is essential for designing experiments and interpreting the effects of this compound.

Troubleshooting Guide

Q1: I am observing a phenotype in my cells treated with this compound, but I'm not sure if it's a specific on-target effect. How can I confirm this?

A1: This is a critical question in inhibitor studies. Here are several strategies to differentiate on-target from off-target effects:

  • Use a structurally distinct ENPP1 inhibitor: If a different, structurally unrelated ENPP1 inhibitor produces the same phenotype, it is more likely that the effect is on-target.

  • Perform a rescue experiment: If you can "rescue" the phenotype by introducing a form of ENPP1 that is resistant to this compound while the endogenous ENPP1 is knocked down, this provides strong evidence for on-target activity.

  • Utilize ENPP1 knockout/knockdown cells: The phenotype observed with this compound treatment should be absent or significantly diminished in cells lacking ENPP1.

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results can arise from several factors related to the inhibitor and experimental setup:

  • Inhibitor Concentration: Ensure you are using a concentration of this compound that is appropriate for your assay. It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits ENPP1 without causing significant off-target effects or cytotoxicity.

  • Solubility and Stability: this compound is reported to be soluble in DMSO. Ensure the inhibitor is fully dissolved and that the final DMSO concentration in your experiments is consistent and non-toxic to your cells. Prepare fresh dilutions of the inhibitor for each experiment to avoid degradation.

  • Cellular Context: The expression level of ENPP1 can vary between cell types.[8] Verify the expression of ENPP1 in your specific cell model to ensure it is a relevant target.

Q3: I suspect this compound is causing cellular toxicity. How can I investigate this?

A3: It is important to distinguish between on-target mediated cell death and off-target toxicity.

  • Dose-Response for Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations. This will help you determine the concentration at which the inhibitor becomes toxic.

  • Compare with ENPP1 Knockout/Knockdown: If the toxicity is observed at similar concentrations in both wild-type and ENPP1-deficient cells, it is likely an off-target effect.

  • Use a Negative Control: A structurally similar but inactive analog of this compound, if available, can be a valuable tool to demonstrate that the observed effects are not due to non-specific chemical properties.

Data Presentation

To systematically evaluate the activity and selectivity of this compound, it is crucial to organize your quantitative data in a clear and structured manner. The following tables are templates that can be used to summarize your experimental findings.

Table 1: Potency of this compound against ENPP1

Assay TypeSubstrateIC₅₀ (nM)Kᵢ (nM)Hill SlopeNotes
Biochemical AssaycGAMPe.g., using recombinant human ENPP1
Biochemical AssayATPe.g., using recombinant human ENPP1
Cell-Based AssayEndogenouse.g., measuring cGAMP levels in cell culture

Table 2: Selectivity Profile of this compound

TargetAssay TypeIC₅₀ (nM) or % Inhibition @ [X] µMFold Selectivity (vs. ENPP1)
ENPP2 (Autotaxin)Biochemical
ENPP3Biochemical
Other PhosphodiesterasesBiochemical
Kinase Panel (e.g., KinomeScan)Binding/Activity
Other identified off-targetsVaries

Experimental Protocols

The following are generalized protocols for key experiments to characterize the on-target and off-target effects of this compound. These should be optimized for your specific experimental system.

Protocol 1: In Vitro ENPP1 Inhibition Assay

Objective: To determine the potency (IC₅₀) of this compound against purified ENPP1 enzyme.

Materials:

  • Recombinant human ENPP1 protein

  • ENPP1 assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Substrate: 2'3'-cGAMP or ATP

  • This compound

  • Detection reagent (e.g., AMP/GMP detection kit, luciferase-based ATP detection kit)

  • 96- or 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • In a multi-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add recombinant ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP).

  • Allow the reaction to proceed for a set time at 37°C.

  • Stop the reaction and measure the product formation using an appropriate detection reagent and a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with ENPP1 in intact cells.

Materials:

  • Cells expressing ENPP1

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (containing protease inhibitors)

  • Antibody against ENPP1 for Western blotting

  • Secondary antibody and detection reagents

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound at the desired concentration or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and analyze the amount of soluble ENPP1 by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Kinome-wide Selectivity Profiling (KinomeScan)

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

Note: This is typically performed as a service by specialized companies. The general principle is described below.

Principle: The KinomeScan approach utilizes a competition binding assay. The inhibitor of interest (this compound) is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding to that kinase.

General Workflow:

  • This compound is incubated with a panel of human kinases, each tagged with a unique DNA identifier.

  • The kinase-inhibitor mixture is passed over a column containing an immobilized broad-spectrum kinase inhibitor.

  • Kinases that are not bound by this compound will bind to the column, while those bound to the inhibitor will flow through.

  • The amount of each kinase retained on the column is quantified by qPCR.

  • The results are typically presented as a percentage of the DMSO control, with lower percentages indicating stronger binding of the inhibitor to the kinase.

Mandatory Visualizations

ENPP1 Signaling Pathways

ENPP1_Signaling cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolyzes STING STING (ER Membrane) cGAMP_ext->STING Activates ATP_ext ATP ATP_ext->ENPP1 Hydrolyzes AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine AdoR Adenosine Receptor Adenosine->AdoR CD73->Adenosine Immunosuppression Immunosuppression AdoR->Immunosuppression cGAS cGAS cGAS->cGAMP_ext Synthesizes & exports cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces transcription Immune_Response Antitumor Immunity IFN->Immune_Response This compound This compound This compound->ENPP1 Inhibits

Caption: ENPP1 signaling pathways and the mechanism of action of this compound.

Experimental Workflow for Inhibitor Specificity

Experimental_Workflow cluster_Initial_Characterization Initial Characterization cluster_Off_Target_Screening Off-Target Screening cluster_Validation Phenotypic Validation Biochem_Assay Biochemical Assay (IC50 vs ENPP1) Cell_Assay Cell-Based Assay (On-target effect) Biochem_Assay->Cell_Assay Dose_Response Dose-Response Curve Cell_Assay->Dose_Response Selectivity_Panel Selectivity Profiling (e.g., KinomeScan) Dose_Response->Selectivity_Panel Proceed if potent & on-target effect Knockout ENPP1 Knockout/Knockdown (Compare Phenotype) Dose_Response->Knockout Validate phenotype CETSA Cellular Thermal Shift Assay (Target Engagement) Selectivity_Panel->CETSA Validate hits Rescue Rescue Experiment (Express resistant ENPP1) Knockout->Rescue Negative_Control Inactive Analog Control Rescue->Negative_Control Conclusion End Negative_Control->Conclusion Confirm Specificity Start Start Start->Biochem_Assay

Caption: A generalized experimental workflow for validating the specificity of this compound.

References

Troubleshooting inconsistent results in ENPP1 activity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ENPP1 activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring ENPP1 activity?

A1: ENPP1 activity is typically measured by detecting the products of its enzymatic reaction, primarily AMP and inorganic pyrophosphate (PPi). Common assay formats include:

  • Fluorescence-Based Assays: These are often used in high-throughput screening (HTS) and include formats like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1] The Transcreener® AMP²/GMP² Assay is a popular example that directly detects AMP or GMP produced.[1]

  • Colorimetric Assays: A common colorimetric method involves the detection of inorganic phosphate using a malachite green-molybdate reagent.[2][3] This can be adapted to measure PPi by using an inorganic pyrophosphatase to convert PPi to inorganic phosphate.[2][3]

  • Chromatography-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate (e.g., 2',3'-cGAMP) and its product.[4]

Q2: What are the typical substrates used in ENPP1 activity assays?

A2: ENPP1 can hydrolyze various nucleotides. The most commonly used and physiologically relevant substrates in activity assays are:

  • Adenosine Triphosphate (ATP)[2][5][6]

  • 2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP)[1][4][5]

  • Thymidine 5′-monophosphate p-nitrophenyl (TMP-pNP)[7]

Q3: My ENPP1 assay is showing high background signal. What are the potential causes and solutions?

A3: High background signal can obscure the detection of ENPP1 activity. Here are some common causes and troubleshooting steps:

Potential CauseRecommended Solution
Contaminated Reagents Use fresh, high-quality reagents. Ensure that the substrate solution has not prematurely hydrolyzed.
Non-Enzymatic Substrate Degradation Optimize buffer conditions (pH, ionic strength). Some substrates are sensitive to temperature and pH.
Autohydrolysis of Substrate Run a no-enzyme control to quantify the rate of spontaneous substrate breakdown. Subtract this value from your experimental wells.
Interference from Assay Components Test for interference from components of your test compounds (e.g., autofluorescence). Run appropriate vehicle controls. Far-red fluorescent readouts can help minimize compound interference.[1]

Q4: My assay results are inconsistent and not reproducible. What should I check?

A4: Inconsistent results can be frustrating. A systematic approach to troubleshooting is key.

Potential CauseRecommended Solution
Pipetting Errors Calibrate your pipettes regularly. When possible, prepare a master mix to minimize well-to-well variability. Avoid pipetting very small volumes.[8]
Incomplete Reagent Mixing Ensure all components are thoroughly thawed and mixed before use. Mix the reaction plate gently but thoroughly after adding all reagents.[8]
Temperature Fluctuations Maintain a consistent temperature during the incubation period. Use a temperature-controlled plate reader.
Enzyme Instability Aliquot your enzyme stock to avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times when not in use.
Incorrect Incubation Time Ensure the reaction is stopped within the linear range of product formation (initial velocity conditions).[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your ENPP1 activity assays in a question-and-answer format.

Issue 1: Low or No ENPP1 Activity Detected

  • Question: I am not observing any significant signal over my background, suggesting little to no enzyme activity. What could be wrong?

  • Answer:

    • Check Enzyme Concentration: Your enzyme concentration may be too low. Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.

    • Verify Enzyme Activity: Test your enzyme with a known, potent substrate to confirm its activity. If possible, use a positive control inhibitor to ensure the assay can detect changes in activity.

    • Optimize Assay Buffer: ENPP1 activity is dependent on divalent cations like Mg²⁺ and Zn²⁺.[5] Ensure your assay buffer contains the appropriate concentrations of these ions and is at the optimal pH (typically around 7.5-9.4).[1][7]

    • Substrate Concentration: Ensure the substrate concentration is appropriate. For kinetic studies, concentrations around the Km value are often used.

Issue 2: Non-Linear Reaction Progress Curves

  • Question: My plot of product formation over time is not linear. What does this indicate?

  • Answer: A non-linear progress curve can indicate several issues:

    • Substrate Depletion: If the reaction proceeds for too long, the substrate concentration will decrease, leading to a slowing of the reaction rate. Shorten the incubation time to ensure you are measuring the initial velocity.[1]

    • Product Inhibition: ENPP1 can be subject to product inhibition by AMP.[6] As the product accumulates, it can bind to the enzyme and inhibit its activity. Again, measuring the initial velocity is crucial.

    • Enzyme Instability: The enzyme may be losing activity over the course of the incubation. Check the stability of your enzyme under the assay conditions.

Issue 3: Unexpected Results with Inhibitors

  • Question: I am screening for ENPP1 inhibitors, but my results are variable or do not show a clear dose-response relationship. What should I consider?

  • Answer:

    • Compound Interference: The compounds themselves may interfere with the assay detection method (e.g., autofluorescence, light scattering). Run controls with the compound in the absence of the enzyme to check for such effects.

    • Solubility Issues: Poor compound solubility can lead to inaccurate concentrations and inconsistent results. Ensure your compounds are fully dissolved in the assay buffer. The use of detergents like Brij or Triton X-100 in the buffer can sometimes help.[1][7]

    • Incorrect Assay Conditions for Inhibition: The potency of an inhibitor (e.g., IC50) can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration for your inhibitor screening.

Experimental Protocols

Protocol 1: Transcreener® FP-Based ENPP1 Activity Assay (Adapted from BellBrook Labs) [1]

This protocol is a general guideline for a mix-and-read, fluorescence polarization-based assay.

  • Reagent Preparation:

    • Prepare the ENPP1 enzyme dilution in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

    • Prepare the substrate (e.g., ATP or cGAMP) at the desired concentration in the same assay buffer.

    • Prepare the Transcreener® AMP²/GMP² FP detection mix according to the manufacturer's instructions.

  • Enzyme Reaction:

    • In a suitable microplate (e.g., 384-well), add the ENPP1 enzyme.

    • Initiate the reaction by adding the substrate.

    • Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C), ensuring the reaction is within the linear range.

  • Detection:

    • Stop the reaction by adding the Transcreener® AMP²/GMP² FP detection mix.

    • Incubate for the time specified by the manufacturer (e.g., 60-90 minutes).

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Convert the raw fluorescence polarization data to the amount of AMP/GMP produced using a standard curve.

    • Calculate the initial velocity of the reaction.

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP 2',3'-cGAMP cGAMP->ENPP1 hydrolysis AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 dephosphorylation Adenosine Adenosine CD73->Adenosine Troubleshooting_Workflow Start Inconsistent Assay Results CheckPipetting Verify Pipetting Accuracy & Calibration Start->CheckPipetting CheckReagents Assess Reagent Quality & Preparation CheckPipetting->CheckReagents If issue persists CheckConditions Evaluate Assay Conditions (T°, Time) CheckReagents->CheckConditions If issue persists CheckEnzyme Confirm Enzyme Concentration & Activity CheckConditions->CheckEnzyme If issue persists ResultOK Results are Reproducible CheckEnzyme->ResultOK Problem Solved Experimental_Workflow Prep 1. Reagent Preparation Reaction 2. Initiate Enzyme Reaction Prep->Reaction Incubate 3. Incubate Reaction->Incubate Detect 4. Add Detection Reagent & Stop Incubate->Detect Read 5. Read Plate Detect->Read Analyze 6. Data Analysis Read->Analyze

References

Technical Support Center: Overcoming Poor Oral Bioavailability of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENPP1 inhibitors, such as Enpp-1-IN-8, that exhibit poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of our ENPP1 inhibitor, this compound, after oral administration in our animal models. What are the potential reasons for this?

A1: Poor oral bioavailability of ENPP1 inhibitors can stem from several factors. Nucleotide-based inhibitors, for instance, are often negatively charged at physiological pH, which limits their ability to cross cell membranes.[1][2] Key factors contributing to low oral bioavailability include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Intestinal Permeability: The inhibitor may not efficiently pass through the intestinal wall into the bloodstream. This is a common issue for highly polar or charged molecules.[1][2]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.

  • Efflux by Transporters: The inhibitor might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

Q2: What initial steps can we take to diagnose the cause of poor oral bioavailability for our ENPP1 inhibitor?

A2: A systematic approach is crucial. We recommend a series of in vitro and in silico assessments before proceeding to further in vivo studies.

  • Physicochemical Characterization: Determine the aqueous solubility, LogP (lipophilicity), and pKa of your compound.

  • In Vitro Permeability Assay: A Caco-2 permeability assay is a standard method to assess a compound's potential for intestinal absorption and to identify if it is a substrate for efflux transporters.[3][4]

  • In Vitro Metabolic Stability: Assess the stability of your inhibitor in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

Q3: Are there any known successful strategies for improving the oral bioavailability of ENPP1 inhibitors?

A3: Yes, several strategies have been successfully employed. These can be broadly categorized into formulation-based approaches and chemical modifications. Recently, the development of orally bioavailable non-nucleotide ENPP1 inhibitors and the use of prodrug strategies for phosphonate-based inhibitors have shown significant promise.[5][6][7]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • The compound precipitates out of solution during in vitro assays.

  • Inconsistent and low absorption in vivo.

Possible Causes:

  • High crystallinity and low polarity of the molecule.

Solutions:

StrategyDescriptionKey Considerations
Particle Size Reduction Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[8][9]Can be achieved through milling or high-pressure homogenization.[9]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.Techniques include spray drying and hot-melt extrusion.[10]
Lipid-Based Formulations The inhibitor is dissolved or suspended in a lipid-based carrier, such as self-emulsifying drug delivery systems (SEDDS).[11]Can improve solubility and lymphatic uptake, potentially bypassing first-pass metabolism.
Complexation Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[12][13]The size of the cyclodextrin cavity must be appropriate for the inhibitor molecule.
Issue 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability coefficient (Papp) in the apical to basolateral direction in a Caco-2 assay.

  • High efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay, suggesting the compound is a substrate for efflux pumps.[4]

Possible Causes:

  • High polarity or charge of the inhibitor.

  • The compound is a substrate for efflux transporters like P-gp.

Solutions:

StrategyDescriptionKey Considerations
Prodrug Approach A pharmacologically inactive derivative (prodrug) is designed to have improved permeability. Once absorbed, it is converted to the active parent drug.[14][15][16] For phosphonate inhibitors, a bis-pivaloyloxymethyl (bis-POM) prodrug strategy has been successful.[6][7]The prodrug must be stable in the GI tract but efficiently converted to the active drug in the body. The linker used to mask the active site should be carefully chosen.
Use of Permeation Enhancers Co-administration with substances that temporarily and reversibly open the tight junctions between intestinal epithelial cells.[14][17]Potential for toxicity and non-specific increases in permeability need to be carefully evaluated.
Nanoparticle Formulations Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its transport across the intestinal epithelium.[8][17][18]The size, surface charge, and material of the nanoparticles are critical parameters.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for a potent phosphonate ENPP1 inhibitor and its orally bioavailable prodrug.

CompoundSpeciesOral Bioavailability (%)
Prodrug of Inhibitor [I] Mouse17
Rat40
Dog21

Data sourced from a study on a novel bis-POM prodrug of a potent phosphonate ENPP1 inhibitor.[7]

Another novel small molecule ENPP1 inhibitor, OC-1, has been reported to have good oral bioavailability in preclinical species.[8]

CompoundSpeciesOral Bioavailability (%)
OC-1 Mouse72
Rat63

Data for OC-1 is from a conference abstract and may be subject to further publication.[8]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of an ENPP1 inhibitor and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment (Apical to Basolateral):

    • The test compound (e.g., 10 µM) is added to the apical (AP) side of the Transwell insert.

    • Samples are taken from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the BL samples is quantified by LC-MS/MS.

  • Efflux Assessment (Basolateral to Apical):

    • The test compound is added to the BL side.

    • Samples are taken from the AP side at the same time points.

    • The concentration of the compound in the AP samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.

In Vivo Pharmacokinetic Study for Oral Bioavailability

Objective: To determine the oral bioavailability of an ENPP1 inhibitor in an animal model (e.g., rat).

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Administration: A cohort of animals receives the inhibitor via IV injection (e.g., 1 mg/kg) to determine the plasma concentration-time profile for 100% bioavailability.

    • Oral (PO) Administration: Another cohort receives the inhibitor orally via gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the inhibitor in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration, are calculated using non-compartmental analysis.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Signaling Pathways

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP cGAMP STING STING cGAMP->STING Activates ENPP1->cGAMP Inhibits (Hydrolysis) AMP AMP ENPP1->AMP Hydrolysis PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFN Type I IFN IRF3->Type I IFN

Caption: ENPP1 signaling pathway and its role in modulating the cGAS-STING pathway.

Experimental Workflows

Bioavailability_Workflow cluster_invitro In Vitro Assessment cluster_strategy Improvement Strategy cluster_invivo In Vivo Validation Solubility Solubility Caco2 Caco-2 Permeability Metabolic_Stability Metabolic Stability Formulation Formulation Development (Nanoparticles, SEDDS) Metabolic_Stability->Formulation Low Solubility/ Permeability Prodrug Prodrug Synthesis Metabolic_Stability->Prodrug Low Permeability/ High Metabolism PK_Study Pharmacokinetic Study (IV vs. Oral) Formulation->PK_Study Prodrug->PK_Study Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability End End Bioavailability->End Optimized Candidate Start Poor Oral Bioavailability Start->Solubility Start->Caco2 Start->Metabolic_Stability

Caption: Workflow for troubleshooting and improving the oral bioavailability of ENPP1 inhibitors.

References

Addressing potential cytotoxicity of high concentrations of Enpp-1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ENPP1 inhibitor, Enpp-1-IN-8. The content is tailored to address potential issues, particularly those related to cytotoxicity at high concentrations, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to sustained STING activation and the subsequent production of Type I interferons and other pro-inflammatory cytokines. This mechanism is of significant interest in immuno-oncology for enhancing anti-tumor immunity.[1][2][3]

Q2: Why is cytotoxicity a concern when using high concentrations of this compound?

While this compound is designed to be selective, high concentrations of any small molecule inhibitor can lead to off-target effects or exaggerated on-target effects that may result in cytotoxicity.[3] Potential reasons for cytotoxicity include:

  • Off-target kinase inhibition: High concentrations may lead to the inhibition of other structurally related enzymes or kinases, disrupting essential cellular processes.

  • Metabolic stress: Over-activation of the STING pathway can, in some contexts, lead to cellular stress and apoptosis.

  • Physicochemical effects: At very high concentrations, the compound may precipitate out of solution or interfere with cell membrane integrity, leading to non-specific toxicity.

Q3: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of this compound depends on the cell line and the specific experimental goals. Based on publicly available data for similar potent ENPP1 inhibitors, a starting point for cell-based assays is often in the low nanomolar to low micromolar range.[4][5][6] A dose-response experiment is crucial to determine the optimal concentration for ENPP1 inhibition versus any potential cytotoxic effects in your specific model.

Q4: How can I determine the half-maximal inhibitory concentration (IC50) and the cytotoxic concentration (CC50) of this compound in my cell line?

To determine the IC50 (a measure of potency for inhibiting ENPP1 activity) and CC50 (a measure of cytotoxicity), you should perform two separate dose-response experiments.

  • IC50 Determination: Measure the inhibition of ENPP1 enzymatic activity at various concentrations of the inhibitor.

  • CC50 Determination: Measure cell viability across a range of inhibitor concentrations using an appropriate cytotoxicity assay (e.g., MTT, LDH).

The following table provides an example of how such data might be presented.

Table 1: Illustrative Potency and Cytotoxicity of this compound in Various Cancer Cell Lines (Note: These values are for demonstration purposes only and are not based on experimental data for this compound.)

Cell LineCancer TypeENPP1 IC50 (nM)CC50 (µM)Therapeutic Index (CC50/IC50)
4T1Murine Breast Cancer15251667
B16-F10Murine Melanoma22> 50> 2273
MC38Murine Colon Adenocarcinoma18382111
HEK293THuman Embryonic Kidney55> 50> 909

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathway and establishing a clear experimental plan are critical for troubleshooting.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Binds to STING STING (on ER) cGAMP_ext->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes Inhibitor This compound Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN Induces Transcription Immune_Response Anti-tumor Immunity IFN->Immune_Response

Caption: ENPP1-cGAMP-STING signaling pathway and the mechanism of this compound.

Cytotoxicity_Workflow cluster_assays Perform Cytotoxicity Assays start Start: Prepare Cell Culture seed Seed Cells in Microplate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 mtt MTT Assay (Metabolic Activity) incubate2->mtt Parallel Assays ldh LDH Assay (Membrane Integrity) incubate2->ldh Parallel Assays caspase Caspase-3/7 Assay (Apoptosis) incubate2->caspase Parallel Assays analyze Data Analysis: Calculate % Viability & CC50 mtt->analyze ldh->analyze caspase->analyze end End: Interpret Results analyze->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting Guide

Q5: My cell viability, as measured by MTT assay, is unexpectedly low even at concentrations where I don't expect cytotoxicity. What is happening?

This could be due to several factors. Use the following decision tree to diagnose the issue.

MTT_Troubleshooting start Problem: Low Viability in MTT Assay check_compound Does this compound interfere with the MTT assay? start->check_compound check_metabolism Is the compound causing metabolic inhibition without cell death? check_compound->check_metabolism No sol_interference Solution: Run a cell-free control with compound and MTT reagent. If absorbance changes, compound interferes. check_compound->sol_interference Yes check_controls Are control wells (vehicle only) also showing low viability? check_metabolism->check_controls Unlikely sol_metabolism Solution: Corroborate with a membrane integrity assay like LDH release. check_metabolism->sol_metabolism Possible sol_controls Solution: Review cell seeding density, passage number, and ensure media/reagents are not contaminated. check_controls->sol_controls Yes sol_cytotoxicity Conclusion: The observed effect is likely true cytotoxicity for that cell line and concentration. check_controls->sol_cytotoxicity No

Caption: Troubleshooting decision tree for unexpected MTT assay results.

Q6: I am observing a discrepancy between my MTT (metabolic) assay and LDH (membrane integrity) assay results. Why?

This is a common and informative result. The MTT assay measures the activity of mitochondrial dehydrogenases, which can be affected by metabolic changes, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membranes (i.e., necrosis or late apoptosis).

  • High MTT reduction inhibition, Low LDH release: This suggests your compound may be cytostatic or is inhibiting cellular metabolism without causing immediate cell death. The cells are alive but metabolically less active.

  • Low MTT reduction inhibition, High LDH release: This is less common but could indicate a necrotic form of cell death that occurs rapidly without a significant preceding drop in metabolic activity.

Table 2: Illustrative Comparison of Cytotoxicity Assay Results (Note: Data is hypothetical and for illustrative purposes only.)

This compound (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)Interpretation
0.198%2%1.1No significant effect
1.095%5%1.5Minimal effect
10.070%15%4.5Metabolic inhibition and apoptosis induction
50.025%60%2.0Widespread cytotoxicity (apoptosis and necrosis)

Q7: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?

To specifically measure apoptosis, you should use an assay that detects markers of programmed cell death. A Caspase-3/7 activity assay is a reliable method.[7][8] Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis. Comparing the results to an LDH assay can help differentiate:

  • High Caspase-3/7, Low LDH: Indicates early apoptosis.

  • High Caspase-3/7, High LDH: Indicates late-stage apoptosis where cells have lost membrane integrity.

  • Low Caspase-3/7, High LDH: Suggests necrosis is the primary mode of cell death.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[9]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls: Set up three controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • High Control: Untreated cells lysed with a lysis buffer (maximum LDH release).

    • Medium Background: Culture medium only.

  • Collect Supernatant: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and cofactor) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Protocol 3: Caspase-3/7 Apoptosis Assay

This protocol measures the activity of key executioner caspases involved in apoptosis using a luminogenic or fluorogenic substrate.[7][10]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, preferably using an opaque-walled 96-well plate for luminescence assays.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control cells.

References

Technical Support Center: Optimizing Incubation Time for Enpp-1-IN-8 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Enpp-1-IN-8, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you optimize your experimental workflow and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the enzymatic activity of ENPP1. ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to its accumulation in the extracellular space. This, in turn, activates the STING (Stimulator of Interferon Genes) pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines, which can modulate immune responses and impact cancer cell survival.[1][2][3]

Q2: What is a typical starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals. Based on data for similar potent ENPP1 inhibitors, a starting concentration in the low nanomolar to low micromolar range is recommended. For instance, other ENPP1 inhibitors have shown cellular activity with IC50 values ranging from 8.8 nM to 1.29 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.

Optimizing Incubation Time: A Step-by-Step Guide

Determining the optimal incubation time for this compound is critical for observing the desired biological effect without inducing cytotoxicity. The following protocol outlines a time-course experiment to establish the ideal treatment duration for your specific experimental setup.

Experimental Protocol: Time-Course Analysis of this compound Activity

Objective: To determine the optimal incubation time for this compound to achieve maximal activation of the STING pathway without compromising cell viability.

Materials:

  • Your cell line of interest (e.g., a cancer cell line known to express ENPP1)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer for Western blotting

  • Reagents for a cell viability assay (e.g., MTT, MTS, or a luminescence-based assay)

  • Antibodies for Western blotting (e.g., anti-p-STING, anti-p-TBK1, anti-β-actin)

Procedure:

  • Cell Seeding: Seed your cells in multiple plates (e.g., 6-well plates for Western blotting and 96-well plates for viability assays) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.

  • Inhibitor Preparation: Prepare a working solution of this compound in a complete culture medium at the desired final concentration (determined from a prior dose-response experiment).

  • Treatment: Replace the existing medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).

  • Time Points: Incubate the cells for a range of time points. Suggested time points for an initial experiment are: 0, 2, 4, 8, 12, and 24 hours.

  • Sample Collection and Analysis:

    • Cell Viability Assay: At each time point, perform a cell viability assay on the cells in the 96-well plate according to the manufacturer's protocol. This will help identify any cytotoxic effects of prolonged incubation.

    • Western Blotting: At each time point, wash the cells in the 6-well plates with ice-cold PBS and then lyse the cells. Collect the lysates and perform a Western blot to analyze the phosphorylation status of key STING pathway proteins like STING and TBK1. Use β-actin as a loading control.

  • Data Analysis: Quantify the band intensities from the Western blot and normalize them to the loading control. Plot the relative protein phosphorylation and cell viability against the incubation time.

Data Presentation: Expected Outcomes of a Time-Course Experiment

The following table provides a hypothetical yet realistic representation of the data you might obtain from the time-course experiment described above.

Incubation Time (hours)Cell Viability (% of Control)Relative p-STING Levels (Fold Change)Relative p-TBK1 Levels (Fold Change)
0100%1.01.0
298%1.51.2
497%3.22.5
895%5.84.9
1294%6.15.3
2485%5.54.7

Interpretation: In this hypothetical example, the optimal incubation time would be between 8 and 12 hours. This is the window where the activation of the STING pathway (indicated by the peak in p-STING and p-TBK1 levels) is maximal, and cell viability remains high. At 24 hours, a decrease in both pathway activation and cell viability is observed, suggesting potential cytotoxicity or feedback inhibition with prolonged exposure.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound on my target pathway.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).

  • Possible Cause: The incubation time may be too short.

    • Solution: Conduct a time-course experiment as described in the protocol above to identify the optimal treatment duration.

  • Possible Cause: Your cell line may have low or no expression of ENPP1.

    • Solution: Verify the expression of ENPP1 in your cell line using Western blotting or qPCR. If ENPP1 expression is low, consider using a different cell line or a method to overexpress ENPP1.

  • Possible Cause: The inhibitor may have degraded.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Problem 2: My cells are showing high levels of toxicity and death after treatment with this compound.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a dose-response experiment and a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic threshold of the inhibitor for your cell line. Use a concentration well below this threshold for your experiments.

  • Possible Cause: The incubation time is too long.

    • Solution: A prolonged incubation, even at a non-toxic concentration, can sometimes lead to cell death. Perform a time-course experiment and monitor cell viability at each time point to find a window where the desired effect is observed without significant toxicity.

  • Possible Cause: The solvent (e.g., DMSO) is causing toxicity.

    • Solution: Ensure that the final concentration of the solvent in your culture medium is low (typically below 0.1%) and that you have included a vehicle control in your experiment to account for any solvent-related effects.

Problem 3: I am seeing inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Ensure that you are using cells at a consistent passage number and confluency for each experiment. Standardize all cell culture procedures, including seeding density and media changes.

  • Possible Cause: Inconsistent preparation of the inhibitor.

    • Solution: Prepare a large batch of the inhibitor stock solution, aliquot it, and store it properly. Use a fresh aliquot for each experiment to ensure consistent concentration.

  • Possible Cause: Variability in the timing of sample collection.

    • Solution: For time-course experiments, be precise with your incubation times and sample collection to ensure consistency across replicates and experiments.

Visualizing Key Processes

To further aid in your experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for optimizing incubation time, and a troubleshooting decision tree.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP AMP_GMP AMP + GMP cGAMP_intra Intracellular cGAMP cGAMP_ext->cGAMP_intra transport ENPP1 ENPP1 ENPP1->cGAMP_ext hydrolysis ENPP1->AMP_GMP produces Enpp1_IN_8 This compound Enpp1_IN_8->ENPP1 inhibition STING STING cGAMP_intra->STING activates TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 phosphorylation Cytokines Type I Interferons & Cytokines pIRF3->Cytokines induces transcription

Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.

Optimization_Workflow cluster_assays Parallel Assays start Start: Determine Optimal Incubation Time dose_response 1. Perform Dose-Response Experiment to Find Optimal Concentration start->dose_response time_course 2. Design Time-Course Experiment (e.g., 0, 2, 4, 8, 12, 24h) dose_response->time_course seed_cells 3. Seed Cells in Parallel (96-well for Viability, 6-well for Western) time_course->seed_cells treat_cells 4. Treat Cells with this compound and Vehicle Control seed_cells->treat_cells collect_samples 5. Collect Samples at Each Time Point treat_cells->collect_samples viability_assay Cell Viability Assay (e.g., MTT/MTS) collect_samples->viability_assay western_blot Western Blot for p-STING, p-TBK1 collect_samples->western_blot analyze_data 6. Analyze Data: Quantify Protein Levels and Cell Viability viability_assay->analyze_data western_blot->analyze_data determine_optimal_time 7. Determine Optimal Incubation Time: Maximal Pathway Activation with Minimal Toxicity analyze_data->determine_optimal_time end End: Use Optimal Time in Future Experiments determine_optimal_time->end

Caption: Experimental workflow for optimizing the incubation time of this compound.

Troubleshooting_Tree start Problem with This compound Experiment q1 What is the observed issue? start->q1 no_effect No Effect on Target Pathway q1->no_effect No Effect toxicity High Cell Toxicity/Death q1->toxicity Toxicity inconsistent Inconsistent Results q1->inconsistent Inconsistency q2 Is ENPP1 expressed? no_effect->q2 q3 Is concentration optimized? toxicity->q3 q5 Is cell passage/confluency consistent? inconsistent->q5 q2->q3 Yes sol1 Verify ENPP1 expression (WB/qPCR) q2->sol1 No q4 Is incubation time optimized? q3->q4 Yes q3->q4 Yes sol2 Perform dose-response experiment q3->sol2 No q3->sol2 No sol3 Perform time-course experiment q4->sol3 No q4->sol3 No sol4 Check inhibitor stability and preparation q4->sol4 Yes sol6 Check vehicle control for toxicity q4->sol6 Yes q5->sol4 Yes sol5 Standardize cell culture practices q5->sol5 No

Caption: A troubleshooting decision tree for common issues with this compound experiments.

References

Preventing degradation of Enpp-1-IN-8 during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and handling data for a compound designated "Enpp-1-IN-8" are not publicly available. The following guidelines are based on best practices for the storage and handling of other small molecule Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors and structurally similar research chemicals. Researchers should always refer to the manufacturer's specific Certificate of Analysis and Safety Data Sheet (SDS) if available.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound upon receipt?

Upon receipt, the solid form of the inhibitor should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the powder at -20°C. Under these conditions, the compound is expected to be stable for up to 3 years.[1][2]

Q2: What is the best way to prepare and store stock solutions of this compound?

Stock solutions should be prepared using a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this class of inhibitors.[2] Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened bottle or a properly stored anhydrous grade to prevent introducing water, which can accelerate degradation.[2]

Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can significantly degrade the compound.[3][4][5] These aliquots should be stored at -80°C for maximum stability.

Q3: How long are stock solutions of this compound stable?

When stored properly at -80°C in single-use aliquots, stock solutions in anhydrous DMSO are typically stable for at least 6 months to a year.[1][2][5][6] Some suppliers suggest stability for up to 2 years at -80°C.[3] Storage at -20°C is also possible but for a shorter duration, generally around 1 month.[1][5][6]

Q4: Can I store my stock solution in the refrigerator (4°C)?

No, this is not recommended. Storing stock solutions, especially in DMSO, at 4°C can lead to accelerated degradation and potential precipitation of the compound. Long-term storage should always be at -20°C or, preferably, -80°C.

Q5: How should I handle the inhibitor during an experiment?

When preparing working solutions for your experiment, thaw a single aliquot of the stock solution completely and bring it to room temperature before opening the cap to minimize condensation. If preparing aqueous dilutions for cell-based assays or in vivo studies, it is recommended to make them fresh immediately before use.[2] Any unused portion of the aqueous solution should be discarded and not stored for later use.

Troubleshooting Guide

Issue 1: I am seeing inconsistent or lower-than-expected activity from the inhibitor in my assays.

This could be a sign of compound degradation.

  • Possible Cause 1: Improper Storage.

    • Solution: Review your storage conditions against the recommended guidelines. Was the solid compound stored at -20°C? Were stock solutions aliquoted and stored at -80°C? Ensure that freeze-thaw cycles have been minimized.

  • Possible Cause 2: Moisture Contamination.

    • Solution: DMSO is highly hygroscopic. Ensure you are using a fresh or anhydrous grade of DMSO for preparing stock solutions.[2] Water can hydrolyze the compound over time.

  • Possible Cause 3: Age of Stock Solution.

    • Solution: If your stock solution is older than the recommended storage period (e.g., >1 year at -80°C), its potency may have declined. Prepare a fresh stock solution from the solid powder.

  • Possible Cause 4: Degradation in Aqueous Media.

    • Solution: Small molecules can have limited stability in aqueous buffers. Always prepare working dilutions from your DMSO stock immediately before adding them to your assay. Do not store the inhibitor in aqueous media.

Issue 2: My stock solution appears cloudy or has visible precipitate after thawing.

  • Possible Cause 1: Poor Solubility or Supersaturation.

    • Solution: Ensure you have not exceeded the inhibitor's solubility limit in your chosen solvent. If precipitation occurs after thawing, gently warm the vial (e.g., to 37°C) and vortex or sonicate to redissolve the compound completely before making your working dilutions.[4][6]

  • Possible Cause 2: Compound Degradation.

    • Solution: If the precipitate does not redissolve with warming and vortexing, it may be a degradation product. In this case, the stock solution should be discarded, and a fresh one prepared. You can confirm degradation using an analytical method like HPLC (see Experimental Protocols).

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Similar ENPP1 Inhibitors

FormSolventStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) N/A-20°CUp to 3 years[1][2]Keep in a tightly sealed, light-protected container.
4°CUp to 2 years[1]For shorter-term storage; -20°C is preferred.
Stock Solution Anhydrous DMSO-80°C6 months to 2 years[1][3][5]Optimal for long-term stability. Aliquot to avoid freeze-thaw cycles.
Anhydrous DMSO-20°C1 month[1][5][6]Suitable for short-term storage of frequently used aliquots.

Table 2: Illustrative Example of Stability Decline Under Sub-Optimal Conditions (Hypothetical Data)

Storage ConditionPurity after 3 MonthsPurity after 6 MonthsNotes
-80°C in DMSO >99%>98%Gold standard for preserving integrity.
-20°C in DMSO ~98%~95%Acceptable, but degradation is more likely over time.
4°C in DMSO <90%<80%Significant degradation expected. Not recommended.
Room Temp in DMSO <70%<50%Rapid degradation. Avoid completely.
-20°C (multiple freeze-thaws) ~95%~90%Each freeze-thaw cycle introduces risk of degradation.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution
  • Acclimatization: Allow the vial containing the solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM). Use a calibrated pipette for accuracy.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no solid particles remaining.

  • Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment or a small set of experiments.

  • Storage: Immediately place the labeled aliquots into a freezer box and store at -80°C.

  • Documentation: Record the name of the compound, concentration, solvent, date of preparation, and aliquot volume in your lab notebook or inventory system.

Protocol 2: General Workflow for Assessing Compound Stability via HPLC

This protocol outlines a method to check for degradation by comparing a sample stored under ideal conditions with samples subjected to stress.

  • Reference Sample Preparation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and immediately dilute it in the mobile phase to a known concentration (e.g., 10 µg/mL). This will serve as your "Time 0" or 100% purity reference.

  • Stress Sample Preparation: Prepare identical stock solutions. Store them under various stress conditions:

    • Accelerated Temperature: Incubate at 40°C.

    • Room Temperature: Store on the benchtop, protected from light.

    • Ideal Condition Control: Store an aliquot at -80°C.

    • Freeze-Thaw Cycles: Subject an aliquot to 5-10 rapid freeze-thaw cycles (e.g., from -80°C to room temperature).

  • Time-Point Analysis: At designated time points (e.g., 24h, 48h, 1 week, 1 month), take a sample from each condition, dilute it to the same final concentration as the reference sample, and analyze it by HPLC.

  • HPLC Analysis:

    • Use a suitable C18 reverse-phase column.

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good separation of the parent compound peak from any potential degradants or impurities.

    • Use a UV detector set to a wavelength where the compound has maximum absorbance.

  • Data Interpretation:

    • Integrate the peak area of the parent compound in all samples.

    • Calculate the percentage of the remaining parent compound in the stressed samples relative to the "Time 0" reference or the -80°C control sample. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Visualizations

Signaling Pathway

Stability_Workflow cluster_storage Incubate under Different Conditions start Prepare Stock Solution (Compound in DMSO) ref T0 Reference (Immediate Dilution) start->ref ideal Ideal Storage (-80°C) start->ideal stress1 Stress Condition 1 (e.g., 40°C) start->stress1 stress2 Stress Condition 2 (e.g., Freeze-Thaw) start->stress2 hplc Dilute & Analyze by HPLC ref->hplc sample Sample at Time Points (e.g., 24h, 1 week) ideal->sample stress1->sample stress2->sample sample->hplc data Compare Peak Areas (% Purity vs. T0) hplc->data end Determine Degradation Rate data->end Troubleshooting_Degradation start Inconsistent Assay Results or Precipitate Observed check_storage Were storage conditions ideal? (-80°C, no freeze-thaw) start->check_storage check_solvent Was fresh, anhydrous DMSO used? check_storage->check_solvent Yes sol_storage Action: Prepare fresh stock. Store properly in aliquots. check_storage->sol_storage No check_age Is the stock solution within its expiry date? check_solvent->check_age Yes sol_solvent Action: Prepare fresh stock with high-quality DMSO. check_solvent->sol_solvent No sol_age Action: Prepare fresh stock from solid powder. check_age->sol_age No confirm Optional: Confirm degradation with HPLC analysis. check_age->confirm Yes ok Issue likely resolved. Re-run experiment. sol_storage->ok sol_solvent->ok sol_age->ok confirm->ok

References

Technical Support Center: The Impact of Serum Proteins on ENPP1 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ENPP1 inhibitors, specifically addressing the challenges posed by the presence of serum proteins in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my ENPP1 inhibitor less potent in serum-containing assays compared to cell-free buffer systems?

A1: The apparent decrease in potency is often due to plasma protein binding. ENPP1 inhibitors, like many small molecules, can bind to abundant serum proteins such as human serum albumin (HSA). This binding reduces the free concentration of the inhibitor available to interact with the ENPP1 enzyme, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value. It is crucial to characterize this "protein shift" to better predict the in vivo efficacy of the inhibitor.

Q2: Can a potent ENPP1 inhibitor still be effective in the presence of serum proteins?

A2: Yes. While serum proteins can reduce the apparent potency, a sufficiently potent inhibitor can still achieve complete inhibition of serum ENPP1 activity at nanomolar concentrations. For highly potent inhibitors, the concentration required to inhibit ENPP1 might still be well within a therapeutically achievable range, even with the presence of serum proteins.[1]

Q3: What are the primary serum proteins that bind to small molecule inhibitors like Enpp-1-IN-8?

A3: The most abundant protein in plasma is albumin, which is a major source of non-specific binding for many small molecule drugs. Other proteins like alpha-1-acid glycoprotein can also contribute to binding, particularly for basic compounds.

Q4: How does the cGAS-STING pathway relate to ENPP1 inhibition?

A4: ENPP1 is a key negative regulator of the cGAS-STING pathway. It functions by hydrolyzing 2'3'-cyclic GMP-AMP (cGAMP), the second messenger produced by cGAS in response to cytosolic DNA. By inhibiting ENPP1, the concentration of extracellular cGAMP increases, leading to enhanced activation of the STING pathway in neighboring cells. This can trigger a potent innate immune response, which is a promising strategy in cancer immunotherapy.

Q5: Are there alternatives to using serum in my assays to avoid protein binding issues?

A5: While using serum or plasma is essential for predicting in vivo behavior, initial screening and mechanistic studies can be performed in serum-free media or with purified enzymes in buffer. You can also use purified human serum albumin (HSA) at physiological concentrations to assess the impact of this specific protein on your inhibitor's activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in enzymatic assay 1. Substrate instability: The substrate (e.g., ATP, cGAMP) may be degrading spontaneously. 2. Contaminating enzyme activity: The recombinant ENPP1 or serum may contain other phosphatases. 3. Reagent instability: Detection reagents may be degrading.1. Prepare fresh substrate for each experiment and keep it on ice. 2. Run a "no enzyme" control to quantify background signal. If high, consider using a more purified enzyme or heat-inactivating the serum (note: this may denature some proteins). 3. Check the expiration dates and storage conditions of all reagents. Prepare detection reagents fresh.
Inconsistent IC50 values between experiments 1. Variability in serum batches: Different lots of serum can have varying protein concentrations and compositions. 2. Pipetting errors: Inaccurate dispensing of inhibitor, enzyme, or substrate. 3. Incubation time and temperature fluctuations. 1. Use a single, large batch of serum for a series of experiments. If not possible, qualify each new lot. 2. Calibrate pipettes regularly. Use low-retention pipette tips. 3. Ensure consistent incubation times and use a calibrated incubator.
No or very weak inhibitor activity in the presence of serum 1. High plasma protein binding: The inhibitor may have very high affinity for serum proteins, drastically reducing its free concentration. 2. Inhibitor instability in serum: The compound may be rapidly metabolized by enzymes in the serum.1. Determine the fraction of unbound inhibitor using methods like rapid equilibrium dialysis (RED). 2. Assess the stability of the inhibitor in serum over the time course of the assay using LC-MS/MS.
Precipitation of the inhibitor in the assay medium 1. Poor solubility: The inhibitor may have low solubility in aqueous buffers, especially at higher concentrations. 2. Interaction with components of the medium. 1. Check the solubility of your inhibitor in the assay buffer. Consider using a small percentage of a co-solvent like DMSO (typically <1%). 2. Visually inspect the wells for precipitation. If observed, lower the inhibitor concentration range.
Hemolysis in plasma samples affecting results 1. Release of intracellular components: Hemolysis releases intracellular contents, including enzymes that could interfere with the assay and hemoglobin which can cause spectral interference in colorimetric or fluorometric assays.1. Visually inspect plasma samples for any pink or red tinge. If hemolysis is present, it is recommended to obtain a new sample. Centrifuge samples properly to pellet red blood cells.

Quantitative Data: Impact of Human Serum Albumin on ENPP1 Inhibitor Potency

Due to the limited availability of public data for "this compound," the following table presents data for a representative potent phosphonate ENPP1 inhibitor, Compound 15 (STF-1623) , to illustrate the typical impact of serum protein on inhibitor potency.[1] This allows for a quantitative understanding of the "protein shift."

InhibitorKᵢ (nM) without HSAKᵢ (nM) with 40 µM HSAFold Shift
Compound 15 (STF-1623) 0.64.88.0

Data is for illustrative purposes and is based on published findings for a representative potent ENPP1 inhibitor.[1]

Experimental Protocols

Protocol 1: Determination of ENPP1 Inhibitor IC50 in Human Plasma

This protocol is adapted from established methods for measuring ENPP1 activity in a complex biological matrix.[1]

Materials:

  • Human plasma (sodium heparin as anticoagulant)

  • ENPP1 inhibitor stock solution (in DMSO)

  • [³²P]-cGAMP (radiolabeled substrate)

  • Unlabeled cGAMP

  • Phosphate Buffered Saline (PBS)

  • EDTA (to stop the reaction)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare inhibitor dilutions: Serially dilute the ENPP1 inhibitor in DMSO, and then further dilute in PBS to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction setup: In a microcentrifuge tube, combine the following in order:

    • 80% Human Plasma

    • PBS (or inhibitor dilution in PBS)

    • 5 µM cGAMP (spiked with a trace amount of [³²P]-cGAMP)

  • Initiate reaction: Mix gently and incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Stop reaction: Terminate the reaction by adding EDTA to a final concentration of 50 mM.

  • Analyze cGAMP degradation:

    • Spot a small volume of the reaction mixture onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate cGAMP from its degradation products (AMP and GMP).

    • Dry the TLC plate and expose it to a phosphor screen.

  • Data analysis:

    • Quantify the radioactive spots corresponding to intact cGAMP and the degradation products using a phosphorimager.

    • Calculate the percentage of cGAMP degradation for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Inhibitor This compound Inhibitor->ENPP1 Inhibition cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext Export STING STING (ER Membrane) cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription caption ENPP1 in the cGAS-STING Pathway

Caption: Role of ENPP1 in the cGAS-STING signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of this compound C Add inhibitor dilutions to reaction mix A->C B Prepare reaction mix: 80% Human Plasma Substrate (cGAMP + [³²P]-cGAMP) B->C D Incubate at 37°C C->D E Stop reaction with EDTA D->E F Spot samples on TLC plate E->F G Develop and dry TLC plate F->G H Expose to phosphor screen G->H I Quantify radioactivity H->I J Calculate % inhibition and determine IC50 I->J caption Workflow for IC50 Determination in Plasma

Caption: Workflow for IC50 determination in plasma.

Troubleshooting Logic

Troubleshooting_Logic Start Low Inhibitor Potency in Serum Assay? HighBinding High Plasma Protein Binding? Start->HighBinding Yes AssayIssue Assay Condition Issue? Start->AssayIssue No Instability Inhibitor Instability? HighBinding->Instability No Sol_Binding Perform RED assay to determine unbound fraction HighBinding->Sol_Binding Instability->AssayIssue No Sol_Instability Assess stability with LC-MS/MS over time Instability->Sol_Instability Sol_Assay Check controls, reagent stability, and for hemolysis AssayIssue->Sol_Assay End Optimize Assay or Inhibitor Scaffold AssayIssue->End No Sol_Binding->End Sol_Instability->End Sol_Assay->End caption Troubleshooting Logic for Low Potency

Caption: Troubleshooting logic for low inhibitor potency.

References

Choosing the appropriate vehicle for in vivo delivery of Enpp-1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the appropriate in vivo delivery of Enpp-1-IN-8. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo delivery of this compound?

  • Aqueous-based vehicle: A mixture of DMSO, PEG300, Tween-80, and saline. This is suitable for intravenous or intraperitoneal injections.

  • Oil-based vehicle: A solution of DMSO and corn oil, typically used for oral gavage or subcutaneous injection.

It is crucial to perform small-scale pilot studies to determine the optimal vehicle and concentration for your specific experimental model and route of administration.

Q2: What are the key considerations when preparing the formulation?

A2: When preparing the formulation, it is critical to ensure the complete dissolution of this compound and the homogeneity of the final mixture. Due to the hydrophobic nature of many small molecule inhibitors, a stepwise approach is often necessary. This typically involves initially dissolving the compound in a small amount of an organic solvent like DMSO, followed by the sequential addition of co-solvents and the final vehicle. Gentle warming and vortexing can aid in dissolution, but care should be taken to avoid precipitation. It is also recommended to prepare the formulation fresh for each experiment to ensure its stability.

Q3: How does ENPP1 inhibition affect the cGAS-STING pathway?

A3: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[1] Cytosolic double-stranded DNA (dsDNA), often present in cancer cells or during viral infections, activates cGAS to produce the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines that stimulate an anti-tumor immune response. ENPP1 hydrolyzes extracellular cGAMP, thereby dampening this immune response.[2] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation and a more robust anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the formulation compositions used for the surrogate ENPP1 inhibitors, Enpp-1-IN-1 and Enpp-1-IN-19. This data can be used as a reference for developing a suitable formulation for this compound.

Table 1: In Vivo Formulation for Enpp-1-IN-1

ComponentPurposeExample Composition (for a 1 mL solution)
Enpp-1-IN-1Active Pharmaceutical Ingredient5 mg
DMSOPrimary Solvent50 µL
PEG300Co-solvent/Vehicle400 µL
Tween-80Surfactant/Emulsifier50 µL
ddH₂O or SalineVehicle500 µL

Table 2: In Vivo Formulation for Enpp-1-IN-19

ComponentPurposeExample Composition (for a 1 mL solution)
Enpp-1-IN-19Active Pharmaceutical Ingredient2.5 mg
DMSOPrimary Solvent100 µL
PEG300Co-solvent/Vehicle400 µL
Tween-80Surfactant/Emulsifier50 µL
SalineVehicle450 µL

Experimental Protocols

Recommended Protocol for In Vivo Formulation of this compound (Aqueous-Based Vehicle)

This protocol is a starting point and may require optimization based on the specific characteristics of this compound and the experimental requirements.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary, but avoid overheating.

  • Addition of PEG300: Add the specified volume of PEG300 to the DMSO solution. Vortex immediately and vigorously to ensure a homogeneous mixture.

  • Addition of Tween-80: Add the required volume of Tween-80. Vortex again to ensure the surfactant is evenly dispersed.

  • Final Dilution with Saline: Slowly add the sterile saline or PBS to the mixture while continuously vortexing to prevent precipitation. The final solution should be clear and free of any visible particles.

  • Final Inspection and Use: Visually inspect the final formulation for any signs of precipitation or inhomogeneity. It is recommended to use the formulation immediately after preparation.

Mandatory Visualizations

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound on ENPP1.

InVivo_Workflow start Start weigh Weigh this compound start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline formulation_ready Final Formulation (Clear Solution) add_saline->formulation_ready animal_dosing Animal Dosing (e.g., IV, IP, PO) formulation_ready->animal_dosing pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis animal_dosing->pk_pd_analysis efficacy_studies Efficacy Studies animal_dosing->efficacy_studies end End pk_pd_analysis->end efficacy_studies->end

Caption: Experimental workflow for the in vivo delivery of this compound.

Troubleshooting Guide

Q4: My this compound precipitated out of solution during formulation. What should I do?

A4: Precipitation is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Ensure Proper Order of Addition: Always dissolve the compound completely in DMSO before adding other co-solvents.

  • Increase Co-solvent Percentage: You can try slightly increasing the percentage of DMSO or PEG300 in your formulation. However, be mindful of the potential for increased toxicity with higher organic solvent concentrations.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can help with dissolution. Avoid excessive heat as it may degrade the compound.

  • Slower Addition of Aqueous Phase: Add the saline or PBS dropwise while continuously and vigorously vortexing.

  • Consider a Suspension: If a clear solution cannot be achieved, you may need to prepare a micronized suspension. This typically involves using a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

Q5: I observed adverse effects in my animals after administration. What could be the cause?

A5: Adverse effects can arise from the compound itself or the vehicle.

  • Vehicle Toxicity: High concentrations of DMSO or other organic solvents can be toxic. If you suspect vehicle toxicity, try to reduce the concentration of the organic solvents or test a vehicle-only control group to assess its effects.

  • Compound Toxicity: The observed toxicity might be an inherent property of this compound at the administered dose. Consider performing a dose-response study to find the maximum tolerated dose (MTD).

  • Route of Administration: The route of administration can influence toxicity. For example, a rapid intravenous bolus might be more toxic than a slower infusion or an intraperitoneal injection.

Q6: The compound does not seem to be efficacious in my in vivo model. What are the potential reasons?

A6: Lack of efficacy can be due to several factors:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption, rapid metabolism, or rapid clearance. Pharmacokinetic (PK) studies are essential to determine the exposure of the compound in the plasma and target tissues.

  • Inadequate Dosing: The dose or frequency of administration may be too low. A dose-escalation study can help determine the optimal dosing regimen.

  • Formulation Instability: The compound may not be stable in the formulation, leading to a lower effective dose being administered. Always prepare the formulation fresh and protect it from light and extreme temperatures if the compound is known to be sensitive.

  • Target Engagement: Confirm that the compound is inhibiting ENPP1 in vivo. This can be assessed by measuring downstream biomarkers, such as the levels of cGAMP or the expression of interferon-stimulated genes.

References

Mitigating the impact of freeze-thaw cycles on Enpp-1-IN-8 stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of Enpp-1-IN-8 stock solutions, with a specific focus on mitigating the impact of freeze-thaw cycles. Following these recommendations will help ensure the stability and efficacy of the inhibitor for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors like this compound.[1][2] Ensure you are using a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can affect the solubility and stability of the compound.[3] For in vivo studies, specific formulations with co-solvents such as PEG300, Tween-80, and saline, or corn oil may be required.[4][5][6]

Q2: What is the recommended storage temperature for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2][4][5][6][7] For powdered compound, storage at -20°C can be suitable for up to 3 years.[1][2] Always refer to the product-specific datasheet for the most accurate storage information.

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to degradation of the compound and a decrease in its potency.[1][2][6][7][8] The best practice is to aliquot the stock solution into single-use volumes before the initial freezing. This ensures that you only thaw the amount needed for a specific experiment.

Q4: What are the visible signs of this compound degradation or precipitation in my stock solution?

A4: Visual signs of instability can include the formation of precipitates, cloudiness, or crystallization in the solution upon thawing.[4][5][6][9] If you observe any of these changes, it is advisable to prepare a fresh stock solution. To aid dissolution, gentle warming or sonication can be used, but be cautious as excessive heat can also degrade the compound.[1][4][6]

Q5: My this compound was shipped at room temperature, but the vial says to store it at -20°C. Is it still viable?

A5: Small molecule inhibitors are often stable at ambient temperatures for the duration of shipping.[10] Upon receipt, you should immediately store the compound as recommended on the product label for long-term stability.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in stock solution after thawing. - The compound has come out of solution due to the freeze-thaw process.- The solvent (e.g., DMSO) may have absorbed moisture, reducing solubility.[3]- Gently warm the vial to no higher than 50°C and vortex or sonicate to try and redissolve the compound.[1][4][6]- If the precipitate does not dissolve, it is best to prepare a fresh stock solution using anhydrous DMSO.- For future use, ensure stock solutions are aliquoted to avoid repeated freeze-thaw cycles.[1][2][7]
Inconsistent experimental results using the same stock solution. - The inhibitor may have degraded due to multiple freeze-thaw cycles or improper storage.[11][12]- Inaccurate pipetting of small volumes from a highly concentrated stock.- Prepare a fresh stock solution and aliquot it into single-use volumes.- Perform a stability study on your stock solution (see Experimental Protocols section).- When preparing working solutions, perform serial dilutions in the same solvent as the stock before adding to aqueous media to prevent precipitation.
Difficulty dissolving the powdered this compound. - The compound may have coated the vial walls during shipping.- The chosen solvent may not be optimal, or the compound requires assistance to dissolve.- Before opening, centrifuge the vial to collect all the powder at the bottom.[7]- Use the recommended solvent (typically DMSO for in vitro use).- Use sonication or gentle warming to aid dissolution.[1][4][6]

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions after Freeze-Thaw Cycles

This protocol outlines a method to quantify the stability of this compound in a stock solution subjected to multiple freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector and a suitable C18 column

  • -80°C freezer

  • Microcentrifuge tubes

2. Stock Solution Preparation:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Ensure the compound is fully dissolved. Sonication or gentle warming may be used if necessary.

  • Aliquot the stock solution into at least 10 separate microcentrifuge tubes (e.g., 20 µL each).

3. Freeze-Thaw Cycling:

  • Label the aliquots for different numbers of freeze-thaw cycles (e.g., 0, 1, 3, 5, 10 cycles).

  • The "0 cycle" aliquot should be immediately diluted and analyzed.

  • Store the remaining aliquots at -80°C for at least 24 hours.

  • For each subsequent cycle, remove the designated tubes from the freezer, allow them to thaw completely at room temperature, and then return them to the -80°C freezer.

4. Sample Analysis by HPLC:

  • After the designated number of freeze-thaw cycles, dilute a sample from each aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.

  • Analyze the samples using a validated HPLC method. A typical method would involve a gradient elution on a C18 column with mobile phases consisting of water and acetonitrile with a small percentage of formic acid.

  • Monitor the chromatogram for the peak corresponding to this compound and any potential degradation products.

5. Data Analysis:

  • Calculate the peak area of the this compound peak for each sample.

  • Normalize the peak area of the freeze-thawed samples to the peak area of the "0 cycle" control sample to determine the percentage of remaining this compound.

  • A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.

Data Presentation: Expected Outcome of Stability Study
Number of Freeze-Thaw Cycles This compound Remaining (%) Observations (Appearance of Degradation Peaks)
0100None
198 ± 2Minimal to none
395 ± 3Minor new peaks may start to appear
588 ± 5Noticeable degradation peaks
1075 ± 7Significant degradation peaks

Note: This is a hypothetical representation of expected data. Actual results may vary.

Visualizations

ENPP1 Signaling Pathway in the Context of cGAMP

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[13][14][15] cGAMP is a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an innate immune response.[13][14] By degrading cGAMP, ENPP1 acts as a negative regulator of this anti-cancer and anti-viral immune response.[15][16] ENPP1 also plays a role in purinergic signaling by hydrolyzing ATP to AMP.[14][17][18]

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolyzes STING STING cGAMP_ext->STING activates ATP_ext ATP ATP_ext->ENPP1 hydrolyzes AMP_GMP AMP + GMP ENPP1->AMP_GMP AMP_PPi AMP + PPi ENPP1->AMP_PPi Enpp1_IN_8 This compound Enpp1_IN_8->ENPP1 inhibits cGAS cGAS cGAS->cGAMP_ext produces & exports dsDNA Cytosolic dsDNA dsDNA->cGAS activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN

Caption: ENPP1 hydrolyzes extracellular cGAMP, dampening the STING-mediated immune response.

Experimental Workflow for Freeze-Thaw Stability Testing

The following diagram illustrates the key steps in assessing the impact of freeze-thaw cycles on this compound stock solutions.

Freeze_Thaw_Workflow prep Prepare Concentrated This compound Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Multiple Single-Use Tubes prep->aliquot control Analyze '0 Cycle' Control Immediately via HPLC aliquot->control freeze Store Remaining Aliquots at -80°C aliquot->freeze data Compare Peak Areas to Control to Determine Degradation control->data cycle Perform Freeze-Thaw Cycles (Thaw at RT, then refreeze) freeze->cycle analyze Analyze Samples After 1, 3, 5, 10 Cycles via HPLC cycle->analyze analyze->data

Caption: Workflow for evaluating the stability of this compound after freeze-thaw cycles.

References

Validation & Comparative

Enpp-1-IN-8 and Other ENPP1 Inhibitors: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer immunotherapy and research into metabolic diseases, the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a promising therapeutic strategy. ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, an essential component of the innate immune system's response to tumors. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response. Consequently, the development of potent and selective ENPP1 inhibitors is an area of intense research. This guide provides a comparative overview of the potency of Enpp-1-IN-8 and other notable ENPP1 inhibitors, supported by available experimental data.

Comparative Potency of ENPP1 Inhibitors

The potency of an inhibitor is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the available potency data for this compound and a selection of other ENPP1 inhibitors.

InhibitorPotency (IC50/Ki)Substrate Used in AssayNotes
This compound Not Publicly Available-Described as a potent inhibitor.[1]
Enpp-1-IN-20 (Compound 31) IC50: 0.09 nMNot specifiedAlso shows a cell-based IC50 of 8.8 nM.[2]
ISM5939 IC50: 0.63 nM2',3'-cGAMPAI-designed inhibitor with high selectivity.[3]
IC50: 9.28 nMATP
TXN-10128 IC50: 4 nM (0.004 µM)Not specifiedHighly selective over ENPP2 and ENPP3.[4]
RBS2418 Ki: 0.14 nMcGAMPSimilar potency against ATP hydrolysis (Ki = 0.13 nM).[5]
Ki: 0.13 nMATP
SR-8541A IC50: 1.4 nMNot specifiedDemonstrates strong binding affinity to ENPP1.

ENPP1 Signaling Pathway

ENPP1 primarily functions as a negative regulator of the cGAS-STING signaling pathway. Cytosolic DNA, often present in cancer cells due to genomic instability, is detected by cyclic GMP-AMP synthase (cGAS). This triggers the synthesis of 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. This activation leads to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thereby suppressing this immune activation.[1] ENPP1 also plays a role in purinergic signaling by hydrolyzing ATP to AMP and pyrophosphate (PPi).[1]

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis ATP_ext Extracellular ATP ATP_ext->ENPP1 Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP AMP_PPi AMP + PPi ENPP1->AMP_PPi dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext Export STING STING cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription Immune_Response Anti-tumor Immune Response IFNs->Immune_Response ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 Inhibits

Caption: The ENPP1 signaling pathway, illustrating its role in cGAMP and ATP hydrolysis and its inhibition.

Experimental Protocols for Determining ENPP1 Inhibitor Potency

The potency of ENPP1 inhibitors is typically determined using in vitro enzymatic assays. A common method involves measuring the hydrolysis of a substrate, such as ATP or cGAMP, by recombinant human ENPP1 in the presence of varying concentrations of the inhibitor.

General Assay Principle

A widely used method is the Transcreener® AMP²/GMP² Assay. This is a fluorescence polarization (FP) immunoassay that detects the AMP and GMP products of ENPP1-mediated hydrolysis. The assay relies on a specific antibody that binds to AMP and GMP, and a fluorescent tracer. In the absence of AMP/GMP, the tracer is bound to the antibody, resulting in a high FP signal. When ENPP1 hydrolyzes its substrate, the resulting AMP and/or GMP competes with the tracer for antibody binding, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the amount of product formed and thus to the enzyme's activity.

Experimental Workflow

The following diagram outlines a typical workflow for an ENPP1 inhibition assay.

ENPP1_Assay_Workflow reagents Prepare Reagents: - Recombinant ENPP1 - Assay Buffer - Substrate (ATP or cGAMP) - Test Inhibitor (e.g., this compound) - Detection Reagents plate_prep Plate Preparation: - Add ENPP1 to wells - Add serial dilutions of inhibitor reagents->plate_prep incubation1 Pre-incubation: Allow inhibitor to bind to ENPP1 plate_prep->incubation1 reaction Initiate Reaction: Add substrate to start hydrolysis incubation1->reaction incubation2 Reaction Incubation: Allow reaction to proceed for a set time reaction->incubation2 stop_reaction Stop Reaction: Add stop solution (e.g., EDTA) incubation2->stop_reaction detection Detection: - Add detection reagents - Measure signal (e.g., Fluorescence Polarization) stop_reaction->detection analysis Data Analysis: - Plot signal vs. inhibitor concentration - Calculate IC50 value detection->analysis

References

Comparative Guide to IC50 Determination of ENPP-1 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to ENPP-1 in Cancer

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1] In the context of oncology, ENPP1 is gaining attention as a key regulator of the tumor microenvironment.[2] It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) and, significantly, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[3]

The cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, often present in cancer cells due to genomic instability, and triggers an anti-tumor immune response through the production of type I interferons.[4][5] ENPP1 negatively regulates this pathway by degrading extracellular cGAMP, thereby dampening the anti-tumor immune response.[3] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity.[2] The expression of ENPP1 has been found to be upregulated in several cancers, including breast, lung, and colon cancer, and often correlates with poor prognosis.[6]

Comparative IC50 Data of ENPP-1 Inhibitors

The following table summarizes the IC50 values of various ENPP-1 inhibitors in different cancer cell lines, providing a benchmark for evaluating the potency of novel inhibitors like Enpp-1-IN-8.

InhibitorCancer Cell LineIC50 (µM)Assay TypeReference
Compound 4eMDA-MB-231 (Breast)~0.732Cell-based[1]
Compound 4dMDA-MB-231 (Breast)>10Cell-based[1]
STF-1623EMT6 (Breast)0.0008Enzymatic[7]
STF-1623MC38 (Colon)0.0008Enzymatic[7]
E-3 (NCI-14465)N/A26.4Enzymatic[8]
C-29N/A19.4Enzymatic[8]

Note: IC50 values can vary depending on the assay conditions, cell line, and specific protocol used. The distinction between enzymatic and cell-based assays is crucial, as the latter accounts for cell permeability and other cellular factors.

Experimental Protocols

Detailed Protocol for IC50 Determination using a Luminescence-Based Assay (AMP-Glo™ Assay)

This protocol is adapted for determining the IC50 of ENPP-1 inhibitors by measuring the production of AMP from the hydrolysis of cGAMP.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well white, flat-bottom plates

  • ENPP-1 inhibitor stock solution (e.g., this compound in DMSO)

  • Recombinant human ENPP-1 enzyme (optional, for enzymatic assay)

  • AMP-Glo™ Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the ENPP-1 inhibitor (e.g., this compound) in the cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • ENPP-1 Activity Assay (AMP-Glo™ Protocol):

    • After the incubation period, carefully remove the treatment medium.

    • Reaction Setup:

      • Prepare the cGAMP substrate solution in the assay buffer provided with the kit.

      • Add the cGAMP substrate to each well and incubate for the desired reaction time (e.g., 60 minutes) at 37°C. This allows the cellular ENPP-1 to hydrolyze cGAMP to AMP.

    • AMP Detection:

      • Step 1: Terminate ENPP-1 Reaction and Deplete Remaining ATP. Add the AMP-Glo™ Reagent I to each well. This will stop the ENPP-1 reaction and remove any ATP present in the sample. Incubate for 60 minutes at room temperature.

      • Step 2: Convert AMP to ATP. Add the AMP-Glo™ Reagent II to each well. This reagent contains an enzyme that converts the AMP produced by ENPP-1 into ATP. Incubate for 30 minutes at room temperature.

      • Step 3: Measure Luminescence. Add the Kinase-Glo® Reagent to each well. This will generate a luminescent signal that is proportional to the amount of ATP, and therefore the amount of AMP produced. Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the activity of the ENPP-1 inhibitor.

    • Normalize the data to the vehicle control (representing 0% inhibition) and a positive control or background (representing 100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ENPP-1 activity.[9]

Visualizations

ENPP-1 Signaling Pathway in Cancer

IC50_Workflow arrow arrow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate Overnight (Allow Attachment) cell_seeding->incubation1 inhibitor_prep Prepare Serial Dilution of this compound incubation1->inhibitor_prep treatment Treat Cells with Inhibitor Concentrations incubation1->treatment inhibitor_prep->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 assay_reagent Perform Luminescence Assay (e.g., AMP-Glo™) incubation2->assay_reagent luminescence Measure Luminescence assay_reagent->luminescence data_analysis Data Analysis: Normalize and Plot Data luminescence->data_analysis ic50_calc Calculate IC50 Value (Non-linear Regression) data_analysis->ic50_calc end End ic50_calc->end

References

Comparing ENPP1 Inhibition Strategies in Cancer Research: Enpp-1-IN-8 vs. Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the pharmacological and genetic approaches to targeting the ENPP1 enzyme in oncology.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer progression and immune evasion. As a type II transmembrane glycoprotein, ENPP1 is overexpressed in various solid tumors, including breast, lung, and glioblastoma, where its high expression levels often correlate with poor prognosis.[1][2] ENPP1 exerts its influence through multiple mechanisms, most notably by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the anti-cancer STING (Stimulator of Interferon Genes) pathway.[3][4] By degrading cGAMP, ENPP1 effectively dampens innate immune responses against tumors, creating an immunosuppressive microenvironment.[2][3]

To investigate and counteract ENPP1's pro-tumorigenic functions, researchers primarily employ two powerful strategies: pharmacological inhibition with small molecules like Enpp-1-IN-8 and its analogs, and genetic deletion using ENPP1 knockout mouse models. This guide provides an objective comparison of these two approaches, supported by experimental data, to help researchers select the most appropriate model for their scientific questions.

The cGAMP-STING Signaling Pathway

The cGAMP-STING pathway is a crucial component of the innate immune system's ability to detect cancer. When cancer cells have damaged or cytosolic DNA, the enzyme cGAS (cyclic GMP-AMP synthase) produces the second messenger cGAMP.[5] Extracellular cGAMP can be taken up by surrounding immune cells, particularly dendritic cells and macrophages, where it binds to and activates STING. This activation triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells that can attack the tumor.[6][7] ENPP1 acts as a key negative regulator or an innate immune checkpoint in this pathway by hydrolyzing extracellular cGAMP before it can activate STING in immune cells.[3][8]

ENPP1_STING_Pathway cluster_cancer Cancer Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell (e.g., Dendritic Cell) cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Uptake AMP pApA -> AMP ENPP1->AMP Hydrolysis IFN Type I Interferons (IFN-α/β) STING->IFN TCell_Activation T Cell Activation & Anti-Tumor Immunity IFN->TCell_Activation Inhibitor This compound (Inhibitor) Inhibitor->ENPP1 Knockout ENPP1 Knockout (Genetic Deletion) Knockout->ENPP1

Caption: The cGAMP-STING pathway and points of ENPP1 intervention.

Comparison of Models: Pharmacological vs. Genetic Inhibition

FeatureThis compound (and other small molecule inhibitors)ENPP1 Knockout (KO) Mouse Models
Mechanism Pharmacological, reversible inhibition of ENPP1's enzymatic (cGAMP hydrolase) activity.Genetic, permanent deletion of the Enpp1 gene, resulting in a complete loss of protein function.
Temporal Control High. Administration can be timed to specific stages of tumor development or treatment regimens.Low. Gene is absent throughout the animal's life, affecting development and all subsequent biological processes.
Specificity Can be highly specific to ENPP1's catalytic activity. Some inhibitors are designed to only block cGAMP hydrolysis and not ATP hydrolysis.[9]Complete loss of all ENPP1 functions, including non-catalytic roles, which may lead to confounding phenotypes.
Translational Relevance High. Mimics a therapeutic intervention and can be used in preclinical studies to predict clinical efficacy.[10]Moderate. Provides crucial proof-of-concept for the target but does not model a drug treatment course.
Phenotypic Complexity Effects are primarily due to acute inhibition of ENPP1.Can result in complex, systemic phenotypes due to the lifelong absence of ENPP1, such as altered bone mineralization and ectopic calcification.[11]
In Vivo Application Can be used in any mouse strain (e.g., wild-type mice with syngeneic tumors) to assess therapeutic effect.Requires germline modification. Studies often involve implanting cancer cells into KO mice or using KO cancer cells in wild-type or KO hosts.

Quantitative Data from Preclinical Cancer Models

The following table summarizes key quantitative findings from studies utilizing either ENPP1 inhibitors or ENPP1 knockout mouse models in cancer research.

Model/ToolCancer Type / Cell LineKey Experimental FindingQuantitative ResultReference
ENPP1 Knockout 4T1 Murine Breast CancerSlower primary tumor growth.Additive effect on slowing tumor growth when ENPP1 is knocked out in both cancer cells and host tissue.[8]
ENPP1 Knockout 4T1 Murine Breast CancerAbolished lung metastasis.Total loss of ENPP1 in cancer cells and host tissue rendered two-thirds of mice metastasis-free.[8][12]
ENPP1 Knockout MC38 Colon CarcinomaImproved response to radiation therapy.Significantly improved survival in ENPP1-/- mice treated with 12Gy focal radiation compared to wild-type mice.[13]
Catalytically Dead ENPP1 4T1 Murine Breast CancerOverexpression of wild-type ENPP1 promoted tumor growth and metastasis.Overexpression of catalytically dead ENPP1 (T238A) phenocopied ENPP1 knockout, indicating the hydrolase activity is key.[8][12]
ENPP1 Inhibitor Breast Cancer Mouse ModelRetarded tumor growth.Specific quantitative data on tumor growth retardation with an ENPP1 inhibitor in a breast cancer model has been reported.[1][11]
ENPP1 Inhibitor (ISM5939) Syngeneic Mouse ModelsSynergizes with anti-PD-1/PD-L1 therapy and chemotherapy.Suppresses tumor growth with good tolerance when combined with other therapies.[14][15]
ENPP1 Inhibitor (AVA-NP-695) Triple-Negative Breast Cancer (TNBC)Acts as an immunomodulatory and anti-metastatic agent.Provides a strong theoretical basis for the treatment of TNBC.[1][11]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for interpreting and reproducing findings. Below are protocols for key experiments commonly cited in ENPP1 cancer research.

Orthotopic Murine Breast Cancer Model

This model is used to assess the impact of ENPP1 inhibition on primary tumor growth and spontaneous metastasis in a physiologically relevant location.

  • Cell Lines: 4T1 (murine breast carcinoma, BALB/c background) or E0771 (murine breast adenocarcinoma, C57BL/6 background). Cells may be wild-type, Enpp1 knockout, or engineered to overexpress wild-type or catalytically inactive ENPP1.

  • Mouse Strains: Wild-type, Enpp1 knockout (Enpp1-/-), or catalytically inactive Enpp1 knock-in (Enpp1H362A) mice on a BALB/c or C57BL/6J background, depending on the cell line used.

  • Procedure:

    • Female mice (6-8 weeks old) are anesthetized.

    • Approximately 2.5 x 104 to 5 x 104 tumor cells in 50 µL of PBS/Matrigel are injected into the fourth mammary fat pad.

    • Tumor growth is monitored by caliper measurements (Volume = 0.5 x Length x Width2) every 2-3 days.

    • For inhibitor studies, treatment (e.g., this compound or vehicle control) begins when tumors become palpable (~100 mm3) and is administered according to the specific drug's dosing schedule (e.g., daily intraperitoneal injection).

    • Mice are euthanized when tumors reach a predetermined endpoint (e.g., 1000-1500 mm3). Primary tumors and lungs are harvested for analysis.[8][16]

Experimental Metastasis Assay

This assay is used to specifically study the effect of ENPP1 on the colonization phase of metastasis, independent of primary tumor growth.

  • Cell Lines: 4T1 or E0771 cells, often expressing a reporter like luciferase for imaging.

  • Mouse Strains: Wild-type or Enpp1 knockout/knock-in mice.

  • Procedure:

    • Tumor cells (e.g., 1 x 105 cells in 100 µL PBS) are injected into the lateral tail vein of mice.

    • Metastatic burden is monitored over time using bioluminescence imaging (for luciferase-expressing cells) or by harvesting lungs at a fixed endpoint (e.g., 2-4 weeks post-injection).

    • Lungs are fixed, and surface metastatic nodules are counted. Alternatively, lungs can be dissociated and cultured in a selection medium (e.g., puromycin for resistant cells) to quantify metastatic colonies.[16]

Experimental_Workflow cluster_setup Experimental Setup cluster_execution In Vivo Execution cluster_analysis Data Analysis A1 Select Cell Line (e.g., 4T1, E0771) B1 Orthotopic Injection (Mammary Fat Pad) A1->B1 B2 Intravenous Injection (Tail Vein) A1->B2 A2 Select Mouse Model (WT, ENPP1 KO) A2->B1 A2->B2 A3 Select Intervention (Vehicle, ENPP1 Inhibitor) A3->B1 A3->B2 B3 Monitor Tumor Growth (Calipers) B1->B3 C2 Quantify Lung Metastases B1->C2 C3 Analyze Immune Infiltrate (FACS, scRNA-seq) B1->C3 B2->C2 B4 Administer Treatment B3->B4 B3->C3 C1 Measure Primary Tumor Volume B4->C1 B4->C3 C4 Assess Survival C1->C4 C2->C4

Caption: General experimental workflow for studying ENPP1 in vivo.

Conclusion: Choosing the Right Model

The choice between using a small molecule inhibitor like this compound and an ENPP1 knockout mouse model depends entirely on the research question.

  • ENPP1 knockout mouse models are fundamental for target validation and understanding the systemic biological role of ENPP1 . These models have been crucial in demonstrating that the lifelong absence of ENPP1 significantly impairs tumor growth and metastasis, firmly establishing it as a valid anti-cancer target.[3][18] They reveal the consequences of complete protein ablation, which can include both anti-tumor effects and other physiological changes, providing a comprehensive picture of the gene's function.[19]

References

A Head-to-Head Comparison of Nucleotide-Based vs. Non-Nucleotide-Based ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunity by hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway.[1] Inhibition of ENPP1 enhances cGAMP-mediated STING activation, leading to an innate immune response against tumors.[2] This has spurred the development of ENPP1 inhibitors, which can be broadly categorized into nucleotide-based and non-nucleotide-based compounds. This guide provides an objective comparison of these two classes, supported by experimental data, to aid researchers in the selection and development of ENPP1-targeted therapeutics.

Performance Comparison: Potency and Cellular Activity

The development of ENPP1 inhibitors has seen a shift from early nucleotide analogs to more diverse non-nucleotide scaffolds, driven by the need for improved potency, selectivity, and drug-like properties.[3]

Nucleotide-based inhibitors , often analogs of ENPP1's natural substrates like ATP, typically act as competitive inhibitors.[1][4] While instrumental in early research, they often exhibit moderate potency and potential limitations in oral bioavailability due to their charged nature.[1]

Non-nucleotide-based inhibitors encompass a wide range of chemical structures and have demonstrated significant improvements in potency, with some compounds exhibiting Ki values in the low nanomolar range.[5] These inhibitors can display various modes of inhibition, including competitive and allosteric mechanisms.[3] Several non-nucleotide inhibitors have advanced into clinical trials, highlighting their therapeutic potential.

Below are tables summarizing the biochemical potency and cellular activity of representative nucleotide- and non-nucleotide-based ENPP1 inhibitors, compiled from various studies.

Table 1: Biochemical Potency of Nucleotide-Based ENPP1 Inhibitors

InhibitorSubstrateK_i / IC_50 (µM)Inhibition TypeReference
α,β-metADPATP13 - 32Competitive[1][4]
α,β-metATPATP13 - 32Competitive[1][4]
2-MeSADPATP13 - 32Competitive[1][4]
2-MeSATPATP13 - 32Competitive[1][4]
bzATPATP13 - 32Competitive[1][4]

Table 2: Biochemical Potency of Non-Nucleotide-Based ENPP1 Inhibitors

InhibitorSubstrateK_i / IC_50Inhibition TypeReference
Compound 1 (thioacetamide)p-NPTMP5 nM (K_i)-[5]
Compound 1 (thioacetamide)ATP5 µM (K_i)-[5]
QS1 (quinazoline-piperidine-sulfamide)ATP36 nM (IC_50)-[5]
STF-1084cGAMP33 nM (K_i)-[6]
OC-1-< 10 nM (K_i)-[7]
AVA-NP-695p-Nph-5′-TMP14 ± 2 nM (IC_50)-[8]
Compound 4e-0.188 µM (IC_50)-[6]
SuraminATP0.26 µM (K_i)Uncompetitive[1]
Reactive Blue 2ATP0.52 µM (K_i)-[1]
[TiW11CoO40]8−ATP1.46 nM (K_i)-[1]
SR-8314-79 nM (K_i)-[1]
Compound 7c (quinazoline-4-piperidine sulfamide)-58 nM (K_i)-[1]

Table 3: Cellular Activity and In Vivo Efficacy of Selected ENPP1 Inhibitors

InhibitorCell LineAssayKey FindingIn Vivo ModelKey FindingReference
OC-1THP1IFN-β and CXCL10/IP10 gene expressionIncreased expressionCT26 and MC38 syngeneic mouse models20-40% TGI (monotherapy), ~75% TGI (with anti-PD-1)[7]
Compound 4eMDA-MB-231ENPP1 inhibition0.732 µM (IC_50)--[6]
Insilico Medicine's InhibitorCT26 and MC38 cellsIFNβ inductionPotent inductionCT26 and MC38 syngeneic mouse models67% TGI (monotherapy), dose-dependent TGI with anti-PD-L1[9]
AVA-NP-695A549 DualTM, THP1 DualTMIFN inductionSignificant IFN induction4T1 breast cancer syngeneic mouse modelAbrogated tumor metastasis[8]
SR-8314----Showed anti-tumor activity[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

ENPP1_STING_Pathway ENPP1-Mediated Regulation of the cGAS-STING Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell Tumor Cell DNA Tumor Cell DNA cGAS cGAS cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis cGAS->cGAMP_ext Export TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription Anti-tumor Immunity Anti-tumor Immunity IFN->Anti-tumor Immunity

ENPP1-cGAS-STING signaling pathway.

Workflow for ENPP1 inhibitor discovery.

Detailed Experimental Protocols

ENPP1 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from methods using the colorimetric substrate p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP).[10][11]

Materials:

  • Recombinant human ENPP1

  • p-Nph-5'-TMP substrate

  • Assay buffer: 50 mM Tris-HCl (pH 8.5), 130 mM NaCl, 1 mM CaCl₂, 5 mM KCl

  • Test inhibitors dissolved in DMSO

  • 100 mM NaOH (stop solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture (90 µL per well) containing assay buffer, ENPP1 enzyme, and the desired concentration of the test inhibitor.

  • Pre-incubate the reaction mixture at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 10 µL of 1 mM p-Nph-5'-TMP solution to each well.

  • Incubate the plate at 37°C and monitor the change in absorbance at 405 nm every minute for 60 minutes. The release of p-nitrophenolate results in a yellow color.

  • Alternatively, for endpoint assays, stop the reaction after a defined period (e.g., 60 minutes) by adding 100 µL of 100 mM NaOH.

  • Measure the final absorbance at 405 nm.

  • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

  • Determine the IC_50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Cellular cGAMP Degradation Assay (Thin-Layer Chromatography)

This protocol is based on methods to assess the ability of inhibitors to protect cGAMP from degradation by ENPP1 in a cellular context.[12]

Materials:

  • Cells expressing ENPP1 (e.g., MDA-MB-231)

  • Lysis buffer: 10 mM Tris (pH 9), 150 mM NaCl, 10 µM ZnCl₂, 1% NP-40

  • 2'3'-cGAMP

  • [³²P]-labeled 2'3'-cGAMP (tracer)

  • Test inhibitors

  • HP-TLC silica gel plates

  • Mobile phase: 85% ethanol, 5 mM NH₄HCO₃

  • Phosphor screen and imager

Procedure:

  • Prepare cell lysates from ENPP1-expressing cells.

  • Set up a reaction mixture (20 µL) containing cell lysate, 1 µM 2'3'-cGAMP (spiked with trace [³²P]-cGAMP), and the test inhibitor in an appropriate buffer (e.g., 50 mM Tris pH 9, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂).

  • Incubate the reaction at room temperature.

  • At various time points, spot 1 µL of the reaction mixture onto a TLC plate to quench the reaction.

  • Develop the TLC plate using the mobile phase to separate cGAMP from its degradation products.

  • Dry the plate and expose it to a phosphor screen.

  • Image the screen and quantify the amount of intact [³²P]-cGAMP remaining using software like ImageJ.

  • Compare the degradation rate in the presence and absence of the inhibitor to determine its protective effect.

In Vivo Tumor Growth Inhibition Study

This is a general protocol for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.[7][9]

Materials:

  • Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

  • Tumor cell line compatible with the mouse strain (e.g., CT26 or MC38)

  • ENPP1 inhibitor formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • (Optional) Anti-PD-1 or anti-PD-L1 antibody for combination studies

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a defined number of tumor cells into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, inhibitor monotherapy, combination therapy).

  • Administer the ENPP1 inhibitor and/or other treatments according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predefined period or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The field of ENPP1 inhibitors is rapidly advancing, with a clear trend towards the development of potent and selective non-nucleotide-based compounds. These inhibitors have demonstrated significant promise in preclinical models of cancer by enhancing the anti-tumor immune response through the cGAS-STING pathway. While nucleotide-based inhibitors have been valuable research tools, their non-nucleotide counterparts generally offer superior drug-like properties, making them more suitable candidates for clinical development. The ongoing clinical trials of several non-nucleotide ENPP1 inhibitors will provide crucial insights into their therapeutic potential in oncology. Researchers and drug developers should consider the specific advantages of each class of inhibitors in the context of their research goals, with a focus on optimizing potency, selectivity, and in vivo efficacy.

References

Validating ENPP1 On-Target Effects: A Comparative Guide to Enpp-1-IN-8 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies for validating the on-target effects of inhibiting Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1): the use of a specific chemical inhibitor, exemplified here by a potent and selective molecule referred to as Enpp-1-IN-8, and the genetic approach of siRNA-mediated knockdown. Understanding the nuances, strengths, and limitations of each technique is crucial for robust target validation in drug discovery and basic research.

Introduction to ENPP1 and its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes.[1][2] It is a key enzyme in purinergic signaling and the regulation of bone mineralization.[2][3][4][5] Notably, ENPP1 has emerged as a critical negative regulator of the cGAS-STING pathway, a key component of the innate immune system.[3][6][7] ENPP1 hydrolyzes the second messenger cyclic GMP-AMP (2'3'-cGAMP), thereby dampening STING-mediated anti-tumor and anti-viral immune responses.[3][6][7] This has positioned ENPP1 as a promising therapeutic target in oncology and immunology.[4][8][9]

To validate the therapeutic potential of targeting ENPP1, it is essential to demonstrate that the observed biological effects are a direct consequence of inhibiting its enzymatic activity. This is typically achieved through two complementary approaches: pharmacological inhibition with small molecules and genetic knockdown using techniques like small interfering RNA (siRNA). This guide will compare the use of a representative potent ENPP1 inhibitor, which for the purpose of this guide we will refer to as This compound (based on publicly available data for potent inhibitors like ISM5939), with siRNA-mediated knockdown of ENPP1.

Comparison of this compound and ENPP1 siRNA

FeatureThis compound (Chemical Inhibitor)ENPP1 siRNA (Genetic Knockdown)
Mechanism of Action Reversibly or irreversibly binds to the ENPP1 enzyme, directly inhibiting its catalytic activity.[10][11]Degrades ENPP1 mRNA, leading to a reduction in the synthesis of the ENPP1 protein.
Speed of Onset Rapid, typically within minutes to hours of administration.Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours).
Duration of Effect Dependent on the compound's pharmacokinetic properties (e.g., half-life).Can be transient (siRNA) or long-lasting (shRNA), depending on the delivery method and cell division rate.
Specificity Can have off-target effects by binding to other proteins. Potency and selectivity are key parameters. For instance, the ENPP1 inhibitor ISM5939 shows high selectivity for ENPP1 over other ENPP family members.[12]Can have off-target effects due to partial complementarity with other mRNAs. Careful design and validation are crucial.[13]
Dose-Dependence Effects are typically dose-dependent and can be finely tuned by varying the concentration.The extent of knockdown is dependent on the siRNA concentration and transfection efficiency.
Validation Requires confirmation of target engagement and specificity through biochemical and cellular assays.Requires confirmation of mRNA and protein knockdown via RT-qPCR and Western Blot.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from experiments using this compound and ENPP1 siRNA to validate on-target effects. The data for this compound is based on reported values for the potent and selective ENPP1 inhibitor ISM5939.[12]

AssayThis compound (ISM5939)ENPP1 siRNAExpected Outcome
ENPP1 Enzymatic Activity (cGAMP Hydrolysis) IC50: 0.63 nM[12]Significant reduction in cGAMP hydrolysis activity in cell lysates.Inhibition of ENPP1's primary enzymatic function.
ENPP1 Enzymatic Activity (ATP Hydrolysis) IC50: 9.28 nMSignificant reduction in ATP hydrolysis activity in cell lysates.Inhibition of another key enzymatic function of ENPP1.
ENPP1 Protein Levels (Western Blot) No direct effect on protein levels.Significant reduction in ENPP1 protein expression.[14]Confirms the mechanism of action for each method.
ENPP1 mRNA Levels (RT-qPCR) No direct effect on mRNA levels.Significant reduction in ENPP1 mRNA expression.Confirms the mechanism of action for siRNA.
Extracellular cGAMP Levels Increased levels due to inhibition of hydrolysis.Increased levels due to reduced ENPP1 enzyme.Demonstrates functional consequence of ENPP1 inhibition.
STING Pathway Activation (p-IRF3 Levels) Increased levels of phosphorylated IRF3.[7]Increased levels of phosphorylated IRF3.Confirms downstream signaling activation.
Interferon-β (IFN-β) Production Increased production of IFN-β.Increased production of IFN-β.Shows a key functional outcome of STING activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ENPP1 siRNA Knockdown and Validation

a) siRNA Transfection:

  • Seed cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • On the day of transfection, dilute ENPP1-specific siRNA and a non-targeting control siRNA in serum-free medium.

  • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

b) RNA Extraction and RT-qPCR for ENPP1 mRNA Levels:

  • After the incubation period, lyse the cells and extract total RNA using a commercially available kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (RT-qPCR) using primers specific for ENPP1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative expression of ENPP1 mRNA using the ΔΔCt method.

c) Protein Extraction and Western Blot for ENPP1 Protein Levels:

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for ENPP1.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody for a loading control (e.g., β-actin) for normalization.

cGAMP Hydrolysis Assay
  • Prepare cell lysates from cells treated with this compound, ENPP1 siRNA, or respective controls.

  • Incubate the cell lysates with a known concentration of 2'3'-cGAMP in an appropriate reaction buffer.

  • At various time points, stop the reaction.

  • Analyze the reaction mixture using thin-layer chromatography (TLC) or a more quantitative method like a cGAMP ELISA to measure the amount of remaining 2'3'-cGAMP or the appearance of its hydrolysis products (AMP and GMP).

STING Pathway Activation Assay (Western Blot for p-IRF3)
  • Treat cells with this compound or transfect with ENPP1 siRNA.

  • Stimulate the cells with a STING agonist (e.g., cGAMP or cytosolic DNA) for a defined period.

  • Lyse the cells and perform a Western blot as described above.

  • Probe the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3) and total IRF3 for normalization.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_treatment Treatment cluster_assays Validation Assays cluster_outcomes Expected Outcomes This compound This compound Western_Blot Western Blot (ENPP1, p-IRF3) This compound->Western_Blot cGAMP_Hydrolysis cGAMP Hydrolysis Assay This compound->cGAMP_Hydrolysis IFN_Assay IFN-β Production (ELISA) This compound->IFN_Assay ENPP1_siRNA ENPP1 siRNA ENPP1_siRNA->Western_Blot RT_qPCR RT-qPCR (ENPP1 mRNA) ENPP1_siRNA->RT_qPCR ENPP1_siRNA->cGAMP_Hydrolysis ENPP1_siRNA->IFN_Assay Control_Inhibitor Control Inhibitor Control_Inhibitor->Western_Blot Control_Inhibitor->cGAMP_Hydrolysis Control_Inhibitor->IFN_Assay Control_siRNA Control siRNA Control_siRNA->Western_Blot Control_siRNA->RT_qPCR Control_siRNA->cGAMP_Hydrolysis Control_siRNA->IFN_Assay Target_Engagement Target Engagement (Reduced ENPP1 activity/protein) Western_Blot->Target_Engagement Pathway_Activation STING Pathway Activation (Increased p-IRF3, IFN-β) Western_Blot->Pathway_Activation RT_qPCR->Target_Engagement cGAMP_Hydrolysis->Target_Engagement IFN_Assay->Pathway_Activation Phenotypic_Effect Phenotypic Effect (e.g., Tumor Growth Inhibition) Pathway_Activation->Phenotypic_Effect

Caption: Experimental workflow for validating ENPP1 on-target effects.

ENPP1-STING Signaling Pathway

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_out 2'3'-cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_in->cGAMP_out exported STING STING cGAMP_in->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN induces transcription of siRNA_node ENPP1 siRNA siRNA_node->ENPP1 downregulates Enpp-1-IN-8_node Enpp-1-IN-8_node Enpp-1-IN-8_node->ENPP1 inhibits

Caption: The ENPP1-regulated cGAS-STING signaling pathway.

Conclusion

References

Comparative Analysis of ENPP1 Inhibitors and STING Agonists in Activating Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on two promising strategies to awaken the innate immune system against cancer and other diseases.

The activation of the innate immune system, particularly through the cGAS-STING pathway, has emerged as a formidable strategy in immunotherapy. This pathway, when triggered, can initiate a potent anti-tumor response. Two key therapeutic modalities have garnered significant attention for their ability to modulate this pathway: direct STING (Stimulator of Interferon Genes) agonists and inhibitors of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1). This guide provides a detailed comparative analysis of these two approaches, presenting their mechanisms of action, quantitative performance data, and detailed experimental protocols to aid researchers in their drug discovery and development efforts.

Mechanism of Action: A Tale of Two Approaches

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to DNA, the enzyme cGAS (cyclic GMP-AMP synthase) synthesizes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This activation initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, including T cells, to mount an anti-tumor response.

STING Agonists: Direct Activation

STING agonists are molecules designed to directly bind to and activate the STING protein, mimicking the action of cGAMP. This direct activation leads to a robust and rapid induction of the downstream signaling cascade, resulting in a strong pro-inflammatory response.

ENPP1 Inhibitors: Removing the Brakes

Signaling Pathway Visualization

The following diagrams illustrate the distinct mechanisms of action of STING agonists and ENPP1 inhibitors within the cGAS-STING signaling pathway.

ENPP1_STING_Pathway cluster_cancer Cancer Cell cluster_immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzes STING STING cGAMP_extra->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFNs IRF3->IFN induces transcription Enpp1_IN_8 Enpp-1-IN-8 Enpp1_IN_8->ENPP1 inhibits STING_Agonist STING Agonist STING_Agonist->STING directly activates

Caption: cGAS-STING signaling pathway and points of intervention.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the in vitro and in vivo performance of representative ENPP1 inhibitors and STING agonists. It is crucial to note that this data is compiled from different studies with varying experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: In Vitro Potency and Cellular Activity

Compound ClassCompoundAssay TypeTarget/Cell LinePotency (IC50/EC50)IFN-β InductionReference
ENPP1 Inhibitor ISM5939Enzymatic Assay (cGAMP substrate)Human ENPP10.8 nMN/A[5]
AVA-NP-695Enzymatic Assay (p-Nph-5′-TMP substrate)ENPP114 ± 2 nMN/A[3]
29fEnzymatic Assay (cGAMP substrate)ENPP168 nMYes (in THP-1 cells)[6]
STING Agonist cGAMPIFN-β Reporter AssayTHP1-Dual™ CellsDose-dependentYes[3]
ADU-S100IFN-β Reporter AssayISRE-luciferase reporter cellsDose-dependentYes

Table 2: In Vivo Anti-Tumor Efficacy

Compound ClassCompoundTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Key FindingsReference
ENPP1 Inhibitor AVA-NP-6954T1 breast cancer (syngeneic)1 mg/kg, BID, PO~40%Superior to anti-PD1 and Olaparib alone[3]
ISM5939CT26 colon cancer (syngeneic)OralSynergizes with anti-PD-1Good tolerance, no systemic cytokine release
29fCT26 colon cancer (syngeneic)OralYesIncreased anti-PD-L1 response[6]
STING Agonist cGAMP4T1 breast cancer (syngeneic)IntratumoralInsufficient as monotherapyEffective when combined with anti-vascular agent[4]
ADU-S100CT26 colon carcinomaIntratumoralYesSynergizes with TLR9 agonist

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.

ENPP1 Inhibition Assay (Fluorogenic)

This protocol is adapted from a commercially available ENPP1 inhibitor screening kit.

Objective: To determine the in vitro inhibitory activity of a test compound against ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., a known ENPP1 inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant ENPP1 enzyme. Include wells for a no-enzyme control and a positive control.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic ENPP1 substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

STING Activation Reporter Assay

This protocol describes a cell-based assay to measure STING activation using a reporter cell line.

Objective: To quantify the ability of a test compound to activate the STING pathway.

Materials:

  • THP1-Dual™ reporter cells (or other suitable reporter cell line expressing a secreted reporter gene, e.g., Lucia luciferase, under the control of an IRF-inducible promoter)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin)

  • Test compound (e.g., a STING agonist)

  • Positive control (e.g., 2'3'-cGAMP)

  • 96-well cell culture plate

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate at an appropriate density and incubate overnight.

  • Prepare a serial dilution of the test compound and the positive control.

  • Add the compounds to the cells and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Determine the fold induction of reporter activity relative to untreated cells and calculate the EC50 value.

IFN-β ELISA

This protocol outlines the quantification of IFN-β in cell culture supernatants.

Objective: To measure the amount of IFN-β produced by cells following treatment with an ENPP1 inhibitor or a STING agonist.

Materials:

  • IFN-β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture supernatants from treated and untreated cells

  • Wash buffer

  • Stop solution

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add the cell culture supernatants and a serial dilution of the IFN-β standard to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.

T-cell Activation by Flow Cytometry

This protocol describes the assessment of T-cell activation markers using flow cytometry.

Objective: To determine the percentage of activated T cells after co-culture with immune-stimulated cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • Antigen-presenting cells (APCs), e.g., dendritic cells

  • Test compound (ENPP1 inhibitor or STING agonist)

  • Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25)

  • Flow cytometer

Procedure:

  • Co-culture T cells with APCs in the presence of the test compound for 48-72 hours.

  • Harvest the cells and wash them with FACS buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of CD4+ and CD8+ T cells expressing activation markers.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of ENPP1 inhibitors and STING agonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic Enzymatic Assay (ENPP1 Inhibition) cytokine Cytokine Profiling (ELISA) (e.g., IFN-β, TNF-α) enzymatic->cytokine reporter STING Reporter Assay (STING Activation) reporter->cytokine coculture Immune Cell Co-culture (T-cell Activation) cytokine->coculture tumor_model Syngeneic Tumor Model coculture->tumor_model dosing Compound Administration (e.g., oral, intratumoral) tumor_model->dosing efficacy Tumor Growth Inhibition dosing->efficacy immune_profiling Tumor Microenvironment Analysis (Flow Cytometry, IHC) efficacy->immune_profiling start Compound Synthesis (ENPP1 Inhibitor or STING Agonist) start->enzymatic start->reporter

References

Confirming ENPP1 Inhibition In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the in vivo efficacy of an ENPP1 inhibitor is a critical step in the preclinical development pipeline. This guide provides a framework for assessing ENPP1 inhibition following the administration of a compound like Enpp-1-IN-8, offering a comparative look at methodologies and data from other novel ENPP1 inhibitors.

While specific in vivo preclinical data for this compound is not publicly available, this guide will use data from other recently developed ENPP1 inhibitors, such as OC-1 and LCB33, to illustrate the key experimental readouts and provide a template for comparison.

The Role of ENPP1 in Health and Disease

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that regulates extracellular nucleotide metabolism. It primarily hydrolyzes adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). ENPP1 also degrades cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway.[1] By inhibiting ENPP1, researchers aim to increase levels of cGAMP to activate the STING pathway for cancer immunotherapy, and to modulate PPi levels in mineralization disorders.[2]

ENPP1 Signaling Pathway

The diagram below illustrates the central role of ENPP1 in hydrolyzing extracellular ATP and cGAMP, and how its inhibition is expected to modulate downstream signaling.

ENPP1_Signaling ENPP1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP cGAMP cGAMP->ENPP1 STING_activation Paracrine STING Activation cGAMP->STING_activation AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS Intra_cGAMP cGAMP cGAS->Intra_cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS Intra_cGAMP->cGAMP Export STING STING Intra_cGAMP->STING IFNs Type I Interferons STING->IFNs This compound This compound (or other inhibitor) This compound->ENPP1 Experimental_Workflow In Vivo ENPP1 Inhibition Workflow Start Tumor Model Establishment Treatment Administer This compound Start->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Monitor PK_Sampling Pharmacokinetic Sampling (Blood) Treatment->PK_Sampling Time points PD_Biomarkers Pharmacodynamic Biomarker Analysis (Blood, Tumor) Treatment->PD_Biomarkers Time points Efficacy_Assessment Efficacy & Mechanism Assessment Tumor_Measurement->Efficacy_Assessment PK_Sampling->Efficacy_Assessment PD_Biomarkers->Efficacy_Assessment

References

Unlocking Innate Immunity: A Comparative Guide to the Synergistic Effects of ENPP-1 Inhibitors with Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging ENPP-1 inhibitors and their synergistic anti-tumor effects when combined with immune checkpoint inhibitors. We delve into the underlying signaling pathways, present comparative preclinical data, and provide detailed experimental methodologies to support further research and development in this promising area of cancer immunotherapy.

The ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an essential second messenger in the cGAS-STING pathway, ENPP-1 dampens the production of type I interferons and subsequent adaptive immune responses.[1][2][3][4] This mechanism of immune evasion makes ENPP-1 a compelling target for therapeutic intervention, particularly in combination with established immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[5][6]

Inhibition of ENPP-1 is hypothesized to restore cGAMP levels within the tumor microenvironment (TME), thereby activating the STING pathway in antigen-presenting cells (APCs). This, in turn, is expected to enhance the priming and activation of cytotoxic T lymphocytes (CTLs), transforming immunologically "cold" tumors into "hot" tumors that are more susceptible to checkpoint blockade.[7] This guide assesses the preclinical evidence supporting this hypothesis for a selection of novel ENPP-1 inhibitors.

Comparative In Vivo Efficacy of ENPP-1 Inhibitors in Combination with Checkpoint Inhibitors

The following tables summarize the available preclinical data for several ENPP-1 inhibitors in combination with anti-PD-1 or anti-PD-L1 antibodies in syngeneic mouse tumor models. The data highlights the significant increase in tumor growth inhibition (TGI) achieved with combination therapy compared to monotherapy.

ENPP-1 InhibitorCheckpoint InhibitorMouse ModelMonotherapy TGI (%)Combination TGI (%)Source
ISM5939 Anti-PD-L1MC3867% (ISM5939) / 53% (Anti-PD-L1)96%[1][3]
Anti-PD-1MC3867% (ISM5939) / 28% (Anti-PD-1)68%[1][3]
LCB33 Anti-PD-L1CT-2639% (LCB33)72%[4]
ZX-8177 Not SpecifiedColon Cancer Model37-60% (ZX-8177)Synergistic Effect Reported[8]
SR-8541A Anti-PD-1CT-26Modest (SR-8541A) / Slight (Anti-PD-1)66.2%

Table 1: Comparative Tumor Growth Inhibition (TGI) of ENPP-1 Inhibitor and Checkpoint Inhibitor Combinations. TGI is a measure of the reduction in tumor growth in treated animals compared to untreated controls.

ENPP-1 InhibitorCheckpoint InhibitorMouse ModelKey Immunomodulatory EffectsSource
ISM5939 Anti-PD-1MC38Increased CD8+ T cell to regulatory T cell ratio; Enhanced M1 to M2 macrophage ratio; Highest CD8+ T cell infiltration and CD69 activation.[9]
ZX-8177 Not SpecifiedSyngeneic ModelsSignificantly increased NK cells, T cells (Granzyme B+ CD8+), and M1/M2 macrophage ratio.[8]
SR-8541A Anti-PD-1/CTLA-4CT-26Increased levels of CD3+ and CD8+ T-cell infiltration; Increased IFN response.[1]
STF-1623 Anti-PD-L1EMT6, Panc02, CT26Unleashes anti-tumor immunity to produce robust anti-tumor and anti-metastatic effects.[10][11]

Table 2: Immunomodulatory Effects of ENPP-1 Inhibitor and Checkpoint Inhibitor Combinations in the Tumor Microenvironment.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

ENPP1_STING_Pathway ENPP-1/cGAS-STING Signaling Pathway cluster_tumor_cell Tumor Cell cluster_apc Antigen Presenting Cell (APC) cluster_t_cell T Cell cluster_tumor_cell_2 Tumor Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1_tumor ENPP-1 AMP_GMP AMP + GMP ENPP1_tumor->AMP_GMP cGAMP_out->ENPP1_tumor Hydrolyzes STING STING cGAMP_out->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I IFNs IRF3->IFNs Induces T_Cell CD8+ T Cell IFNs->T_Cell Primes & Activates PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal ENPP1_Inhibitor Enpp-1-IN-8 ENPP1_Inhibitor->ENPP1_tumor Inhibits Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->PD1 Blocks

Figure 1: The ENPP-1/cGAS-STING signaling pathway and points of therapeutic intervention.

Experimental_Workflow General Experimental Workflow for Assessing Synergistic Effects cluster_in_vivo In Vivo Efficacy Study cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis A Syngeneic Tumor Model Establishment (e.g., MC38, CT-26, EMT6) B Treatment Groups: 1. Vehicle Control 2. ENPP-1 Inhibitor 3. Checkpoint Inhibitor 4. Combination Therapy A->B C Tumor Growth Monitoring (Calipers) B->C D Endpoint: Tumor Collection C->D H Tumor Growth Inhibition (TGI) Calculation C->H E Tumor Dissociation (Single-cell suspension) D->E F Flow Cytometry Analysis (Immune Cell Infiltration) E->F G Cytokine Analysis (Luminex Assay) E->G I Quantification of Immune Cell Subsets (e.g., CD8+ T cells, Macrophages) F->I J Measurement of Cytokine Levels (e.g., IFN-γ) G->J

Figure 2: A generalized experimental workflow for evaluating the synergy of ENPP-1 inhibitors and checkpoint inhibitors.

Detailed Experimental Protocols

The following protocols provide a framework for conducting preclinical studies to assess the synergistic effects of ENPP-1 inhibitors and checkpoint inhibitors.

In Vivo Syngeneic Mouse Model Efficacy Study

This protocol outlines the general procedure for establishing and treating tumor-bearing mice to evaluate the anti-tumor efficacy of combination therapy.

  • Cell Lines and Culture:

    • Murine colorectal carcinoma cell lines (CT-26, MC38) or breast cancer cell line (EMT6) are cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Models:

    • Female BALB/c or C57BL/6 mice (6-8 weeks old) are used for CT-26/EMT6 or MC38 models, respectively. All animal procedures must be approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation:

    • Subcutaneous injection: 1 x 10^6 cells in 100 µL of sterile PBS are injected into the right flank of each mouse.[1]

    • Orthotopic injection (for EMT6): 1 x 10^6 cells in 50 µL of a 1:1 mixture of PBS and Matrigel are injected into the fourth mammary fat pad.[1][12]

  • Treatment Groups and Administration:

    • Mice with established tumors (e.g., ~100 mm³) are randomized into four groups:

      • Vehicle control

      • ENPP-1 inhibitor (e.g., ISM5939 at 30 mg/kg, orally, twice daily)[1][3]

      • Checkpoint inhibitor (e.g., anti-PD-1/PD-L1 antibody at 10 mg/kg, intraperitoneally, twice a week)

      • Combination of ENPP-1 inhibitor and checkpoint inhibitor.

  • Tumor Measurement and Data Analysis:

    • Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

    • Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and immunophenotyping of immune cells from tumor tissue.

  • Tumor Digestion:

    • Excised tumors are minced and digested using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.

  • Cell Staining:

    • Cells are stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.

    • Fc receptors are blocked with an anti-CD16/32 antibody.

    • Cells are then stained with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1).

    • For intracellular staining (e.g., FoxP3, Granzyme B), cells are fixed and permeabilized using a fixation/permeabilization buffer kit before adding intracellular antibodies.

  • Data Acquisition and Analysis:

    • Stained cells are acquired on a multicolor flow cytometer (e.g., BD LSRFortessa X-20).

    • Data is analyzed using software such as FlowJo. A typical gating strategy involves gating on live, single cells, then on CD45+ immune cells, followed by gating on specific immune cell populations (e.g., CD3+CD8+ for cytotoxic T cells).

Cytokine Analysis by Luminex Assay

This protocol details the measurement of cytokine levels in tumor lysates.

  • Tumor Lysate Preparation:

    • Tumor tissues are homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged, and the supernatant (lysate) is collected. Protein concentration is determined using a BCA assay.

  • Luminex Assay Procedure:

    • A multiplex bead-based immunoassay (e.g., Milliplex MAP Mouse Cytokine/Chemokine Panel) is used according to the manufacturer's protocol.[3]

    • Briefly, tumor lysates are incubated with antibody-coupled magnetic beads.

    • After washing, a biotinylated detection antibody is added, followed by streptavidin-phycoerythrin.

    • The beads are read on a Luminex instrument (e.g., Bio-Plex 200).

  • Data Analysis:

    • Standard curves are generated for each cytokine, and the concentrations in the samples are calculated using the analysis software. Cytokine levels are typically normalized to the total protein concentration of the lysate.

Conclusion

The preclinical data strongly suggest that combining ENPP-1 inhibitors with checkpoint blockade therapy is a promising strategy to enhance anti-tumor immunity. The synergistic effects observed in various tumor models, characterized by significantly improved tumor growth inhibition and favorable modulation of the tumor microenvironment, provide a solid rationale for the clinical development of this combination approach. Further investigation into the optimal dosing and scheduling, as well as the identification of predictive biomarkers, will be crucial for translating these preclinical findings into effective cancer therapies.

References

A Comparative Guide to the Pharmacokinetic Profiles of Emerging ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment. Its dual role in suppressing the cGAS-STING innate immune pathway and promoting the production of immunosuppressive adenosine makes it a compelling target for cancer immunotherapy. As a result, the development of small molecule ENPP1 inhibitors is a rapidly advancing field. This guide provides a comparative analysis of the pharmacokinetic profiles of several promising ENPP1 inhibitors in development, supported by available experimental data.

ENPP1 Signaling Pathways

ENPP1 exerts its influence on the anti-tumor immune response through two primary mechanisms. Firstly, it hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STIMULATOR OF INTERFERON GENES (STING) pathway, thereby dampening the innate immune response against cancer cells. Secondly, ENPP1 hydrolyzes extracellular ATP to AMP, which is subsequently converted to adenosine by CD73. Adenosine, in turn, acts as a potent immunosuppressant in the tumor microenvironment. The inhibition of ENPP1 is therefore sought to simultaneously unleash the STING-mediated anti-tumor immunity and alleviate adenosine-induced immunosuppression.

ENPP1_Signaling_Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_Adenosine Adenosine Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Senses cytosolic DNA STING STING cGAMP->STING Activates Immune_Response Anti-tumor Immune Response STING->Immune_Response Induces Type I IFN ATP Extracellular ATP AMP AMP ATP->AMP Hydrolyzes Adenosine Adenosine AMP->Adenosine via CD73 Immune_Suppression Immune Suppression Adenosine->Immune_Suppression Binds to A2A/A2B receptors ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes ENPP1->ATP Hydrolyzes caption Figure 1: Dual inhibitory roles of ENPP1.

Figure 1: Dual inhibitory roles of ENPP1.

Comparative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for several ENPP1 inhibitors currently in preclinical and clinical development. It is important to note that the data is derived from different study types and species, which should be taken into consideration when making direct comparisons.

InhibitorCompoundCmaxTmaxt1/2AUCOral BioavailabilitySpeciesStudy Type
RBS2418 Small Molecule473 ng/mL (at 200 mg)Not ReportedNot ReportedNot ReportedExcellentHumanPhase 1 (single patient)[1][2]
SR-8541A Small MoleculeNot ReportedNot ReportedNot ReportedNot Reported~50%RodentPreclinical[3][4]
OC-1 Small MoleculeNot ReportedNot ReportedNot ReportedNot Reported72% (mice), 63% (rats)RodentPreclinical[5]
STF-1623 Small Molecule23 µg/mL (serum), 9 µg/g (tumor)Not Reported1.7 h (serum), 6.6 h (tumor)Not ReportedNot ReportedMousePreclinical[6]
ISM5939 Small MoleculeNot ReportedNot ReportedSuitable for QD dosingNot ReportedOrally availablePreclinicalPreclinical[7][8]

Experimental Methodologies

The pharmacokinetic data presented in this guide were obtained from a variety of study designs, as detailed below:

  • RBS2418: The reported plasma concentrations for RBS2418 were derived from a first-in-human expanded access protocol in a single patient with metastatic adrenal cancer.[1][2] The patient received escalating oral doses of RBS2418 (100 mg and 200 mg BID) in combination with pembrolizumab.[1][2] Blood samples were collected to determine plasma concentrations of RBS2418.[1][2] Specifically, a maximal plasma concentration (Cmax) of 473 ng/ml was measured after the first 200 mg dose, and the trough concentration (Ctrough) 12 hours after the second 200 mg dose was 69 ng/ml.[1][2]

  • SR-8541A: The oral bioavailability of approximately 50% for SR-8541A was determined in rodent pharmacokinetic studies.[3][4] Further details on the specific protocols, including dosing and analytical methods, are not publicly available. A Phase 1 clinical trial (NCT06063681) is currently evaluating the safety, tolerability, and pharmacokinetics of orally administered SR-8541A in patients with advanced solid tumors.[9][10]

  • OC-1: The mean oral bioavailability of OC-1 was established in preclinical studies in mice (72%) and rats (63%) following oral gavage.[5] Plasma exposures were quantified using standard LC/MS/MS methods.[5]

  • STF-1623: The pharmacokinetic parameters for STF-1623 were determined in preclinical studies in mice.[6] The provided Cmax and half-life (t1/2) values were measured in both serum and tumor tissue, highlighting the compound's distribution and retention in the target tissue.[6]

  • ISM5939: Preclinical data for ISM5939 indicate a favorable in vivo pharmacokinetic profile that supports once-daily (QD) oral dosing.[7][8] While specific quantitative parameters have not been disclosed, this suggests a half-life that is sufficient to maintain therapeutic concentrations over a 24-hour period.[7][8] The compound is described as orally bioavailable.[11] A first-in-human Phase 1a/b clinical trial is planned to evaluate the safety, tolerability, and pharmacokinetics of ISM5939 in patients with advanced and/or metastatic solid tumors.[12]

Experimental Workflow for Preclinical Pharmacokinetic Analysis

The general workflow for assessing the pharmacokinetic profile of a novel ENPP1 inhibitor in a preclinical setting typically involves several key steps. This process is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for informing dose selection for further studies.

PK_Workflow cluster_in_vitro In Vitro ADME cluster_in_vivo In Vivo Pharmacokinetics Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing Compound Administration (Oral, IV) Permeability Permeability (e.g., Caco-2) Plasma_Protein_Binding Plasma Protein Binding Sampling Blood/Tissue Sampling (Time course) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Cmax Cmax PK_Modeling->Cmax Cmax, Tmax AUC AUC PK_Modeling->AUC AUC t1_2 t1_2 PK_Modeling->t1_2 t1/2 Bioavailability Bioavailability PK_Modeling->Bioavailability Bioavailability caption_workflow Figure 2: Preclinical PK workflow.

Figure 2: Preclinical PK workflow.

Summary and Future Directions

The development of orally bioavailable ENPP1 inhibitors represents a significant advancement in the field of cancer immunotherapy. The preliminary pharmacokinetic data for compounds such as RBS2418, SR-8541A, OC-1, STF-1623, and ISM5939 are encouraging, suggesting that clinically relevant exposures can be achieved with oral administration. However, a comprehensive understanding of their comparative profiles will require the disclosure of more complete and standardized pharmacokinetic data from ongoing and future clinical trials.

For researchers and drug developers, the key challenge will be to optimize the pharmacokinetic properties of these inhibitors to ensure sustained target engagement within the tumor microenvironment while minimizing systemic side effects. The ideal ENPP1 inhibitor will possess a pharmacokinetic profile that allows for convenient oral dosing, achieves sufficient concentrations at the tumor site to effectively block both cGAMP hydrolysis and adenosine production, and maintains a favorable safety profile. As more data from clinical trials become available, a clearer picture of the therapeutic potential of these promising new agents will emerge.

References

Safety Operating Guide

Proper Disposal of Enpp-1-IN-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Enpp-1-IN-8, a potent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.

Given that specific safety data sheets (SDS) for novel research compounds like this compound are often not publicly available, the following guidelines are based on established best practices for the disposal of potent, biologically active small molecules, which should be treated as hazardous chemical waste.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.[4]

Step-by-Step Disposal Protocol

Proper disposal is critical to mitigate risks to personnel and the environment. The following steps outline the recommended procedure for disposing of this compound, whether in solid form or dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO)[5]

  • A lab coat

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][4]

  • Solid Waste:

    • Collect any remaining solid this compound and any contaminated consumables (e.g., weighing paper, pipette tips, vials) in a designated, leak-proof hazardous waste container.[2]

    • This container must be clearly labeled as "Hazardous Waste."[2][4]

  • Liquid Waste (Solutions):

    • Solutions of this compound, typically in DMSO, should be disposed of as organic solvent waste.[5]

    • Transfer the liquid waste to a dedicated, sealed, and chemical-resistant container intended for non-halogenated organic solvents. Do not mix with incompatible waste streams like acids or bases.[2][4]

Labeling of Waste Containers

Accurate and thorough labeling is a regulatory requirement and essential for safety.[3][4] The hazardous waste container must be labeled with:

  • The words "Hazardous Waste"[2][4]

  • The full chemical name: "this compound" and the solvent (e.g., "Dimethyl Sulfoxide")[4]

  • An accurate estimation of the concentration and volume of each component.

  • The date of accumulation.[3]

  • The name and contact information of the principal investigator or laboratory.[4]

  • Appropriate hazard pictograms (e.g., irritant, health hazard).[4]

Storage of Waste

Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[3]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[1][2]

  • Ensure the storage area is well-ventilated.

Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste.[1][2]

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[2]

  • Collect the rinsate and dispose of it as hazardous liquid waste.[1][2]

  • After triple-rinsing, deface the original label and dispose of the container as regular laboratory glassware or plastic waste, in accordance with your institution's policies.[1]

Arranging for Final Disposal

Never dispose of this compound down the sink or in the regular trash.[1][6]

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the collected waste.[1][3]

  • Follow their specific procedures for waste transfer and documentation.

Chemical and Physical Properties Summary

While a specific SDS for this compound is not available, the properties of similar small molecule inhibitors dissolved in common laboratory solvents inform the disposal process.

Property CategoryGeneral Information for Small Molecule InhibitorsDisposal Implication
Physical State Typically a solid powder at room temperature.Solid waste must be collected separately.
Solubility Often soluble in organic solvents like DMSO.[5]Solutions should be treated as organic solvent waste.
Reactivity Generally stable, but should not be mixed with strong acids or bases.Segregate from incompatible chemical waste streams.[2]
Toxicity As a potent biological inhibitor, it should be considered toxic.Handle with appropriate PPE and dispose of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Collect Solid Waste & Contaminated Consumables waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., in DMSO) waste_type->liquid_waste Liquid solid_container 3a. Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container 3b. Place in Labeled 'Hazardous Liquid Waste' (Organic Solvent) Container liquid_waste->liquid_container labeling 4. Ensure Proper Labeling: - Full Chemical Name - Hazards, Date, PI Info solid_container->labeling liquid_container->labeling storage 5. Store Securely in Secondary Containment labeling->storage pickup 6. Contact EHS for Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Enpp-1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for the handling of Enpp-1-IN-8 based on available data and general laboratory safety principles for potent small molecule enzyme inhibitors. However, it is not a substitute for the official Safety Data Sheet (SDS). It is mandatory to obtain and consult the official SDS from your supplier before purchasing, handling, storing, or disposing of this compound.

This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the proper handling of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₉H₂₆N₆O₄SImmunomart[1]
CAS Number 2718971-08-3Immunomart[1]
Molecular Weight 434.51 g/mol Immunomart[1]
Solubility 10 mM in DMSOImmunomart[1]
Shipping Condition Room temperatureImmunomart[1]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound as an enzyme inhibitor, a comprehensive approach to personal protection is crucial. The following PPE is recommended as a minimum requirement.

PPE CategorySpecific RequirementsRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove can be removed immediately in case of a spill.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of the compound in solid or solution form.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the solid compound outside of a certified chemical fume hood.Minimizes the risk of inhaling the powdered compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential to minimize exposure and ensure experimental integrity.

Preparation of Stock Solutions
  • Work Area Preparation: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood. The work surface should be covered with absorbent, disposable bench paper.

  • Compound Weighing:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully add the desired amount of solid this compound to the container using a clean spatula. Avoid creating dust.

    • Record the exact weight of the compound.

  • Solvent Addition:

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of dimethyl sulfoxide (DMSO).

    • Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the solid this compound.

  • Dissolution:

    • Cap the vial securely.

    • Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Use in Experiments
  • Dilution: When preparing working solutions, perform dilutions in a chemical fume hood.

  • Cell Culture and Assays: When adding the compound to cell cultures or biochemical assays, handle the solutions with care to avoid splashes or aerosol generation.

  • Incubation: If incubations are performed outside of a fume hood, ensure that the plates or tubes are securely sealed.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, bench paper) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused stock solutions and working solutions of this compound should be collected in a labeled hazardous liquid waste container.

    • Do not pour any solutions containing this compound down the drain.

  • Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of an enzyme inhibitor like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working incubate Incubate Enzyme with This compound prep_working->incubate prep_assay Prepare Enzyme and Substrate Solutions prep_assay->incubate add_substrate Initiate Reaction by Adding Substrate incubate->add_substrate measure Measure Reaction Rate (e.g., Spectrophotometry) add_substrate->measure plot_data Plot Reaction Rate vs. Inhibitor Concentration measure->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: A general experimental workflow for determining the IC50 of this compound.

Signaling Pathway

This diagram illustrates the simplified signaling pathway involving ENPP1 and the mechanism of action for an ENPP1 inhibitor. ENPP1 hydrolyzes extracellular cGAMP, which is an activator of the STING pathway. Inhibition of ENPP1 leads to increased cGAMP levels and subsequent activation of an anti-tumor immune response.[2][3][4][5]

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING Activation AMP AMP ENPP1->AMP Hydrolysis Enpp1_IN_8 This compound Enpp1_IN_8->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Immune_Response Anti-Tumor Immune Response IFN->Immune_Response

Caption: Simplified cGAS-STING pathway and the role of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.